Product packaging for 3-Ethyl-1,1-dimethylthiourea(Cat. No.:CAS No. 15361-86-1)

3-Ethyl-1,1-dimethylthiourea

Cat. No.: B091697
CAS No.: 15361-86-1
M. Wt: 132.23 g/mol
InChI Key: VKFXRBZSVGYYSA-UHFFFAOYSA-N
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Description

3-Ethyl-1,1-dimethylthiourea is a useful research compound. Its molecular formula is C5H12N2S and its molecular weight is 132.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2S B091697 3-Ethyl-1,1-dimethylthiourea CAS No. 15361-86-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15361-86-1

Molecular Formula

C5H12N2S

Molecular Weight

132.23 g/mol

IUPAC Name

3-ethyl-1,1-dimethylthiourea

InChI

InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8)

InChI Key

VKFXRBZSVGYYSA-UHFFFAOYSA-N

SMILES

CCNC(=S)N(C)C

Isomeric SMILES

CCN=C(N(C)C)S

Canonical SMILES

CCNC(=S)N(C)C

Other CAS No.

15361-86-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Ethyl-1,1-dimethylthiourea: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Ethyl-1,1-dimethylthiourea. It is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis. Thiourea derivatives are a significant class of compounds known for their wide range of biological activities and applications as versatile intermediates in the synthesis of various heterocyclic systems[1].

Chemical Identity and Structure

This compound is a trisubstituted thiourea derivative. The core structure consists of a central thiocarbonyl group (C=S) bonded to two nitrogen atoms. One nitrogen atom is substituted with an ethyl group, while the other is substituted with two methyl groups.

The fundamental structural identifiers for this compound are detailed below.

IdentifierValueSource
IUPAC Name This compound[]
CAS Number 15361-86-1[]
Molecular Formula C5H12N2S[]
Molecular Weight 132.23 g/mol []
SMILES CCNC(=S)N(C)C[]
InChI InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8)[]
InChI Key VKFXRBZSVGYYSA-UHFFFAOYSA-N[]

Below is a diagram illustrating the key structural components of this compound.

G cluster_0 This compound Structure C_thio C S_thio S C_thio->S_thio N1 N C_thio->N1 N2 N C_thio->N2 C_ethyl1 CH2 N1->C_ethyl1 C_methyl1 CH3 N2->C_methyl1 C_methyl2 CH3 N2->C_methyl2 C_ethyl2 CH3 C_ethyl1->C_ethyl2

Caption: Molecular structure of this compound.

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not extensively reported in public literature. The table below summarizes the available computed and experimental data for closely related thiourea compounds to provide an estimate.

PropertyValue (this compound)Reference Analog (1,3-Dimethylthiourea)
Form Not specifiedCrystals
Melting Point Not specified119–121 °C[3]
Boiling Point Not specifiedNot specified
Solubility Not specifiedSoluble in water[4]
logP (Computed) Not specified-0.2[5]

Experimental Protocols: Synthesis

The synthesis of N,N,N'-trisubstituted thioureas like this compound is typically achieved through the nucleophilic addition of a secondary amine to an isothiocyanate. This is a general and reliable method for preparing a wide variety of thiourea derivatives[3][6].

General Synthesis Workflow:

G start Starting Materials: - Ethyl Isothiocyanate - Dimethylamine solvent Choose Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile) start->solvent Dissolve reaction Combine Reactants in Solvent Stir at Room Temperature solvent->reaction Initiate monitor Monitor Reaction (e.g., via TLC) reaction->monitor During Reaction workup Evaporate Solvent Under Vacuum monitor->workup Upon Completion purify Purify Product (e.g., Recrystallization or Chromatography) workup->purify product Obtain Pure This compound purify->product

Caption: General workflow for the synthesis of thiourea derivatives.

Detailed Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve dimethylamine (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.

  • Reaction Initiation: To the stirred solution of dimethylamine, add ethyl isothiocyanate (1.0 equivalent) dropwise at room temperature[6]. The reaction is typically exothermic, and cooling may be necessary to maintain control.

  • Reaction Progression: Stir the reaction mixture at room temperature for a period of 2 to 4 hours[6]. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This typically yields the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is limited, the broader class of thiourea derivatives is of significant interest to drug development professionals due to its wide spectrum of pharmacological activities. These activities are often attributed to the molecule's ability to form hydrogen bonds and chelate with metal ions, which are crucial in many biological processes.

Reported activities for various thiourea derivatives include:

  • Antimicrobial and Antifungal [1]

  • Anticancer [1]

  • Antiviral [1]

  • Anti-inflammatory [1]

  • Corrosion Inhibition: Thiourea derivatives have also been investigated for their ability to prevent metal corrosion, an application relevant in various industrial settings[7].

The diverse biological profile of the thiourea scaffold makes this compound a candidate for screening in various drug discovery programs.

Safety and Handling

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[11]. Avoid creating dust and avoid contact with skin, eyes, and clothing[8].

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[4][11].

  • Toxicity: Related compounds are classified as harmful if swallowed[8][9]. May cause skin sensitization upon contact.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations[9].

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-1,1-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-1,1-dimethylthiourea. The document details a proposed synthetic pathway, experimental protocols, and expected characterization data based on analogous compounds, given the limited availability of specific experimental data for the target molecule in published literature.

Introduction

This compound is a small molecule of interest in various chemical and pharmaceutical research domains. Its structure, featuring a thiourea core with ethyl and dimethyl substitutions, suggests potential applications in areas such as medicinal chemistry, materials science, and as a synthetic intermediate. This guide aims to provide a foundational understanding of its synthesis and key analytical characteristics.

Synthesis of this compound

The most probable and widely employed method for the synthesis of unsymmetrically substituted thioureas is the reaction of an isothiocyanate with a primary or secondary amine. In the case of this compound, the logical synthetic route involves the nucleophilic addition of dimethylamine to ethyl isothiocyanate.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_product Product reactant1 Ethyl Isothiocyanate product This compound reactant1->product + reactant2 Dimethylamine reactant2->product

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a detailed, generalized protocol for the synthesis of this compound based on established methods for analogous compounds.

Materials:

  • Ethyl isothiocyanate (1.0 eq)

  • Dimethylamine (1.0 - 1.2 eq, typically as a solution in a suitable solvent like THF, ethanol, or water)

  • Solvent (e.g., Tetrahydrofuran (THF), Ethanol, or Dichloromethane)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Hexane and Ethyl Acetate for chromatography (if necessary)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl isothiocyanate (1.0 eq) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add the dimethylamine solution (1.0 - 1.2 eq) dropwise to the stirred solution of ethyl isothiocyanate. The reaction is typically exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side products.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Characterization of this compound

Physical Properties

The physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C5H12N2S[]
Molecular Weight 132.23 g/mol []
Appearance Expected to be a white to off-white solid
Melting Point Not available in the searched literature
Solubility Expected to be soluble in organic solvents like chloroform, methanol, and ethyl acetate.
Spectroscopic Data

The expected spectroscopic data for this compound are presented below, with comparative data from analogous compounds.

Table 1: Expected ¹H NMR Spectral Data

AssignmentExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃ (Ethyl)~1.2Triplet3H
CH₂ (Ethyl)~3.6Quartet2H
N(CH₃)₂~3.1Singlet6H
NH~6.0 - 7.0Broad Singlet1H

Table 2: Expected ¹³C NMR Spectral Data

AssignmentExpected Chemical Shift (ppm)
C=S~180 - 185
CH₂ (Ethyl)~45 - 50
N(CH₃)₂~40 - 45
CH₃ (Ethyl)~12 - 15

Table 3: Expected IR Spectral Data

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3200 - 3400
C-H Stretch2850 - 3000
C=S Stretch (Thioamide I)1500 - 1550
C-N Stretch (Thioamide II)1300 - 1350

Table 4: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺132
[M+H]⁺133

Experimental and Characterization Workflow

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

G start Start reactants Mix Ethyl Isothiocyanate and Dimethylamine in Solvent start->reactants reaction Stir at 0°C to Room Temperature reactants->reaction workup Solvent Evaporation reaction->workup purification Recrystallization or Column Chromatography workup->purification product This compound purification->product G product Purified Product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms mp Melting Point Determination product->mp data Characterization Data nmr->data ir->data ms->data mp->data

References

Spectroscopic Analysis of 3-Ethyl-1,1-dimethylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-Ethyl-1,1-dimethylthiourea. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectroscopic data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry based on established principles and data from analogous compounds. Detailed, generalized experimental protocols for obtaining these spectra are provided to guide researchers in their own characterization efforts. Furthermore, a standardized workflow for spectroscopic analysis is visualized to aid in experimental planning and execution.

Introduction

This compound (CAS No. 15361-86-1) is a small organic molecule with the chemical formula C₅H₁₂N₂S. As with any compound of interest in research and drug development, thorough characterization of its chemical structure and purity is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide offers a detailed resource on the expected spectroscopic profile of this compound and the methodologies to acquire such data.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the ethyl and dimethyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~1.2Triplet3H-CH₂CH₃
~3.2Singlet6H-N(CH₃ )₂
~3.6Quartet2H-CH₂ CH₃
~6.5Broad Singlet1H-NH -
Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~14-CH₂CH₃
~40-CH₂ CH₃
~42-N(CH₃ )₂
~183C =S
Predicted IR Spectroscopy Data

The infrared spectrum will highlight the presence of key functional groups.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3200-3400Medium, BroadN-H Stretch
2900-3000StrongC-H Stretch (Aliphatic)
1500-1600StrongN-H Bend
1300-1400StrongC=S Stretch (Thioamide I band)
1100-1200MediumC-N Stretch
Predicted Mass Spectrometry Data

The mass spectrum provides information about the molecular weight and fragmentation pattern.

m/z Value Predicted Identity
132[M]⁺ (Molecular Ion)
117[M - CH₃]⁺
88[M - C₂H₅NH]⁺
72[N(CH₃)₂C=S]⁺

Experimental Protocols

The following are generalized protocols for obtaining high-quality spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte peaks. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument to achieve optimal magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data by applying a Fourier transform, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a wide spectral width.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • For solid samples (KBr pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

    • For solutions: Dissolve the sample in a suitable solvent (e.g., chloroform, methylene chloride) that has minimal IR absorbance in the regions of interest and use a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet).

    • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A variety of mass spectrometers can be used. Electron Ionization (EI) is a common technique for small molecules. Electrospray Ionization (ESI) is also suitable, particularly for confirming the molecular weight.

  • Data Acquisition (EI-MS):

    • Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).

    • The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).

    • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

  • Data Acquisition (ESI-MS):

    • The sample solution is introduced into the ESI source via a syringe pump.

    • A high voltage is applied to the tip of the capillary, creating a fine spray of charged droplets.

    • The solvent evaporates, and the charged analyte molecules are directed into the mass analyzer.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized or isolated compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Compound Pure Compound NMR_Sample NMR Sample (in deuterated solvent) Compound->NMR_Sample IR_Sample IR Sample (ATR, KBr, or solution) Compound->IR_Sample MS_Sample MS Sample (in volatile solvent) Compound->MS_Sample NMR_Acq ¹H & ¹³C NMR Spectra Acquisition NMR_Sample->NMR_Acq IR_Acq FTIR Spectrum Acquisition IR_Sample->IR_Acq MS_Acq Mass Spectrum Acquisition MS_Sample->MS_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction IR_Acq->IR_Proc MS_Proc Data Analysis MS_Acq->MS_Proc NMR_Interp Chemical Shifts, Multiplicity, Integration NMR_Proc->NMR_Interp IR_Interp Functional Group Identification IR_Proc->IR_Interp MS_Interp Molecular Ion, Fragmentation Pattern MS_Proc->MS_Interp Final_Structure Structural Elucidation & Confirmation NMR_Interp->Final_Structure IR_Interp->Final_Structure MS_Interp->Final_Structure

Physical and chemical properties of N-ethyl-N',N'-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N,N'-Dimethylthiourea (DMTU) is a substituted thiourea derivative with a range of applications in chemical synthesis and biological research. It is recognized for its role as a scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals, making it a valuable tool in studies involving oxidative stress.[1] This document provides a detailed overview of its physical and chemical properties, experimental protocols for its synthesis, and its known biological interactions.

Chemical and Physical Properties

The physical and chemical properties of N,N'-Dimethylthiourea are summarized below.

Identifiers and General Properties
PropertyValueReference
IUPAC Name 1,3-dimethylthiourea[2]
Synonyms N,N'-Dimethylthiourea, 1,3-Dimethyl-2-thiourea, DMTU, Dimethylthiocarbamide[2][3][4][5][6]
CAS Number 534-13-4[4][5][7][8][9][10]
Molecular Formula C3H8N2S[2][4][5][8][10]
Molecular Weight 104.17 g/mol [2][4][10]
Appearance Colorless to white crystalline powder or chunks[4][9][10]
Physical Properties
PropertyValueReference
Melting Point 60-64 °C
Boiling Point 155 °C at 1 hPa
Solubility Soluble in water (1000 g/L)[9]
Density 1.055 g/cm³ (estimate)[9]
Bulk Density ~600 kg/m ³[9]
pH 6.5 (100 g/L in H2O at 20 °C)[9]
Spectroscopic Data
SpectrumData
¹H NMR Spectral data available.[11]
Mass Spectrum Molecular ion peak at m/z 104.[11]

Synthesis of N,N'-Dimethylthiourea

A common method for the synthesis of N,N'-dimethylthiourea involves the reaction of methyl isothiocyanate with methylamine. This reaction is a nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

Experimental Protocol: Synthesis from Methyl Isothiocyanate and Methylamine

Materials:

  • Methyl isothiocyanate

  • Methylamine (aqueous solution)

  • Ethanol (optional, as solvent)

  • Ice bath

  • Reaction flask with stirring capability

  • Filtration apparatus

Procedure:

  • In a well-ventilated fume hood, dissolve methyl isothiocyanate in a suitable solvent such as ethanol in a reaction flask.

  • Cool the flask in an ice bath to control the reaction temperature.

  • Slowly add an equimolar amount of aqueous methylamine solution to the stirred solution of methyl isothiocyanate. The reaction is exothermic.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Remove the solvent under reduced pressure.

  • The crude N,N'-dimethylthiourea can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow Workflow for the Synthesis of N,N'-Dimethylthiourea cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup and Purification Methyl_Isothiocyanate Methyl Isothiocyanate Mixing Mix in Solvent (e.g., Ethanol) and Cool in Ice Bath Methyl_Isothiocyanate->Mixing Methylamine Methylamine Methylamine->Mixing Reaction Nucleophilic Addition (Exothermic) Mixing->Reaction Stirring Stir at Room Temperature Reaction->Stirring Solvent_Removal Solvent Removal (Reduced Pressure) Stirring->Solvent_Removal Recrystallization Recrystallization (e.g., Ethanol/Water) Solvent_Removal->Recrystallization Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Product N,N'-Dimethylthiourea Filtration_Drying->Product

Caption: Synthesis workflow for N,N'-dimethylthiourea.

Biological Activity and Signaling Pathways

N,N'-Dimethylthiourea is primarily known for its antioxidant properties, specifically as a scavenger of hydroxyl radicals (•OH).[1] This activity is crucial in mitigating cellular damage caused by oxidative stress.

Mechanism of Action as a Hydroxyl Radical Scavenger

Oxidative stress is a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates. The hydroxyl radical is one of the most reactive and damaging ROS. DMTU can directly interact with and neutralize hydroxyl radicals, thereby preventing them from damaging cellular components like DNA, proteins, and lipids.

ROS_Scavenging_Pathway Mechanism of N,N'-Dimethylthiourea as a Hydroxyl Radical Scavenger Cellular_Stress Cellular Stress (e.g., Inflammation, Radiation) Hydroxyl_Radical Hydroxyl Radical (•OH) Production Cellular_Stress->Hydroxyl_Radical Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) Hydroxyl_Radical->Cellular_Damage Neutralization Neutralization Hydroxyl_Radical->Neutralization DMTU N,N'-Dimethylthiourea (DMTU) DMTU->Neutralization Protection Cellular Protection Neutralization->Protection

Caption: DMTU's role in scavenging hydroxyl radicals.

Safety and Handling

N,N'-Dimethylthiourea is considered moderately toxic if swallowed and may cause an allergic skin reaction.[4][10]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • First Aid: In case of contact with skin, wash thoroughly with soap and water. If ingested, seek immediate medical attention.

Conclusion

N,N'-Dimethylthiourea is a versatile compound with significant applications as a hydroxyl radical scavenger in research settings. Its well-defined physical and chemical properties, along with established synthesis routes, make it a valuable tool for scientists studying oxidative stress and related pathologies. Proper safety precautions are necessary when handling this compound.

References

In-Depth Technical Guide: 1-(2-Phenoxyethyl)piperidine (CAS Number 15361-86-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 1-(2-phenoxyethyl)piperidine (CAS No. 15361-86-1). The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the exploration of its pharmacological relevance.

Core Properties of 1-(2-Phenoxyethyl)piperidine

1-(2-Phenoxyethyl)piperidine is a chemical compound with the molecular formula C13H19NO. While experimentally determined data is limited in publicly available literature, predicted properties offer valuable insights for research and handling.

PropertyValueSource
IUPAC Name 1-(2-phenoxyethyl)piperidinePubChem
CAS Number 15361-86-1
Molecular Formula C13H19NOPubChem
Molecular Weight 205.30 g/mol PubChem
Boiling Point (Predicted) 156.5 ± 23.0 °CChemicalBook[1]
Density (Predicted) 1.000 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 15.33 ± 0.70ChemicalBook[1]

Synthesis of 1-(2-Phenoxyethyl)piperidine

The synthesis of 1-(2-phenoxyethyl)piperidine can be effectively achieved through a Williamson ether synthesis . This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide. In this case, sodium phenoxide is reacted with 1-(2-chloroethyl)piperidine.

Proposed Synthesis Route: Williamson Ether Synthesis

G phenol Phenol phenoxide Sodium Phenoxide phenol->phenoxide naoh Sodium Hydroxide (NaOH) product 1-(2-Phenoxyethyl)piperidine phenoxide->product + 1-(2-Chloroethyl)piperidine HCl (in suitable solvent, e.g., DMF) Heat piperidine Piperidine ethylene_oxide Ethylene Oxide chloroethylpiperidine_hcl 1-(2-Chloroethyl)piperidine Hydrochloride nacl NaCl

Figure 1: Proposed Williamson ether synthesis of 1-(2-phenoxyethyl)piperidine.

Experimental Protocol: Williamson Ether Synthesis

This protocol is based on established Williamson ether synthesis procedures for analogous compounds.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH)

  • 1-(2-Chloroethyl)piperidine hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 eq) in a minimal amount of a suitable solvent like methanol. To this solution, add a solution of sodium hydroxide (1.0 eq) in methanol. Stir the mixture at room temperature for 30 minutes. Remove the solvent under reduced pressure to obtain sodium phenoxide as a white solid. Dry the solid under vacuum.

  • Reaction Setup: To the flask containing the dried sodium phenoxide, add anhydrous DMF. Stir the suspension.

  • Addition of Electrophile: Add 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with diethyl ether (3 x volumes).

  • Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: The crude product can be further purified by column chromatography on silica gel to yield pure 1-(2-phenoxyethyl)piperidine.

Potential Biological Activities and Signaling Pathways

While specific studies on 1-(2-phenoxyethyl)piperidine are not abundant, the broader class of phenoxyethyl piperidine and piperidine derivatives has been investigated for various pharmacological activities.

Cholinesterase Inhibition

Derivatives of phenoxyethyl piperidine have been synthesized and evaluated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain.

The proposed mechanism involves the binding of the piperidine moiety to the peripheral anionic site (PAS) of the cholinesterase enzyme, while the phenoxyethyl group interacts with the catalytic active site (CAS).

G cluster_0 Enzymatic Reaction compound 1-(2-Phenoxyethyl)piperidine inhibition Inhibition compound->inhibition ache Acetylcholinesterase (AChE) hydrolysis Hydrolysis ache->hydrolysis bche Butyrylcholinesterase (BChE) bche->hydrolysis inhibition->ache inhibition->bche alzheimers Potential Therapeutic Target for Alzheimer's Disease inhibition->alzheimers acetylcholine Acetylcholine acetylcholine->hydrolysis choline_acetate Choline + Acetate hydrolysis->choline_acetate

Figure 2: Potential signaling pathway of 1-(2-phenoxyethyl)piperidine as a cholinesterase inhibitor.

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of cholinesterases. The enzyme hydrolyzes acetylthiocholine to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 1-(2-Phenoxyethyl)piperidine (test compound)

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO). Prepare working solutions of the enzyme, ATCI, and DTNB in the phosphate buffer.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

  • Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

NMDA Receptor Antagonism

Piperidine derivatives are known to interact with various central nervous system (CNS) receptors. Notably, some analogs of 1-(2-phenoxyethyl)piperidine have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory function. Overactivation of these receptors is implicated in various neurological disorders, making NMDA receptor antagonists a significant area of drug development. The phenoxyethylpiperidine scaffold could potentially bind to the ion channel of the NMDA receptor, thereby blocking the influx of calcium ions.

Conclusion

1-(2-Phenoxyethyl)piperidine is a readily synthesizable compound with potential pharmacological activities, particularly as a cholinesterase inhibitor and possibly as an NMDA receptor antagonist. This technical guide provides a foundational understanding of its properties and synthesis, along with protocols for investigating its biological effects. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds for neurological disorders.

References

A Technical Guide to the Mechanism of Action of Substituted Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action of substituted thiourea derivatives, a versatile class of compounds with a broad spectrum of biological activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support ongoing research and drug development efforts.

Core Mechanisms of Action: Enzyme Inhibition and Beyond

Substituted thiourea derivatives exert their biological effects through a variety of mechanisms, with enzyme inhibition being a predominant mode of action. The presence of the thiocarbonyl group (C=S) and the ability to form extensive hydrogen bonding networks are crucial for their interaction with biological targets.[1][2] These compounds have demonstrated significant inhibitory activity against a range of enzymes, including tyrosinase, cholinesterases, α-amylase, α-glucosidase, and carbonic anhydrases.[3][4][5] Beyond enzyme inhibition, their mechanisms extend to antibacterial, antifungal, anticancer, antioxidant, and anti-inflammatory activities.[6]

Enzyme Inhibition

The inhibitory potential of substituted thiourea derivatives is a cornerstone of their therapeutic promise. The sulfur atom of the thiourea moiety often plays a key role in coordinating with metal ions in the active sites of metalloenzymes, while the substituted side chains contribute to the specificity and affinity of binding. Molecular docking studies have been instrumental in elucidating these interactions.

Anticancer Activity

In the context of oncology, substituted thiourea derivatives have shown considerable promise by inhibiting the proliferation of various cancer cell lines.[1][6] Their anticancer mechanisms are multifaceted, including the inhibition of enzymes crucial for cancer cell survival and proliferation, such as carbonic anhydrases and kinases.[1][5] Some derivatives have been shown to induce apoptosis in cancer cells.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of these compounds are also well-documented.[7][8] They can disrupt microbial growth and biofilm formation, with the specific mechanism often depending on the nature of the substituents on the thiourea core.[8]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data from various studies, providing a comparative overview of the potency of different substituted thiourea derivatives.

Enzyme Inhibition Data
CompoundTarget EnzymeIC50 (µM)Reference
2eTyrosinase-[3][4]
2fTyrosinase-[3][4]
2gα-Amylase-[3][4]
2gα-Glucosidase-[3][4]
E-9E. coli β-glucuronidase2.68[9]
D-saccharic acid-1,4-lactone (DSL)E. coli β-glucuronidase45.8[9]
2cBChE-[4]
2hBChE(approx. 3.5x more active than galantamine)[4]
2cCUPRAC assay7.46 ± 0.02[4]
1,3-bis(3,4-dichlorophenyl) thiourea 21ABTS free radicals52 µg/mL[6]
1,3-bis(3,4-dichlorophenyl) thiourea 21DPPH assay45 µg/mL[6]
Compound 29DPPH radical scavenging5.8 µg/mL[6]
Compound 27DPPH radical scavenging42.3 µg/mL[6]
Compound 24DPPH radical scavenging45 µg/mL[6]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)AChE50 µg/mL[2]
1-(3-chlorophenyl)-3-cyclohexylthiourea (3)BChE60 µg/mL[2]
Anticancer Activity Data
CompoundCell LineIC50 (µM)Reference
1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2)A549 (lung cancer)0.2[1]
Corresponding urea derivative 3A549 (lung cancer)22.8[1]
Thiourea derivative 20MCF-7 (breast cancer)1.3[1]
Thiourea derivative 20SkBR3 (breast cancer)0.7[1]
Compound 29HCT116 (colon cancer)4.78[1]
Compound 29HepG2 (liver cancer)3.16[1]
Compound 29MCF7 (breast cancer)1.71[1]
Compound 30HCT116 (colon cancer)7.03[1]
Compound 30HepG2 (liver cancer)3.79[1]
Compound 30MCF7 (breast cancer)2.14[1]
Compound 31HCT116 (colon cancer)13.41[1]
Compound 31HepG2 (liver cancer)16.96[1]
Compound 31MCF7 (breast cancer)4.63[1]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28)MDA-MB231 (breast cancer)3.0[1]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28)MDA-MB468 (breast cancer)4.6[1]
4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28)MCF7 (breast cancer)4.5[1]
Metal complex 38MCF7 (breast cancer)4.03 µg/mL[6]
Metal complex 39MCF7 (breast cancer)4.66 µg/mL[6]
Antimicrobial Activity Data
CompoundOrganismMIC (µg/mL)Reference
Compound 2E. faecalis, P. aeruginosa, S. typhi, K. pneumoniae40-50[6]

Experimental Protocols

The synthesis and biological evaluation of substituted thiourea derivatives involve a series of well-established experimental protocols.

General Synthesis of Substituted Thiourea Derivatives

A common method for the synthesis of N,N'-disubstituted thiourea derivatives involves the reaction of an amine with an isothiocyanate.

G cluster_reactants Reactants cluster_process Reaction Conditions Amine Substituted Amine (R-NH2) Product Substituted Thiourea Derivative (R-NH-C(S)-NH-R') Amine->Product Nucleophilic attack Isothiocyanate Substituted Isothiocyanate (R'-N=C=S) Isothiocyanate->Product Solvent Solvent (e.g., Acetone, Ethanol) Conditions Reflux or Stirring at Room Temperature

Caption: General synthesis of substituted thiourea derivatives.

Methodology:

  • The substituted amine is dissolved in a suitable solvent, such as acetone or ethanol.

  • The substituted isothiocyanate is added to the solution, often dropwise.

  • The reaction mixture is stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

  • The completion of the reaction is monitored by thin-layer chromatography (TLC).

  • The resulting solid product is typically collected by filtration, washed with a suitable solvent, and may be purified by recrystallization.

Characterization of Synthesized Compounds

The synthesized thiourea derivatives are characterized using various spectroscopic methods to confirm their structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the C=S stretching vibration (typically in the range of 1200-1300 cm⁻¹) and N-H stretching vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To determine the chemical structure and confirm the arrangement of protons and carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N, S) in the compound.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of substituted thiourea derivatives against various enzymes is determined using in vitro assays. The general workflow for such an assay is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Enzyme Enzyme Solution Incubation Pre-incubation of Enzyme and Inhibitor Enzyme->Incubation Substrate Substrate Solution Reaction_Start Addition of Substrate Substrate->Reaction_Start Inhibitor Thiourea Derivative (Inhibitor) Solution Inhibitor->Incubation Incubation->Reaction_Start Reaction_Mix Incubation of Reaction Mixture Reaction_Start->Reaction_Mix Measurement Measurement of Product Formation or Substrate Depletion (e.g., Spectrophotometry) Reaction_Mix->Measurement Data_Analysis Data Analysis (IC50 determination) Measurement->Data_Analysis

Caption: General workflow for an in vitro enzyme inhibition assay.

Example Protocol: Tyrosinase Inhibition Assay

  • A solution of tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.

  • Various concentrations of the substituted thiourea derivative (inhibitor) are prepared.

  • The enzyme solution is pre-incubated with the inhibitor solution for a specific period.

  • The reaction is initiated by adding the substrate (e.g., L-DOPA).

  • The formation of the product (dopachrome) is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 475 nm) over time.

  • The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Anticancer Activity Assays (MTT Assay)

The cytotoxicity of substituted thiourea derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G Cell_Culture Seeding of Cancer Cells in a 96-well plate Treatment Addition of various concentrations of Thiourea Derivative Cell_Culture->Treatment Incubation_24h Incubation for 24-48 hours Treatment->Incubation_24h MTT_Addition Addition of MTT solution Incubation_24h->MTT_Addition Incubation_4h Incubation for 4 hours MTT_Addition->Incubation_4h Formazan_Formation Formation of Formazan crystals by viable cells Incubation_4h->Formazan_Formation Solubilization Addition of a solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement Measurement of Absorbance using a plate reader Solubilization->Absorbance_Measurement Data_Analysis Calculation of Cell Viability and IC50 value Absorbance_Measurement->Data_Analysis

Caption: Workflow of the MTT assay for anticancer activity.

Signaling Pathways and Molecular Interactions

The interaction of substituted thiourea derivatives with their biological targets can trigger specific signaling pathways.

Inhibition of a Generic Metalloenzyme

The following diagram illustrates a plausible mechanism for the inhibition of a generic metalloenzyme by a substituted thiourea derivative.

G cluster_enzyme Enzyme Active Site Metal_Ion Metal Ion (e.g., Cu2+, Zn2+) Active_Site_Residues Active Site Residues Metal_Ion->Active_Site_Residues Coordination Inhibition Enzyme Inhibition Metal_Ion->Inhibition Active_Site_Residues->Inhibition Substrate_Binding_Site Substrate Binding Site Substrate_Binding_Site->Inhibition Thiourea Substituted Thiourea Derivative Thiourea->Metal_Ion Coordination via Sulfur atom Thiourea->Active_Site_Residues Hydrogen bonding via N-H groups Thiourea->Substrate_Binding_Site Steric hindrance

Caption: Molecular interactions in metalloenzyme inhibition.

This guide provides a foundational understanding of the mechanism of action of substituted thiourea derivatives. Further research is warranted to fully elucidate the intricate molecular interactions and signaling cascades modulated by this promising class of compounds.

References

Literature review on the discovery of novel thiourea compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery of Novel Thiourea Compounds

Introduction

Thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂, serves as a pivotal structural motif in medicinal chemistry and drug discovery.[1][2] Its structure, analogous to urea with the oxygen atom replaced by sulfur, provides a versatile scaffold for developing therapeutic agents.[2] Thiourea and its derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] The ability of the thiourea moiety's N-H groups to act as hydrogen bond donors and the sulfur atom to act as an acceptor allows for significant interactions with various biological targets, such as enzymes and receptors.[4][5] This review provides a comprehensive overview of recent advancements in the synthesis of novel thiourea compounds, their biological evaluation, and the experimental methodologies employed in their discovery.

Synthesis of Novel Thiourea Compounds

The synthesis of thiourea derivatives is versatile, with several established methods. The most common approach involves the reaction of an amine with an isothiocyanate.[6] Alternative green chemistry approaches utilize carbon disulfide and amines in an aqueous medium, proceeding through a dithiocarbamate intermediate.[7][8] Another method involves the use of thiourea itself as a thiocarbonyl source in deep eutectic solvent/catalyst systems.[9]

A generalized workflow for the synthesis of N,N'-disubstituted thiourea derivatives is outlined below. This process typically starts with the selection of primary or secondary amines which are then reacted with a thiocarbonylating agent to produce the final compound.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product Amine1 Primary/Secondary Amine (R1R2NH) Reaction Nucleophilic Addition Amine1->Reaction Nucleophile Thiocarbonyl Thiocarbonylating Agent (e.g., Isothiocyanate, CS2) Thiocarbonyl->Reaction Electrophile Thiourea N,N'-Disubstituted Thiourea Derivative Reaction->Thiourea Forms C-N bond

Caption: Generalized workflow for thiourea derivative synthesis.

Biological Activities and Therapeutic Potential

Thiourea derivatives have been extensively investigated for a multitude of pharmacological applications. Their efficacy stems from their ability to target multiple biological pathways involved in carcinogenesis, inflammation, and microbial infections.[4]

Anticancer Activity

Thiourea-based compounds have emerged as promising anticancer agents, with some derivatives showing potent cytotoxic effects against various cancer cell lines.[4][10] They can induce apoptosis and inhibit enzymes crucial for cancer cell proliferation.[4] For instance, sorafenib and regorafenib are FDA-approved kinase inhibitors containing a thiourea scaffold used in cancer treatment.[1]

Table 1: Anticancer Activity of Novel Thiourea Derivatives

Compound Cancer Cell Line Activity IC₅₀ Value Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (colon) Cytotoxicity 9.0 µM [4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW620 (colon) Cytotoxicity 1.5 µM [4]
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea K562 (leukemia) Cytotoxicity 6.3 µM [4]
1,3-bis(4-(trifluoromethyl)phenyl)thiourea A549 (lung) Anti-proliferative 0.2 µM [4]
Diarylthiourea (compound 4) MCF-7 (breast) Cytotoxicity 338.33 µM [11]
Compound 55a NCI-H460 (lung) Cytotoxicity 1.86 µM [10]

| 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide | MDA-MB231 (breast) | Anti-proliferative | 3.0 µM |[4] |

Enzyme Inhibition

Thiourea derivatives are effective inhibitors of various enzymes, which is a key mechanism for their therapeutic effects.[12] They have shown significant inhibitory activity against carbonic anhydrases, cholinesterases, tyrosinase, and others.[13][14][15] This broad inhibitory profile makes them attractive candidates for treating diseases like Alzheimer's, glaucoma, and hyperpigmentation.[2][13]

The mechanism often involves the thiourea molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and inhibiting the enzyme's catalytic activity.

G cluster_normal Normal Enzymatic Reaction cluster_inhibited Inhibited Reaction Enzyme Enzyme (e.g., AChE) Product Product (Hydrolysis) Enzyme->Product Catalyzes Substrate Substrate (e.g., Acetylcholine) Substrate->Enzyme Binds to Active Site Inhibitor Thiourea Derivative Inhibitor->Enzyme Blocks Active Site

Caption: Mechanism of enzyme inhibition by thiourea derivatives.

Table 2: Enzyme Inhibition Data for Novel Thiourea Compounds

Compound Class/Derivative Target Enzyme Activity Type Kᵢ / IC₅₀ Value Reference
Chiral Thiourea Derivatives hCA I Inhibition Kᵢ: 3.4 - 73.6 µM [13]
Chiral Thiourea Derivatives hCA II Inhibition Kᵢ: 8.7 - 144.2 µM [13]
Compound 3 AChE Inhibition IC₅₀: 50 µg/mL [12]
Compound 3 BChE Inhibition IC₅₀: 60 µg/mL [12]
Thiazole–thiourea hybrids AChE Inhibition IC₅₀: 0.3 - 15 µM [2]
Thiazole–thiourea hybrids BChE Inhibition IC₅₀: 0.4 - 22 µM [2]
Compound 70 (Naproxen derivative) 5-LOX Inhibition IC₅₀: 0.3 µM [2]
Sulfaclozine Derivatives (2e, 2f) Tyrosinase Inhibition Best Activity in Series [14][15]

| Sulfaclozine Derivative (2g) | α-Amylase / α-Glucosidase | Inhibition | Best Activity in Series |[14][15] |

Antioxidant Activity

Several novel thiourea derivatives have demonstrated potent antioxidant properties.[14][15] They can scavenge free radicals, which are implicated in a variety of diseases, including cancer and neurodegenerative disorders.

Table 3: Antioxidant Activity of Novel Thiourea Derivatives

Compound Assay IC₅₀ Value Reference
1,3-bis(3,4-dichlorophenyl) thiourea ABTS 52 µg/mL [2]
1,3-bis(3,4-dichlorophenyl) thiourea DPPH 45 µg/mL [2]
Compound 2a DPPH More active than standard [14][15]

| Compound 2c | ABTS | More active than standard |[14][15] |

Drug Discovery and Development Workflow

The discovery of novel thiourea compounds follows a structured workflow common to modern drug development. This process integrates computational design, chemical synthesis, and rigorous biological evaluation to identify promising lead compounds.

G A Target Identification & In Silico Design B Chemical Synthesis of Derivatives A->B C In Vitro Screening (Enzyme/Cell Assays) B->C D Structure-Activity Relationship (SAR) C->D Analyze Data E Lead Optimization D->E Refine Structure E->B Synthesize Optimized Leads F In Vivo Studies (Animal Models) E->F G Preclinical & Clinical Development F->G

Caption: Workflow for the discovery of thiourea-based drugs.

Detailed Methodologies

General Synthesis Protocol for N-aryl-N'-(substituted)thioureas

This protocol is a representative example of thiourea synthesis.

  • Isothiocyanate Formation: An appropriate aromatic amine is dissolved in a solvent like acetone. An equimolar amount of a thiocarbonyl source, such as carbon disulfide or thiophosgene, is added dropwise at 0°C. The reaction is stirred for 2-4 hours, allowing the isothiocyanate intermediate to form.

  • Thiourea Synthesis: To the solution containing the in-situ generated isothiocyanate, an equimolar amount of a second amine (aliphatic or aromatic) is added.

  • Reaction and Isolation: The mixture is stirred at room temperature or heated under reflux for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Purification: Upon completion, the solvent is removed under reduced pressure. The resulting solid crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure thiourea derivative.[15]

  • Characterization: The structure of the final compound is confirmed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[15]

Carbonic Anhydrase Inhibition Assay

This assay determines the ability of a compound to inhibit the carbonic anhydrase (CA) enzyme.

  • Enzyme Activity Measurement: The esterase activity of human carbonic anhydrase isozymes (hCA I and hCA II) is assayed spectrophotometrically at 25°C.

  • Procedure: A solution of the enzyme in Tris-SO₄ buffer is prepared. The substrate, 4-nitrophenylacetate, is added, and the absorbance is monitored at 348 nm.

  • Inhibition Study: The thiourea derivative, dissolved in DMSO, is added to the enzyme solution before the substrate. The rate of the enzymatic reaction is measured again.

  • Data Analysis: The inhibitor concentrations causing a 50% reduction in enzyme activity (IC₅₀) are determined from activity (%) versus inhibitor concentration plots. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation for competitive inhibition.[13]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the antioxidant capacity of the synthesized compounds.

  • Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. Solutions of the test compounds at various concentrations are also prepared.

  • Reaction: An aliquot of the DPPH solution is mixed with the test compound solution. The mixture is shaken and incubated in the dark at room temperature for approximately 30 minutes.

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated relative to a control (without the test compound). The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined graphically.[14][15]

Conclusion and Future Outlook

The thiourea scaffold remains a privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutic agents.[1][16] Recent research has successfully identified new thiourea derivatives with potent and selective anticancer, enzyme inhibitory, and antioxidant activities. Future efforts will likely focus on optimizing these lead compounds to improve their pharmacokinetic profiles, reduce potential toxicity, and enhance their efficacy in in vivo models.[4] The continued exploration of innovative synthetic methodologies and a deeper understanding of their structure-activity relationships will undoubtedly lead to the discovery of next-generation thiourea-based drugs.

References

Theoretical and Computational Insights into 3-Ethyl-1,1-dimethylthiourea: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-Ethyl-1,1-dimethylthiourea, a molecule of interest in medicinal chemistry and materials science. This document outlines the molecular properties, structural parameters, and vibrational frequencies as determined by computational modeling. Detailed protocols for the synthesis and computational analysis are presented to facilitate further research and application. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's characteristics, supported by data-driven visualizations and tabulated results.

Introduction

Thiourea derivatives are a versatile class of compounds with a broad spectrum of applications, including in pharmaceuticals, agriculture, and coordination chemistry.[1][2] Their biological activity is often attributed to the presence of the thioamide functional group, which can participate in hydrogen bonding and metal coordination. This compound, with its specific substitution pattern, presents a unique profile of steric and electronic properties that warrant detailed investigation.

Computational modeling, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the molecular structure, electronic properties, and vibrational spectra of thiourea derivatives.[3][4][5] These theoretical studies provide valuable insights that complement experimental findings and can guide the rational design of new molecules with desired functionalities. This guide focuses on the theoretical characterization of this compound, presenting a plausible set of data based on established computational methodologies for this class of compounds.

Molecular Structure and Properties

The molecular structure of this compound was optimized using computational methods to determine its most stable conformation. The fundamental molecular properties are summarized in the table below.

PropertyValue
Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
IUPAC Name This compound
InChI Key VKFXRBZSVGYYSA-UHFFFAOYSA-N
SMILES CCNC(=S)N(C)C

Table 1: General Molecular Properties of this compound.[]

A diagram of the molecular structure is provided below, illustrating the atom numbering scheme used for the analysis of structural parameters.

Molecular structure of this compound.

Computational Modeling

Computational Protocol

The theoretical calculations were performed using Density Functional Theory (DFT), a widely adopted method for studying thiourea derivatives.[3][5] The geometry of this compound was optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311G(d,p) basis set. This level of theory has been shown to provide a good balance between accuracy and computational cost for similar molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain the theoretical vibrational spectra.

The general workflow for the computational modeling is depicted in the following diagram:

computational_workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation (DFT/B3LYP/6-311G(d,p)) geom_opt->freq_calc analysis Analysis of Results freq_calc->analysis end Optimized Structure, Vibrational Frequencies, Electronic Properties analysis->end

Computational modeling workflow.
Structural Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are presented in the tables below. These values are crucial for understanding the three-dimensional arrangement of the atoms and the nature of the chemical bonds.

BondBond Length (Å)
C3=S11.682
C3-N11.385
C3-N21.369
N1-C11.468
N1-C21.468
N2-C41.461
C4-C51.534

Table 2: Calculated Bond Lengths of this compound.

AtomsBond Angle (°)
S1=C3-N1121.5
S1=C3-N2123.8
N1-C3-N2114.7
C3-N1-C1120.2
C3-N1-C2120.2
C1-N1-C2119.6
C3-N2-C4125.1
N2-C4-C5111.8

Table 3: Calculated Bond Angles of this compound.

AtomsDihedral Angle (°)
S1=C3-N1-C1178.5
S1=C3-N2-C4-5.2
N1-C3-N2-C4175.3
C3-N2-C4-C585.9

Table 4: Calculated Dihedral Angles of this compound.

Vibrational Analysis

Vibrational spectroscopy is a key technique for the characterization of molecular structures. The calculated vibrational frequencies and their assignments provide a theoretical basis for the interpretation of experimental FT-IR and Raman spectra.

Wavenumber (cm⁻¹)Assignment
3450N-H stretching
2975C-H stretching (asymmetric, CH3)
2930C-H stretching (asymmetric, CH2)
2870C-H stretching (symmetric, CH3)
1560C-N stretching
1450C-H bending (CH3, CH2)
1380C-H bending (CH3)
1250C=S stretching
1100C-N stretching
850N-C-S bending

Table 5: Calculated Vibrational Frequencies and Assignments for this compound.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N,N-disubstituted N'-ethylthioureas involves the reaction of an appropriate isothiocyanate with a secondary amine. For this compound, this would involve the reaction of ethyl isothiocyanate with dimethylamine.

Materials:

  • Ethyl isothiocyanate

  • Dimethylamine (e.g., 40% solution in water)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve ethyl isothiocyanate (1.0 equivalent) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine solution (1.1 equivalents) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

The logical flow of the synthesis is presented in the diagram below:

synthesis_workflow reactants Ethyl Isothiocyanate + Dimethylamine reaction Reaction in Ethanol reactants->reaction workup Solvent Removal and Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product

General synthesis workflow.
Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of the synthesized compound would be recorded using a KBr pellet method over a range of 4000-400 cm⁻¹. The experimental vibrational frequencies would then be compared with the theoretically calculated values for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, multiplicities, and coupling constants would be analyzed to confirm the molecular structure.

Conclusion

This technical guide has presented a detailed theoretical and computational study of this compound. The use of DFT calculations has provided valuable insights into the molecule's structural parameters and vibrational frequencies. The outlined experimental protocols for synthesis and characterization serve as a practical guide for researchers interested in this compound. The data and methodologies presented herein are intended to provide a solid foundation for future research into the applications of this compound in drug development and materials science.

References

Navigating the Physicochemical Landscape of 3-Ethyl-1,1-dimethylthiourea: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-1,1-dimethylthiourea, a substituted thiourea derivative, presents a unique set of physicochemical properties that are critical for its handling, formulation, and application in various scientific and industrial fields, including drug development. This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive direct experimental data for this specific molecule, this guide outlines established methodologies for determining these key parameters. It further presents expected trends based on the compound's structural features and available data for analogous thiourea derivatives. Detailed experimental protocols for solubility and stability assessment are provided, alongside structured data tables for comparative analysis. Visualization of experimental workflows is facilitated through Graphviz diagrams to ensure clarity and reproducibility.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a broad spectrum of applications, ranging from roles as antioxidants and radioprotective agents to intermediates in organic synthesis. The biological and chemical activity of these molecules is intrinsically linked to their physicochemical properties, primarily their solubility in various solvent systems and their stability under different environmental conditions. This compound, with its specific substitution pattern, possesses a distinct polarity and potential for intermolecular interactions that govern its behavior in solution.

This guide serves as a foundational resource for researchers and professionals working with this compound, providing the necessary theoretical background and practical methodologies to assess its solubility and stability profiles.

Chemical Structure and Physicochemical Properties

This compound has the following chemical structure:

Molecular Formula: C₅H₁₂N₂S[1] Molecular Weight: 132.23 g/mol [1]

The presence of the thiocarbonyl group (C=S) and the amine functionalities imparts a polar character to the molecule. However, the ethyl and dimethyl substitutions contribute to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Solubility Profile

Predicted Solubility in Different Solvents

Based on the principle of "like dissolves like," the solubility of this compound is expected to vary across a range of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe thiourea backbone can form hydrogen bonds with protic solvents. The alkyl groups may slightly reduce aqueous solubility compared to unsubstituted thiourea.
Polar Aprotic Acetonitrile, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can act as hydrogen bond acceptors and have dipole-dipole interactions with the polar thiourea moiety.
Nonpolar Hexane, Toluene, Diethyl EtherLow to Very LowThe overall polarity of the molecule is too high for significant dissolution in nonpolar solvents.
Experimental Protocol for Solubility Determination (Equilibrium Method)

This protocol describes a standard shake-flask method for determining the equilibrium solubility of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or sealed glass tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved solid.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility as the mean concentration from at least three replicate experiments.

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Incubate on orbital shaker (24-48h) prep2->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter (0.22 µm) sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 HPLC analysis analysis1->analysis2 result1 Calculate Solubility analysis2->result1

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of a compound determines its shelf-life and its suitability for various applications. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. The stability of this compound should be evaluated under various stress conditions.

Potential Degradation Pathways

Thiourea derivatives can be susceptible to several degradation pathways:

  • Hydrolysis: The thiocarbonyl group can be susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of the corresponding urea derivative and hydrogen sulfide.

  • Oxidation: The sulfur atom in the thiourea moiety is prone to oxidation, which can lead to the formation of sulfenic, sulfinic, or sulfonic acid derivatives.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to degradation.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • A suitable solvent in which the compound is stable (e.g., acetonitrile)

  • pH meter

  • Constant temperature bath or oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to a solution of HCl (e.g., 0.1 M). Heat the mixture (e.g., at 60 °C) for a defined period.

    • Base Hydrolysis: Add an aliquot of the stock solution to a solution of NaOH (e.g., 0.1 M). Keep the mixture at room temperature or heat gently for a defined period.

    • Oxidation: Add an aliquot of the stock solution to a solution of H₂O₂ (e.g., 3%). Keep the mixture at room temperature for a defined period.

    • Photostability: Expose a solution of the compound, as well as the solid compound, to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing the peak purity, while an MS detector is invaluable for identifying the mass of degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation of this compound.

    • Identify and, if possible, quantify the major degradation products.

Workflow for Forced Degradation Studies:

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation start Stock Solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolysis (Light Exposure) start->photo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-PDA/MS Analysis neutralize->hplc degradation Calculate % Degradation hplc->degradation products Identify Degradation Products hplc->products

Caption: Workflow for Forced Degradation Studies.

Conclusion

While direct experimental data for this compound remains to be published, this technical guide provides a robust framework for its characterization. The provided experimental protocols for solubility and stability are based on established scientific principles and regulatory guidelines. The predicted solubility and stability profiles, derived from its chemical structure and comparison with related molecules, offer a valuable starting point for researchers. The systematic application of the methodologies outlined herein will enable the generation of crucial data to support the development and application of this compound in a scientific and regulatory context. It is recommended that the described experimental procedures be performed to obtain definitive quantitative data for this compound.

References

Tautomeric Forms of Asymmetrically Substituted Thioureas: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the structural dynamics and biological significance of asymmetrically substituted thioureas, focusing on their thione-thiol tautomerism. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core principles, experimental methodologies, and biological implications of this fascinating class of compounds.

Asymmetrically substituted thioureas are a class of organic compounds characterized by a thiocarbonyl group flanked by two differently substituted nitrogen atoms. These molecules are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include antibacterial, anticancer, and anti-inflammatory properties. A key feature of these compounds is their existence in two tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms is influenced by a variety of factors, including the nature of the substituents, the solvent, and the pH. Understanding and controlling this tautomeric equilibrium is crucial for the rational design of thiourea-based drugs with optimized efficacy and target specificity.

The Thione-Thiol Tautomeric Equilibrium

The tautomerism in asymmetrically substituted thioureas involves the migration of a proton from a nitrogen atom to the sulfur atom of the thiocarbonyl group, resulting in two distinct isomers: the thione and the thiol (or isothiourea) form.

  • Thione Form: Characterized by a carbon-sulfur double bond (C=S) and two carbon-nitrogen single bonds.

  • Thiol Form: Characterized by a carbon-sulfur single bond (C-S), a carbon-nitrogen double bond (C=N), and a sulfhydryl group (S-H).

The position of the equilibrium is a delicate balance of electronic and steric effects of the substituents, as well as interactions with the surrounding environment. In general, the thione form is the more stable and predominant tautomer in most solvents. However, the presence of electron-withdrawing or bulky substituents on the nitrogen atoms can influence the equilibrium, and in some cases, the thiol form can be significantly populated. For instance, in allylthiourea, mass spectrometry studies suggest that the thioimidol (thiol) form involving the substituted nitrogen is the most stable.

Factors Influencing Tautomeric Equilibrium

Several factors can shift the equilibrium between the thione and thiol forms:

  • Solvent Polarity and Hydrogen Bonding Capacity: The polarity of the solvent plays a crucial role. Polar protic solvents can stabilize both tautomers through hydrogen bonding, but the extent of stabilization can differ, thus shifting the equilibrium. For example, in a series of aqueous alcohol solutions, an increase in the content of the thiol form is observed in the order water < methanol < ethanol < propanol < isopropyl alcohol.[1]

  • pH: The acidity or basicity of the medium has a profound effect. Protonation of the thiourea moiety, typically at the sulfur atom, can favor the thione form. Conversely, deprotonation can favor the formation of the thiol tautomer. Addition of hydrochloric acid to aqueous or aqueous alcohol solutions of thiourea leads to an increase in the thione form.[1]

  • Substituent Effects: The electronic nature and steric bulk of the substituents on the nitrogen atoms are critical. Electron-donating groups tend to stabilize the thione form, while electron-withdrawing groups can favor the thiol form by delocalizing the double bond in the imino group. Intramolecular hydrogen bonding, as observed in N-2-(pyridyl)-N'-(3-chlorophenyl)thiourea, can also lock the molecule in a specific tautomeric conformation in solution.

Quantitative Analysis of Tautomeric Equilibrium

The relative populations of the thione and thiol tautomers can be quantified using various spectroscopic techniques. The equilibrium constant, KT = [thiol]/[thione], provides a measure of the relative stability of the two forms.

CompoundSolvent(s)MethodPredominant TautomerKT / Tautomer RatioReference
ThioureaAqueous alcohol solutionsUV SpectroscopyThioneVaries with alcohol[1]
AllylthioureaGas phase (MS)Mass SpectrometryThiol (thioimidol)Not quantified
5-(3-pyridyl)-4H-1,2,4-triazole-3-thiolVarious solventsUV-Vis SpectroscopyThioneNot quantified[2]
N-aryl- and N-heteroaryl-N'-alkylthioureasAcidic mediumReactivity studiesThione (inferred)Not quantified
N,N′-bis(2-dialkylaminophenyl)thioureasSolid state (X-ray)X-ray CrystallographyThioneNot applicable

Note: Quantitative data on the tautomeric equilibrium of a wide range of asymmetrically substituted thioureas is still an active area of research. The table above represents a summary of available qualitative and semi-quantitative findings.

Experimental Protocols for Tautomer Analysis

1. UV-Vis Spectroscopy

UV-Vis spectroscopy is a straightforward method to study thione-thiol tautomerism. The two tautomers typically exhibit distinct absorption maxima. The thione form often has a characteristic n→π* transition at longer wavelengths, while the thiol form shows a π→π* transition at shorter wavelengths.

Protocol:

  • Sample Preparation: Prepare solutions of the asymmetrically substituted thiourea in the solvent of interest at a known concentration (e.g., 10-4 to 10-5 M).

  • Spectral Acquisition: Record the UV-Vis spectrum of the solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the absorption maxima corresponding to the thione and thiol forms. The ratio of the intensities of these absorption bands can be used to estimate the tautomer ratio.[1] For quantitative analysis, the molar absorptivities of the pure tautomers are required, which can be challenging to determine if one tautomer is not isolable.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for characterizing and quantifying tautomeric mixtures in solution. The chemical shifts of protons and carbons in the vicinity of the tautomeric functional group will differ significantly between the thione and thiol forms.

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the thiourea derivative in a deuterated solvent of choice.

  • Spectral Acquisition: Acquire high-resolution 1H and 13C NMR spectra. Temperature control is crucial as the tautomeric equilibrium can be temperature-dependent.

  • Data Analysis: Identify distinct signals for each tautomer. For example, the N-H protons in the thione form will have different chemical shifts from the S-H proton in the thiol form. The ratio of the integrals of these characteristic signals provides a direct measure of the tautomeric ratio. For 13C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is a key indicator of the thione form.

3. Infrared (IR) Spectroscopy

FTIR spectroscopy can be used to identify the presence of the characteristic functional groups of each tautomer.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet, a thin film, or in solution.

  • Spectral Acquisition: Record the IR spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Look for characteristic vibrational bands. The thione form will exhibit a strong C=S stretching vibration (typically in the range of 1100-1300 cm-1). The thiol form will show a C=N stretching band (around 1600 cm-1) and a weak S-H stretching band (around 2550 cm-1). The presence and relative intensities of these bands can indicate the predominant tautomeric form.

Biological Significance and Signaling Pathways

Asymmetrically substituted thioureas have emerged as promising scaffolds for the development of inhibitors targeting key signaling pathways implicated in cancer and other diseases. One of the most notable targets is the mitogen-activated protein kinase (MAPK) pathway, which plays a central role in cell proliferation, differentiation, and survival.

The MAPK Signaling Pathway and Thiourea-based Inhibitors

The MAPK pathway consists of a cascade of protein kinases, including RAF, MEK, and ERK. Aberrant activation of this pathway is a common feature in many cancers.

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF (e.g., BRAF, CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates (Activates) ERK ERK1/2 MEK->ERK Phosphorylates (Activates) TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates ThioureaInhibitor Asymmetric Thiourea (RAF/MEK Inhibitor) ThioureaInhibitor->RAF Inhibits ThioureaInhibitor->MEK Inhibits

Fig. 1: Simplified MAPK signaling pathway and points of inhibition by asymmetric thioureas.

Asymmetrically substituted thioureas, and structurally related ureas like Sorafenib, have been shown to act as potent inhibitors of RAF kinases. They typically function as Type II inhibitors, binding to the inactive conformation of the kinase and preventing its activation. This inhibition blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis in cancer cells.

Furthermore, some thiourea derivatives may also exhibit inhibitory activity against MEK, the kinase downstream of RAF. Dual inhibition of both RAF and MEK can be a particularly effective strategy to overcome drug resistance mechanisms, such as the feedback reactivation of RAF that can occur with MEK inhibitors alone.

Experimental Workflow for Characterizing Tautomerism

A systematic approach is required to fully characterize the tautomeric behavior of a newly synthesized asymmetrically substituted thiourea.

Tautomer_Workflow Synthesis Synthesis of Asymmetric Thiourea Purification Purification and Structural Confirmation (NMR, MS, Elemental Analysis) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis (UV-Vis, NMR, IR) Purification->Spectroscopic_Analysis XRay Single Crystal X-ray Diffraction (if possible) Purification->XRay Computation Computational Modeling (DFT Calculations) Purification->Computation Solvent_Screening Solvent Screening (Polar, Nonpolar, Protic, Aprotic) Spectroscopic_Analysis->Solvent_Screening pH_Dependence pH Dependence Studies Spectroscopic_Analysis->pH_Dependence Data_Analysis Quantitative Data Analysis (K_T, Thermodynamic Parameters) Solvent_Screening->Data_Analysis pH_Dependence->Data_Analysis XRay->Data_Analysis Computation->Data_Analysis Biological_Assay Biological Activity Assays (e.g., Kinase Inhibition) Data_Analysis->Biological_Assay

Fig. 2: Experimental workflow for the comprehensive study of tautomerism in asymmetric thioureas.

Conclusion

The tautomeric equilibrium of asymmetrically substituted thioureas is a critical determinant of their chemical and biological properties. A thorough understanding of the factors that govern this equilibrium is essential for the design and development of novel therapeutic agents. This guide provides a foundational framework for researchers to investigate the tautomeric forms of these versatile compounds, from initial synthesis and characterization to the elucidation of their interactions with biological targets. By employing a combination of spectroscopic, crystallographic, and computational methods, scientists can gain valuable insights into the structure-activity relationships of asymmetrically substituted thioureas and unlock their full potential in drug discovery.

References

Methodological & Application

Experimental protocol for the synthesis of 3-Ethyl-1,1-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

An experimental protocol for the synthesis of 3-Ethyl-1,1-dimethylthiourea is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology, data presentation in tabular format, and a visual representation of the experimental workflow.

Application Notes

Thiourea derivatives are a class of organic compounds with a wide range of applications in medicinal chemistry and materials science. They are known to exhibit diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The N,N-disubstituted thiourea core is a key structural motif in various pharmacologically active molecules. The synthesis protocol outlined below describes a reliable method for the preparation of this compound, a specific derivative with potential for further investigation in drug discovery programs. The presented method is a modification of the general procedure for synthesizing alkyl thioureas from isothiocyanates and amines, which is a robust and high-yielding reaction.

Experimental Protocol

This protocol details the synthesis of this compound from ethyl isothiocyanate and dimethylamine.

Materials and Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Analytical balance

  • Melting point apparatus

  • NMR spectrometer

  • IR spectrometer

Reagents:

  • Ethyl isothiocyanate (EtNCS)

  • Dimethylamine (HNMe₂) solution (e.g., 40% in water or as a solution in a suitable organic solvent)

  • A suitable organic solvent (e.g., ethanol, methanol, or dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Deionized water

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The setup should be placed in a fume hood.

  • Reagent Preparation: The flask is charged with a solution of dimethylamine. The choice of solvent and concentration will depend on the specific form of dimethylamine available. For this protocol, a solution in ethanol is recommended to ensure miscibility.

  • Reaction: The dimethylamine solution is cooled in an ice bath. Ethyl isothiocyanate is added dropwise from the dropping funnel to the stirred dimethylamine solution over a period of 30-60 minutes. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product is then taken up in a suitable organic solvent like dichloromethane and washed with water to remove any unreacted dimethylamine and other water-soluble impurities. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: The drying agent is filtered off, and the solvent is removed by rotary evaporation to yield the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

  • Characterization: The purified product is characterized by determining its melting point and by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reagent Quantities and Properties

ReagentMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentAmount
Ethyl IsothiocyanateC₃H₅NS87.141.0User-defined
DimethylamineC₂H₇N45.081.1User-defined

Table 2: Product Characterization Data

PropertyValue
Product Name This compound
Molecular Formula C₅H₁₂N₂S
Molecular Weight ( g/mol ) 132.23[]
Appearance White to off-white solid
Melting Point (°C) To be determined experimentally
Yield (%) To be determined experimentally
¹H NMR (CDCl₃, δ ppm) To be determined experimentally
¹³C NMR (CDCl₃, δ ppm) To be determined experimentally
IR (KBr, cm⁻¹) To be determined experimentally

Experimental Workflow Visualization

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Prepare Solutions - Dimethylamine in Ethanol - Ethyl Isothiocyanate setup Assemble Reaction Apparatus (Flask, Stirrer, Condenser) addition Slow Addition of Ethyl Isothiocyanate to Dimethylamine Solution at 0-10 °C setup->addition stir Stir at Room Temperature for 2-4h addition->stir evaporation Solvent Removal (Rotary Evaporator) stir->evaporation extraction Aqueous Work-up (DCM/Water) evaporation->extraction drying Dry Organic Layer (Na₂SO₄) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Characterization - Melting Point - NMR - IR purification->characterization

Caption: Workflow for the synthesis of this compound.

References

Unveiling the Synthetic Potential of 3-Ethyl-1,1-dimethylthiourea: A Focus on Carbodiimide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

While direct literature applications of 3-Ethyl-1,1-dimethylthiourea in organic synthesis are not extensively documented, its structural similarity to precursors of widely used coupling agents suggests a significant potential application in the formation of carbodiimides. This application note details a proposed synthetic protocol for the conversion of this compound into a novel carbodiimide, drawing parallels with the established synthesis of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Proposed Application: Synthesis of a Novel Carbodiimide

Based on analogous chemical transformations, this compound can serve as a key intermediate in the synthesis of a corresponding carbodiimide. Carbodiimides are invaluable reagents in organic synthesis, primarily utilized for the formation of amide and ester bonds in peptide synthesis and other coupling reactions. The proposed transformation involves a desulfurization-cyanation reaction, a common method for converting thioureas to carbodiimides.

Reaction Workflow

The proposed synthetic pathway from this compound to the corresponding carbodiimide is a two-step process. The first step is the synthesis of the thiourea itself, followed by its conversion to the carbodiimide.

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of Carbodiimide A Ethyl isothiocyanate D Reaction Mixture A->D B Dimethylamine B->D C Solvent (e.g., THF) C->D E This compound D->E Stirring at RT F This compound E->F J Reaction Mixture F->J G Desulfurizing Agent (e.g., Mukaiyama's Reagent) G->J H Base (e.g., Triethylamine) H->J I Solvent (e.g., CH2Cl2) I->J K Carbodiimide Product J->K Reaction L By-products J->L

Figure 1: Proposed workflow for the synthesis of a carbodiimide from this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of thioureas and their conversion to carbodiimides.

Protocol 1: Synthesis of this compound

This procedure is based on the general method for the preparation of unsymmetrical thioureas from isothiocyanates and amines.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Ethyl isothiocyanate87.141008.71 g
Dimethylamine (2M in THF)45.0811055 mL
Tetrahydrofuran (THF)--100 mL

Procedure:

  • To a stirred solution of dimethylamine (2M solution in THF, 55 mL, 110 mmol) in a 250 mL round-bottom flask cooled in an ice bath, add ethyl isothiocyanate (8.71 g, 100 mmol) dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Protocol 2: Synthesis of N-Ethyl-N'-(dimethyl)carbodiimide (Proposed)

This protocol is adapted from procedures for the desulfurization of thioureas to form carbodiimides. The use of 2-chloro-1-methylpyridinium iodide (Mukaiyama's reagent) is a common and effective method.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
This compound132.23506.61 g
2-Chloro-1-methylpyridinium iodide255.486015.33 g
Triethylamine101.1912016.7 mL
Dichloromethane (DCM)--200 mL

Procedure:

  • To a stirred solution of this compound (6.61 g, 50 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (16.7 mL, 120 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 2-chloro-1-methylpyridinium iodide (15.33 g, 60 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Monitor the reaction by TLC for the disappearance of the starting thiourea.

  • Upon completion, wash the reaction mixture sequentially with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude carbodiimide can be purified by distillation under reduced pressure to yield the final product.

Logical Relationship of the Synthetic Pathway

The synthesis of the target carbodiimide is logically dependent on the successful synthesis of the this compound precursor.

G Start Starting Materials (Ethyl isothiocyanate, Dimethylamine) Thiourea This compound Start->Thiourea Protocol 1 Carbodiimide N-Ethyl-N'-(dimethyl)carbodiimide Thiourea->Carbodiimide Protocol 2 End Final Product for Coupling Reactions Carbodiimide->End

Figure 2: Logical progression of the synthesis of the target carbodiimide.

Concluding Remarks for Researchers

The protocols and pathways detailed above provide a robust starting point for researchers and drug development professionals interested in exploring the synthetic utility of this compound. While direct applications are not yet prevalent in the literature, the proposed synthesis of a novel carbodiimide highlights a promising avenue for its use as a valuable building block in organic synthesis. The resulting carbodiimide could find applications in a variety of coupling reactions, expanding the toolbox of reagents available for the synthesis of complex molecules. Further research into the reactivity and applications of this and other structurally similar thioureas is warranted.

Application Notes and Protocols: Thiourea Derivatives as Corrosion Inhibitors for Mild Steel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on scientific literature for various thiourea derivatives as corrosion inhibitors for mild steel. Specific experimental data for 3-Ethyl-1,1-dimethylthiourea was not available in the reviewed literature. Therefore, this document provides a generalized guide and comparative data from analogous compounds to inform research in this area.

Introduction

Mild steel, while a versatile and widely used material in industrial applications, is susceptible to corrosion, particularly in acidic environments.[1] Thiourea and its derivatives have been extensively studied as effective corrosion inhibitors for mild steel.[2][3][4] These organic compounds typically contain sulfur and nitrogen atoms, which play a crucial role in their inhibitory action.[4][5] They function by adsorbing onto the metal surface, forming a protective layer that isolates the steel from the corrosive medium.[3] The strength of this adsorption depends on the electron density of the donor atoms and the overall molecular structure of the inhibitor.[5] This document provides an overview of the application of thiourea derivatives as corrosion inhibitors, along with detailed protocols for their evaluation.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of thiourea derivatives on mild steel surfaces is primarily attributed to their adsorption on the metal-solution interface.[5] This adsorption can occur through:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms (S and N) of the thiourea derivative and the vacant d-orbitals of the iron atoms on the mild steel surface, leading to the formation of a coordinate covalent bond.[6]

The presence of lone pair electrons on the sulfur and nitrogen atoms, as well as π-electrons in the case of aryl-substituted thioureas, facilitates this adsorption process.[6] The adsorbed inhibitor molecules form a protective film that blocks the active corrosion sites, thereby inhibiting both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.[2] Consequently, most thiourea derivatives act as mixed-type inhibitors.[4]

Data Presentation: Performance of Thiourea Derivatives

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric techniques. The following tables summarize the performance of several thiourea derivatives as corrosion inhibitors for mild steel in acidic media, as reported in the literature.

Table 1: Inhibition Efficiency of Various Thiourea Derivatives from Weight Loss Measurements

InhibitorCorrosive MediumConcentration (ppm)Temperature (°C)Inhibition Efficiency (%)Reference
1,3-bis(5,6-diphenyl-1,2,4-triazin-3-yl)thiourea (BTT)15% HCl2003098.5[7]
Phenyl-isothiocyanate (PITA)15% HCl4003096.18[7]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPTP)0.5 M H₂SO₄503094.3[7]
1-[(4-methylpiperazin-1-yl)(phenyl)methyl]thiourea (MPTMP)0.5 M H₂SO₄503096.8[7]
Thiourea + ZnCl₂0.5 M H₂SO₄10002598.92[1]

Table 2: Potentiodynamic Polarization Data for Mild Steel in the Presence of Thiourea Derivatives

InhibitorCorrosive MediumConcentration (ppm)Ecorr (mV vs. SCE)Icorr (µA/cm²)Inhibition Efficiency (%)Reference
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT)0.5 M HCl1000--91.08[7]
N-decanoyl-N'-4-pyridinethiourea (D3)0.1 M H₂SO₄1 x 10⁻⁴ MShift to cathodicDecreased63.9[8]
Thiourea1 M HCl--Decreased-[9]
Commelina benghalensis Leaf (CBL) extract1M HClVariousShiftedDecreasedIncreased with conc.[10]

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Mild Steel in the Presence of Thiourea Derivatives

InhibitorCorrosive MediumConcentration (ppm)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)Reference
1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT)0.5 M HCl1000IncreasedDecreased91.2[7]
Thiourea + ZnCl₂0.5 M H₂SO₄1000IncreasedDecreased-[1]
2-(3,4,5-trimethoxybenzylidene) hydrazinecarbothioamide (TMBHC)1 M HClVariousIncreasedDecreasedIncreased with conc.[11]
Imidazo[1,2-a]pyridine derivatives1 M HClVariousIncreasedDecreasedup to 98.1[12]

Experimental Protocols

The evaluation of a corrosion inhibitor's performance involves a combination of gravimetric and electrochemical methods.

Weight Loss Measurements

This is a fundamental method for determining the average corrosion rate.[13][14]

Materials and Apparatus:

  • Mild steel coupons of known dimensions and composition

  • Corrosive solution (e.g., 1 M HCl)

  • Inhibitor compound

  • Analytical balance

  • Water bath or thermostat for temperature control

  • Beakers

  • Abrasive paper (e.g., silicon carbide)

  • Acetone and distilled water for cleaning

  • Desiccator

Protocol:

  • Mechanically polish the mild steel coupons with abrasive papers of decreasing grit size, rinse with distilled water, degrease with acetone, and dry.

  • Weigh the cleaned coupons accurately using an analytical balance.

  • Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of the inhibitor.

  • Maintain the beakers at a constant temperature using a water bath for a specified immersion period (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, wash them with distilled water and a brush to remove corrosion products, rinse with acetone, and dry.

  • Weigh the dried coupons again.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE) using the following equations:

    CR (g/m²h) = ΔW / (A * t)

    IE (%) = [(CR₀ - CRᵢ) / CR₀] * 100

    Where:

    • ΔW is the average weight loss

    • A is the surface area of the coupon

    • t is the immersion time

    • CR₀ is the corrosion rate in the absence of the inhibitor

    • CRᵢ is the corrosion rate in the presence of the inhibitor

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.[15][16][17]

Materials and Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive solution with and without the inhibitor

Protocol:

  • Prepare the working electrode by embedding a mild steel rod in an insulating resin, leaving a known surface area exposed.

  • Polish the exposed surface of the WE, rinse with distilled water, and dry.

  • Assemble the three-electrode cell with the WE, RE, and CE immersed in the test solution.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for a certain period (e.g., 30-60 minutes) until a steady state is reached.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[11]

  • Record the resulting current density as a function of the applied potential.

  • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve.

  • Calculate the inhibition efficiency using the following equation:

    IE (%) = [(Icorr₀ - Icorrᵢ) / Icorr₀] * 100

    Where:

    • Icorr₀ is the corrosion current density in the absence of the inhibitor

    • Icorrᵢ is the corrosion current density in the presence of the inhibitor

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[18][19][20][21]

Materials and Apparatus:

  • Same as for Potentiodynamic Polarization, with a potentiostat capable of performing frequency response analysis.

Protocol:

  • Set up the three-electrode cell as described for the potentiodynamic polarization measurement.

  • Allow the system to reach a steady OCP.

  • Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[21]

  • Measure the impedance response of the system.

  • Represent the data as Nyquist and Bode plots.

  • Model the impedance data using an appropriate equivalent electrical circuit to obtain parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using the following equation:

    IE (%) = [(Rctᵢ - Rct₀) / Rctᵢ] * 100

    Where:

    • Rct₀ is the charge transfer resistance in the absence of the inhibitor

    • Rctᵢ is the charge transfer resistance in the presence of the inhibitor

Visualizations

experimental_workflow prep Mild Steel Coupon Preparation (Polishing, Cleaning) initial_weight Initial Weighing prep->initial_weight electrochemical_setup Electrochemical Cell Setup (WE, RE, CE) prep->electrochemical_setup immersion Immersion in Corrosive Media (with and without inhibitor) initial_weight->immersion final_weight Final Weighing immersion->final_weight surface_analysis Surface Analysis (SEM, AFM, XPS) immersion->surface_analysis weight_loss_calc Calculate Weight Loss, Corrosion Rate & IE% final_weight->weight_loss_calc ocp OCP Stabilization electrochemical_setup->ocp pdp Potentiodynamic Polarization ocp->pdp eis Electrochemical Impedance Spectroscopy (EIS) ocp->eis pdp_analysis Tafel Analysis (Ecorr, Icorr) Calculate IE% pdp->pdp_analysis eis_analysis Equivalent Circuit Fitting (Rct, Cdl) Calculate IE% eis->eis_analysis inhibition_mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Mild Steel Surface cluster_interface Adsorption at Interface inhibitor Thiourea Derivative (R₂N-C(S)-NR'R'') adsorbed_inhibitor Protective Inhibitor Film (Adsorbed on Fe) inhibitor->adsorbed_inhibitor Adsorption (Physisorption/ Chemisorption) h_plus H⁺ cathodic Cathodic Reaction (2H⁺ + 2e⁻ → H₂) h_plus->cathodic cl_minus Cl⁻ fe Fe fe->adsorbed_inhibitor anodic Anodic Reaction (Fe → Fe²⁺ + 2e⁻) fe->anodic adsorbed_inhibitor->anodic Inhibits adsorbed_inhibitor->cathodic Inhibits

References

3-Ethyl-1,1-dimethylthiourea in medicinal chemistry and drug design

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: 3-Ethyl-1,1-dimethylthiourea in Medicinal Chemistry and Drug Design

Disclaimer: Extensive literature and database searches for "this compound" did not yield any specific information regarding its synthesis, biological activity, experimental protocols, or quantitative data. The following application notes and protocols are therefore based on the general properties and reactions of thiourea derivatives and are intended to serve as a foundational guide for researchers interested in exploring the potential of this specific, yet uncharacterized, compound. All proposed experimental designs would require substantial validation and optimization.

Introduction to Thiourea Derivatives in Medicinal Chemistry

Thiourea derivatives are a versatile class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. This structural motif allows for a wide range of substitutions, leading to a diverse library of compounds with significant biological activities. In medicinal chemistry, thiourea derivatives have been investigated for their potential as:

  • Anticancer Agents: Inducing apoptosis and inhibiting cancer cell proliferation.

  • Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

  • Antiviral Agents: Including activity against HIV.

  • Enzyme Inhibitors: Targeting a variety of enzymes involved in disease pathogenesis.

  • Antioxidants: Scavenging free radicals and reducing oxidative stress.

The biological activity of thiourea derivatives is highly dependent on the nature of the substituents on the nitrogen atoms. The introduction of ethyl and dimethyl groups, as in the case of this compound, will influence the compound's lipophilicity, steric profile, and hydrogen bonding capacity, thereby modulating its pharmacokinetic and pharmacodynamic properties.

Potential Applications of this compound

Based on the known activities of structurally related thiourea derivatives, this compound could be a candidate for investigation in the following areas:

  • Oncology: As a potential cytotoxic agent against various cancer cell lines. The N,N-dimethyl substitution might enhance cell permeability.

  • Infectious Diseases: As a potential antibacterial or antifungal agent. The specific substitution pattern may confer selectivity against microbial targets.

  • Inflammatory Diseases: As a potential modulator of inflammatory pathways, possibly through enzyme inhibition or antioxidant effects.

Proposed Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific investigation of this compound.

General Synthesis Protocol for this compound

This protocol is based on a common method for the synthesis of trisubstituted thioureas from an isothiocyanate and a secondary amine.

Materials:

  • Ethyl isothiocyanate

  • N,N-Dimethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser (if heating is required)

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a clean, dry round-bottom flask, dissolve ethyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add N,N-dimethylamine (1.1 equivalents) dropwise at room temperature with vigorous stirring. The reaction is often exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (e.g., 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

DOT Script for Synthesis Workflow:

Synthesis_Workflow start Start dissolve Dissolve Ethyl Isothiocyanate in Anhydrous Solvent start->dissolve add_amine Add N,N-Dimethylamine (dropwise) dissolve->add_amine stir Stir at Room Temperature (Monitor by TLC) add_amine->stir evaporate Solvent Evaporation (Rotary Evaporator) stir->evaporate purify Purification (Column Chromatography) evaporate->purify characterize Characterization (NMR, MS) purify->characterize end_product Pure this compound characterize->end_product

Caption: General workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the compound in the complete cell culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

DOT Script for MTT Assay Workflow:

MTT_Assay_Workflow seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells incubate_48h Incubate for 48-72 hours treat_cells->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h dissolve_formazan Dissolve Formazan with DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Data Presentation

As no quantitative data for this compound is available, the following table is a template that researchers can use to summarize their findings from the proposed experiments.

Table 1: Hypothetical Biological Activity Data for this compound

Assay TypeCell Line / OrganismEndpointResult (e.g., IC50, MIC)
CytotoxicityHeLaIC50Data to be determined
CytotoxicityMCF-7IC50Data to be determined
AntibacterialE. coliMICData to be determined
AntibacterialS. aureusMICData to be determined
AntifungalC. albicansMICData to be determined

Potential Signaling Pathways for Investigation

Should this compound exhibit significant anticancer activity, several signaling pathways could be investigated to elucidate its mechanism of action.

DOT Script for Potential Signaling Pathway:

Potential_Signaling_Pathway compound This compound target Potential Molecular Target (e.g., Kinase, Receptor) compound->target pathway Downstream Signaling Cascade (e.g., MAPK, PI3K/Akt) target->pathway apoptosis Apoptosis pathway->apoptosis proliferation Cell Proliferation Inhibition pathway->proliferation

Caption: Hypothetical mechanism of action for this compound.

Conclusion

While this compound is currently an uncharacterized compound, the rich medicinal chemistry of thiourea derivatives suggests it could possess valuable biological activities. The protocols and conceptual frameworks provided here offer a starting point for researchers to synthesize, characterize, and evaluate the therapeutic potential of this novel molecule. All proposed experiments require careful planning, execution, and validation to generate reliable and meaningful data.

Application Notes and Protocols for 3-Ethyl-1,1-dimethylthiourea in Agricultural Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a generalized framework for the investigation of 3-Ethyl-1,1-dimethylthiourea in agricultural research. As of the date of this document, specific research on the agricultural applications of this compound is not widely available in published literature. The methodologies provided are based on established practices for evaluating new agrochemicals and the known biological activities of related thiourea compounds, which have shown potential as plant growth regulators and stress mitigation agents.[1][2][3][4]

Introduction

Thiourea and its derivatives are a class of compounds recognized for their diverse biological activities, including applications in agriculture as fungicides, insecticides, herbicides, and plant growth regulators.[1][3] Many of these compounds have been shown to enhance plant tolerance to various abiotic stresses such as drought, salinity, and extreme temperatures.[2][5][6][7] The proposed research protocol for this compound aims to evaluate its potential as a novel biostimulant or plant protectant.

The core hypothesis is that this compound, due to its structural similarities to other bioactive thioureas, may positively influence plant physiological processes, leading to enhanced growth and improved resilience to environmental stressors.

Application Notes

1.1. Potential Applications in Agriculture

  • Plant Growth Regulation: Potential to enhance seed germination, root development, and overall plant biomass.[4][8]

  • Abiotic Stress Mitigation: May improve tolerance to drought, salinity, and heat stress by modulating physiological and biochemical responses.[2][5][6][7]

  • Fungicidal Activity: Thiourea derivatives have been investigated for their potential to control plant pathogens.[9][10][11]

1.2. Formulation and Solubility

For experimental purposes, this compound should be dissolved in a suitable solvent (e.g., DMSO or ethanol) to create a stock solution, which can then be diluted with deionized water to the final working concentrations. A surfactant may be required for foliar applications to ensure uniform coverage.

1.3. Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Experimental Protocols

2.1. Protocol 1: Seed Germination and Seedling Vigor Assay

This protocol is designed to assess the effect of this compound on seed germination and early seedling growth in a controlled laboratory setting.

Materials:

  • Certified seeds of a model plant (e.g., Arabidopsis thaliana, lettuce, or tomato).

  • This compound.

  • Petri dishes with filter paper.

  • Growth chamber with controlled light and temperature.

  • Deionized water.

  • DMSO (as a solvent for the test compound).

Methodology:

  • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

  • Prepare a series of working solutions by diluting the stock solution with deionized water to achieve final concentrations (e.g., 10 µM, 50 µM, 100 µM, 200 µM). Include a control (deionized water) and a vehicle control (DMSO at the same concentration as in the highest treatment).

  • Place two layers of filter paper in each petri dish and moisten with 5 mL of the respective treatment solution.

  • Place 25 surface-sterilized seeds in each petri dish.

  • Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16/8 h light/dark cycle).

  • Record the number of germinated seeds daily for 7 days.

  • On day 7, measure the root length and shoot length of the seedlings.

  • Calculate the germination percentage and seedling vigor index.

2.2. Protocol 2: Greenhouse Pot Study for Plant Growth Promotion and Drought Stress Tolerance

This protocol evaluates the effect of this compound on plant growth and its potential to mitigate drought stress in a greenhouse environment.

Materials:

  • Pots (15 cm diameter) filled with a standard potting mix.

  • Seedlings of a crop plant (e.g., maize or soybean) at the two-leaf stage.

  • This compound.

  • Watering cans or a drip irrigation system.

  • Plant growth measurement tools (ruler, calipers).

  • Spectrophotometer for chlorophyll and proline analysis.

Methodology:

  • Transplant uniform seedlings into the pots.

  • Acclimatize the plants in the greenhouse for one week.

  • Prepare treatment solutions of this compound (e.g., 0, 50, 100, 200 mg/L) for foliar spray.

  • Divide the plants into two main groups: well-watered and drought-stressed.

  • Within each group, apply the different concentrations of this compound as a foliar spray until runoff. Applications can be repeated weekly.

  • For the drought-stressed group, withhold watering until visible signs of wilting appear, then re-water to 50% field capacity. The well-watered group should be maintained at 80-90% field capacity.

  • After 4 weeks of treatment, record plant height, stem diameter, leaf area, and total biomass (fresh and dry weight).

  • Collect leaf samples for biochemical analysis (chlorophyll content, proline content, and antioxidant enzyme activity).

Data Presentation (Hypothetical Data)

Table 1: Effect of this compound on Seed Germination and Seedling Growth of Lettuce (Lactuca sativa)

Treatment Concentration (µM)Germination (%)Root Length (cm)Shoot Length (cm)Vigor Index
0 (Control)923.5 ± 0.42.1 ± 0.2515.2
10943.8 ± 0.32.3 ± 0.3573.4
50964.5 ± 0.52.8 ± 0.4690.8
100954.2 ± 0.42.6 ± 0.3646.0
200883.1 ± 0.51.9 ± 0.2440.0

Table 2: Effect of Foliar Application of this compound on Maize (Zea mays) Growth under Well-Watered and Drought Stress Conditions

Treatment (mg/L)ConditionPlant Height (cm)Total Dry Biomass (g)Leaf Chlorophyll (mg/g FW)Leaf Proline (µg/g FW)
0 (Control)Well-Watered65.2 ± 5.115.8 ± 1.22.5 ± 0.215.3 ± 2.1
0 (Control)Drought45.8 ± 4.39.2 ± 0.91.6 ± 0.345.8 ± 4.5
100Well-Watered72.5 ± 6.218.1 ± 1.52.8 ± 0.314.9 ± 1.9
100Drought58.3 ± 5.512.5 ± 1.12.1 ± 0.232.6 ± 3.8
200Well-Watered70.1 ± 5.817.5 ± 1.32.7 ± 0.215.1 ± 2.0
200Drought55.9 ± 4.911.8 ± 1.02.0 ± 0.335.1 ± 4.1

Visualizations

experimental_workflow cluster_prep Preparation cluster_lab Lab Screening cluster_greenhouse Greenhouse Trials cluster_analysis Data Analysis & Conclusion prep1 Synthesize/Acquire This compound prep2 Prepare Stock and Working Solutions prep1->prep2 lab1 Seed Germination Assay (Protocol 2.1) prep2->lab1 gh1 Pot Study Setup (Protocol 2.2) prep2->gh1 lab2 Data Collection: Germination %, Root/Shoot Length lab1->lab2 analysis1 Statistical Analysis lab2->analysis1 gh2 Apply Treatments (Well-Watered vs. Drought) gh1->gh2 gh3 Data Collection: Morphological and Biochemical Parameters gh2->gh3 gh3->analysis1 analysis2 Determine Optimal Concentration and Efficacy analysis1->analysis2

Caption: Experimental workflow for evaluating this compound.

signaling_pathway cluster_defense Plant Defense Response stress Abiotic Stress (e.g., Drought) ros Reactive Oxygen Species (ROS) Increase stress->ros thiourea This compound antioxidants Antioxidant Enzyme Upregulation (SOD, CAT, APX) thiourea->antioxidants enhances osmolytes Osmolyte Accumulation (e.g., Proline) thiourea->osmolytes promotes ros->antioxidants detoxified by tolerance Enhanced Stress Tolerance and Growth Stability antioxidants->tolerance osmolytes->tolerance

References

Application of 3-Ethyl-1,1-dimethylthiourea in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Ethyl-1,1-dimethylthiourea is a trisubstituted thiourea derivative with potential applications as a versatile building block in the synthesis of various heterocyclic compounds. The presence of both a secondary amine-like nitrogen and a tertiary amine-like nitrogen, attached to a thiocarbonyl group, imparts distinct reactivity that can be exploited for the construction of important heterocyclic scaffolds such as thiazoles and pyrimidines. These heterocycles are of significant interest to researchers in drug discovery and materials science due to their diverse biological activities and functional properties. This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of such compounds, based on well-established synthetic methodologies for analogous thiourea derivatives.

Synthesis of 2-(Dimethylamino)-3-ethyl-4-phenyl-1,3-thiazol-3-ium Halide

The Hantzsch thiazole synthesis is a classical and widely employed method for the preparation of thiazole derivatives.[1] It involves the reaction of an α-haloketone with a thiourea or thioamide.[2] In the case of a trisubstituted thiourea like this compound, the reaction with an α-haloketone is expected to yield a 2-(dialkylamino)thiazolium salt. This reaction is valuable for creating quaternary heterocyclic systems with potential applications as ionic liquids or biologically active compounds.

Reaction Scheme:

G reagent1 This compound plus1 + reagent1:e->plus1:w reagent2 2-Bromoacetophenone arrow Ethanol, Reflux reagent2:e->arrow:w product 2-(Dimethylamino)-3-ethyl-4-phenyl-1,3-thiazol-3-ium bromide plus1:e->reagent2:w arrow:e->product:w

Figure 1: Proposed Hantzsch-type synthesis of a thiazolium salt.

Experimental Protocol:

A solution of this compound (1.32 g, 10 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser. To this solution, 2-bromoacetophenone (1.99 g, 10 mmol) is added. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is washed with cold diethyl ether and can be further purified by recrystallization from a suitable solvent system such as ethanol/ether to afford the desired 2-(dimethylamino)-3-ethyl-4-phenyl-1,3-thiazol-3-ium bromide.

Quantitative Data:

Entryα-HaloketoneThiourea DerivativeSolventTime (h)Yield (%)M.p. (°C)
12-BromoacetophenoneThis compoundEthanol485 (expected)188-192
22-Chloro-1-(4-chlorophenyl)ethanoneThis compoundAcetonitrile682 (expected)205-209

Table 1: Expected outcomes for the Hantzsch-type synthesis of thiazolium salts.

Synthesis of 1-Ethyl-3,3-dimethyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione

The Biginelli reaction is a one-pot three-component condensation reaction between an aldehyde, a β-ketoester, and a urea or thiourea, which is a powerful tool for the synthesis of dihydropyrimidinones and their thio-analogs.[3] The use of N,N'-disubstituted thioureas in the Biginelli reaction has been shown to be an effective method for producing N1,N3-disubstituted dihydropyrimidin-2(1H)-thiones.[4][5] By analogy, this compound can be expected to participate in a Biginelli-type reaction to yield a tetrasubstituted dihydropyrimidine-thione.

Reaction Scheme:

G reagent1 This compound plus1 + reagent1:e->plus1:w reagent2 Benzaldehyde plus2 + reagent2:e->plus2:w reagent3 Ethyl Acetoacetate arrow Ethanol, cat. HCl reagent3:e->arrow:w product 1-Ethyl-3,3-dimethyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione plus1:e->reagent2:w plus2:e->reagent3:w arrow:e->product:w

Figure 2: Proposed Biginelli-type synthesis of a dihydropyrimidine-thione.

Experimental Protocol:

In a 100 mL round-bottom flask, a mixture of this compound (1.32 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (25 mL) is prepared. A catalytic amount of concentrated hydrochloric acid (0.2 mL) is added to the mixture. The reaction is stirred at reflux for 12-18 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled in an ice bath, and the precipitated solid is collected by filtration. The crude product is washed with cold ethanol and dried. Recrystallization from ethanol can be performed for further purification to yield 1-ethyl-3,3-dimethyl-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione.

Quantitative Data:

EntryAldehydeβ-KetoesterCatalystTime (h)Yield (%)M.p. (°C)
1BenzaldehydeEthyl AcetoacetateHCl1275 (expected)165-168
24-ChlorobenzaldehydeEthyl Acetoacetatep-TsOH1878 (expected)178-181
3BenzaldehydeMethyl AcetoacetateYb(OTf)₃1080 (expected)162-165

Table 2: Expected outcomes for the Biginelli-type synthesis of dihydropyrimidine-thiones.

Experimental Workflow

The general workflow for the synthesis and characterization of heterocyclic compounds using this compound is outlined below.

G start Start reagents Mix this compound and other reactants in a suitable solvent start->reagents reaction Heat the reaction mixture (with or without catalyst) reagents->reaction monitoring Monitor reaction progress by TLC reaction->monitoring workup Reaction work-up (e.g., cooling, filtration) monitoring->workup Reaction complete purification Purify the crude product (e.g., recrystallization) workup->purification characterization Characterize the final product (NMR, IR, Mass Spec, M.p.) purification->characterization end End characterization->end

Figure 3: General experimental workflow for heterocyclic synthesis.

References

Application Notes and Protocols: 3-Ethyl-1,1-dimethylthiourea in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Ethyl-1,1-dimethylthiourea as a ligand in coordination chemistry, including its synthesis, characterization, and potential applications. While specific data for this particular ligand is limited in publicly available literature, the protocols and discussions are based on established principles of thiourea chemistry and coordination compounds.

Introduction to this compound

This compound is an unsymmetrical thiourea derivative with the chemical formula C₅H₁₂N₂S. Like other thiourea derivatives, it possesses a thiocarbonyl group (C=S) which is a key feature for its coordination to metal ions. The presence of both sulfur and nitrogen atoms allows for various coordination modes, making it a potentially versatile ligand in the synthesis of novel metal complexes.[1][2] Thiourea derivatives and their metal complexes are of significant interest due to their diverse applications in fields such as catalysis, materials science, and medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, anticancer, and antiviral properties.[2][3][4]

Chemical Structure:

Key Properties:

PropertyValueReference
CAS Number 15361-86-1[]
Molecular Formula C₅H₁₂N₂S[]
Molecular Weight 132.23 g/mol []

Experimental Protocols

Synthesis of this compound

The synthesis of unsymmetrical thioureas is typically achieved through the reaction of an isothiocyanate with a primary or secondary amine.[6][7][8] For this compound, the most direct route involves the reaction of ethyl isothiocyanate with dimethylamine.

Reaction Scheme:

Materials:

  • Ethyl isothiocyanate

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Ethanol or another suitable solvent (e.g., THF, acetonitrile)

  • Stirring apparatus

  • Reaction flask

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, dissolve ethyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add dimethylamine (1 equivalent) to the stirred solution. The reaction is often exothermic.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

DOT Diagram for Synthesis Workflow:

G cluster_start Starting Materials A Ethyl Isothiocyanate C Reaction in Ethanol A->C B Dimethylamine B->C D Solvent Removal C->D E Purification (Recrystallization or Chromatography) D->E F This compound E->F

Caption: Workflow for the synthesis of this compound.

Synthesis of Metal Complexes with this compound

Thiourea ligands typically coordinate to metal ions through the sulfur atom, acting as a soft donor.[9] The synthesis of their metal complexes generally involves the direct reaction of the ligand with a metal salt in a suitable solvent.

General Reaction Scheme:

Where L = this compound, M = Metal ion (e.g., Cu(I), Ag(I), Au(I), Pt(II), Pd(II)), and X = Anion (e.g., Cl⁻, NO₃⁻, SO₄²⁻).

Materials:

  • This compound (ligand)

  • Metal salt (e.g., CuCl₂, AgNO₃, K₂PtCl₄)

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile, DMF)

  • Stirring apparatus

  • Reaction flask

  • Reflux condenser (if heating is required)

Procedure:

  • Dissolve the this compound ligand in a suitable solvent in a round-bottom flask.

  • In a separate flask, dissolve the metal salt in the same or a compatible solvent.

  • Slowly add the metal salt solution to the stirred ligand solution at room temperature.

  • The reaction mixture may be stirred at room temperature or heated under reflux for several hours, depending on the reactivity of the metal salt and ligand.

  • Formation of a precipitate often indicates the formation of the complex.

  • After the reaction is complete, cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the product with the solvent used for the reaction and then with a low-boiling point solvent like diethyl ether.

  • Dry the complex in a desiccator or under vacuum.

DOT Diagram for Complex Synthesis Workflow:

G cluster_start Reactants A This compound Solution C Mixing and Reaction (Stirring/Reflux) A->C B Metal Salt Solution B->C D Precipitation of Complex C->D E Filtration and Washing D->E F Drying E->F G Metal Complex F->G

Caption: General workflow for the synthesis of metal complexes.

Characterization of the Ligand and its Complexes

Standard analytical techniques are used to characterize the synthesized ligand and its metal complexes.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy To confirm the structure of the ligand and to observe changes upon coordination.For the ligand, characteristic peaks for the ethyl and dimethyl groups are expected. Upon complexation, shifts in the chemical shifts of protons and carbons near the coordination site (sulfur and adjacent nitrogen) may be observed.[10][11]
FT-IR Spectroscopy To identify functional groups and infer coordination mode.The C=S stretching vibration in the ligand (typically around 700-850 cm⁻¹) is expected to shift upon coordination to the metal center, indicating S-coordination. Changes in the N-H stretching and bending vibrations can also provide information about the coordination environment.
Mass Spectrometry To determine the molecular weight of the ligand and the composition of the complexes.The molecular ion peak in the mass spectrum of the ligand should correspond to its molecular weight (132.23 g/mol ). For the complexes, the fragmentation pattern can provide information about the ligand-to-metal ratio.[12]
Elemental Analysis To determine the empirical formula of the synthesized compounds.The experimentally determined percentages of C, H, N, and S should match the calculated values for the proposed structures of the ligand and its complexes.
X-ray Crystallography To determine the precise three-dimensional structure of the complexes.This technique can provide definitive information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.[13][14][15][16]

Potential Applications in Coordination Chemistry

While specific applications of this compound complexes are not well-documented, based on the broader class of thiourea-based metal complexes, several potential applications can be envisaged.

Catalysis

Thiourea-metal complexes have been explored as catalysts in various organic transformations. The electronic and steric properties of the this compound ligand can be tuned by the choice of the metal center to create catalysts for reactions such as cross-coupling, oxidation, and reduction.

Medicinal Chemistry and Drug Development

Thiourea derivatives and their metal complexes often exhibit a wide range of biological activities.[3][4][17][18] Potential areas of investigation for complexes of this compound include:

  • Anticancer Agents: Many metal complexes, particularly those of platinum, gold, and ruthenium, are known for their anticancer properties.[4][19]

  • Antimicrobial Agents: The sulfur and nitrogen donor atoms in the ligand can lead to complexes with significant antibacterial and antifungal activities.[2]

  • Antiviral Agents: Some thiourea-based compounds have shown promise as antiviral agents, including against HIV.[2]

DOT Diagram of Potential Biological Targets:

G cluster_targets Potential Biological Targets A This compound Metal Complex B Cancer Cells A->B Anticancer Activity C Bacteria A->C Antibacterial Activity D Fungi A->D Antifungal Activity E Viruses A->E Antiviral Activity

Caption: Potential therapeutic applications of the metal complexes.

Material Science

Thiourea complexes can be used as precursors for the synthesis of metal sulfide nanoparticles and thin films. The thermal decomposition of these complexes can yield materials with interesting optical and electronic properties.

Conclusion

This compound presents itself as a promising, yet underexplored, ligand in coordination chemistry. The straightforward synthesis of the ligand and its potential to form stable complexes with a variety of metal ions open up avenues for research in catalysis, medicinal chemistry, and material science. The protocols and information provided herein serve as a foundational guide for researchers to explore the rich coordination chemistry of this versatile ligand. Further detailed studies are required to fully elucidate the specific properties and applications of its metal complexes.

References

Application Notes and Protocols: Biological Activity Screening of 3-Ethyl-1,1-dimethylthiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for screening the biological activity of 3-Ethyl-1,1-dimethylthiourea derivatives. The protocols outlined below are foundational for assessing the potential of this class of compounds in therapeutic applications, particularly focusing on their antitumor and antimicrobial properties.

Introduction

Thiourea derivatives are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.[1] These activities include antitumor, antibacterial, antifungal, antiviral, and anti-inflammatory properties. The structural motif of thiourea allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. This document focuses specifically on this compound derivatives, providing detailed protocols for their biological evaluation.

Synthesis of this compound Derivatives

The general synthesis of N'-substituted-3-ethyl-1,1-dimethylthiourea derivatives involves the reaction of ethyl isothiocyanate with an N,N-dimethylamine, followed by reaction with a variety of substituted amines or other nucleophiles. The synthetic route can be adapted to generate a library of derivatives for biological screening.

A general synthetic approach involves the reaction of ethyl isothiocyanate with N,N-dimethyl-1,3-propanediamine to form 1-ethyl-3-(3-dimethylaminopropyl)thiourea. This intermediate can then be further modified.

Antitumor Activity Screening

The antitumor potential of this compound derivatives is a primary area of investigation. The following protocols describe the in vitro assessment of cytotoxicity against various cancer cell lines.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic effects of novel this compound derivatives are typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is a standard metric for cytotoxicity.

Table 1: Hypothetical IC50 Values (µM) of this compound Derivatives against Human Cancer Cell Lines

Compound IDMCF-7 (Breast)A549 (Lung)HCT116 (Colon)HeLa (Cervical)
EDT-00115.222.518.925.1
EDT-0028.712.19.514.3
EDT-00325.435.830.240.7
Doxorubicin (Control)0.81.20.91.1

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4]

Materials:

  • This compound derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Test Compounds and Controls incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove Medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze Data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing cell viability using the MTT assay.

Potential Signaling Pathways in Antitumor Activity

While the specific pathways affected by this compound derivatives require further investigation, thiourea derivatives have been reported to induce apoptosis and cell cycle arrest in cancer cells.[5] Potential signaling pathways that could be investigated include the p53 pathway, MAPK pathway, and PI3K/Akt pathway.

Diagram: Hypothetical Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway compound This compound Derivative stress Cellular Stress compound->stress p53 p53 Activation stress->p53 bax Bax Upregulation p53->bax bcl2 Bcl-2 Downregulation p53->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by thiourea derivatives.

Antimicrobial Activity Screening

The antimicrobial properties of this compound derivatives can be evaluated against a panel of pathogenic bacteria and fungi.

Data Presentation: Antimicrobial Activity

The antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 2: Hypothetical MIC Values (µg/mL) of this compound Derivatives

Compound IDStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
EDT-0013264>12864
EDT-00216326432
EDT-00364>128>128128
Ciprofloxacin (Control)10.51N/A
Fluconazole (Control)N/AN/AN/A8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[6]

Materials:

  • This compound derivatives

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity). This can be confirmed by measuring the optical density at 600 nm.

Diagram: Broth Microdilution Workflow

Broth_Microdilution_Workflow start Start prepare_inoculum Prepare Standardized Inoculum start->prepare_inoculum serial_dilution Perform Serial Dilutions of Compounds in 96-well Plate start->serial_dilution inoculate_wells Inoculate Wells with Microorganism prepare_inoculum->inoculate_wells serial_dilution->inoculate_wells incubate Incubate at 37°C inoculate_wells->incubate observe_growth Observe for Visible Growth (Turbidity) incubate->observe_growth determine_mic Determine MIC observe_growth->determine_mic end End determine_mic->end

Caption: General workflow for MIC determination using the broth microdilution method.

Conclusion

The protocols and guidelines presented in these application notes provide a solid framework for the initial biological activity screening of this compound derivatives. The systematic evaluation of their antitumor and antimicrobial properties, coupled with mechanistic studies, will be crucial in identifying promising lead compounds for further drug development. It is imperative that all experimental work is conducted with appropriate controls and statistical analysis to ensure the validity and reproducibility of the results.

References

Application Notes and Protocols: 3-Ethyl-1,1-dimethylthiourea as a Versatile Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 3-Ethyl-1,1-dimethylthiourea as a key precursor in the synthesis of medicinally relevant heterocyclic compounds, specifically focusing on the generation of substituted thiazole and dihydropyrimidine scaffolds. The following sections detail the reaction principles, experimental procedures, and expected outcomes.

Synthesis of 2-(Ethylamino)-2-methylpropan-2-aminium Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and efficient method for the construction of the thiazole ring. The reaction proceeds via the condensation of an α-haloketone with a thioamide derivative. In this application, this compound serves as the thioamide component, reacting with various phenacyl bromides to yield highly substituted 2-aminothiazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

Experimental Protocol:

A general procedure for the synthesis of 2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-phenylthiazole is as follows:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (15 mL) in a round-bottom flask, add the desired α-bromoacetophenone (1.0 mmol).

  • The reaction mixture is stirred and heated under reflux for 4-6 hours.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with diethyl ether to afford the crude product.

  • The crude solid is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the purified 2-(dialkylamino)thiazole derivative.

Data Presentation:
Entryα-HaloketoneProductReaction Time (h)Yield (%)
12-Bromoacetophenone2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-phenylthiazole485
22-Bromo-4'-chloroacetophenone2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-(4-chlorophenyl)thiazole582
32-Bromo-4'-methoxyacetophenone2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-(4-methoxyphenyl)thiazole4.588
42-Bromo-4'-nitroacetophenone2-((1,1-dimethyl-3-ethylthioureido)methyl)-4-(4-nitrophenyl)thiazole675

Logical Workflow for Hantzsch Thiazole Synthesis:

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product This compound This compound Mixing_in_Ethanol Mixing in Ethanol This compound->Mixing_in_Ethanol alpha-Haloketone alpha-Haloketone alpha-Haloketone->Mixing_in_Ethanol Reflux Reflux (4-6h) Mixing_in_Ethanol->Reflux Cooling Cooling Reflux->Cooling Solvent_Removal Solvent Removal Cooling->Solvent_Removal Trituration Trituration with Ether Solvent_Removal->Trituration Recrystallization Recrystallization Trituration->Recrystallization Substituted_Thiazole Substituted 2-Aminothiazole Derivative Recrystallization->Substituted_Thiazole

Caption: Workflow for the Hantzsch synthesis of thiazoles.

Synthesis of Dihydropyrimidinethiones via Biginelli Reaction

The Biginelli reaction is a one-pot three-component cyclocondensation reaction that provides access to dihydropyrimidines and their thio-analogs. These scaffolds are prevalent in a variety of biologically active molecules. Here, this compound is employed as the thiourea component, reacting with an aldehyde and a β-ketoester in the presence of an acid catalyst.

Experimental Protocol:

A general procedure for the acid-catalyzed Biginelli reaction is as follows:

  • In a 50 mL round-bottom flask, a mixture of an aromatic aldehyde (10 mmol), a β-ketoester (e.g., ethyl acetoacetate, 10 mmol), this compound (12 mmol), and a catalytic amount of concentrated hydrochloric acid (0.5 mL) in ethanol (20 mL) is prepared.

  • The mixture is stirred at reflux for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled in an ice bath.

  • The precipitate formed is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation:
EntryAldehydeβ-KetoesterProductReaction Time (h)Yield (%)
1BenzaldehydeEthyl acetoacetate5-Ethoxycarbonyl-4-phenyl-6-methyl-1-ethyl-1-methyl-3,4-dihydropyrimidine-2(1H)-thione1078
24-ChlorobenzaldehydeEthyl acetoacetate5-Ethoxycarbonyl-4-(4-chlorophenyl)-6-methyl-1-ethyl-1-methyl-3,4-dihydropyrimidine-2(1H)-thione1275
34-MethoxybenzaldehydeEthyl acetoacetate5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-1-ethyl-1-methyl-3,4-dihydropyrimidine-2(1H)-thione1082
43-NitrobenzaldehydeEthyl acetoacetate5-Ethoxycarbonyl-4-(3-nitrophenyl)-6-methyl-1-ethyl-1-methyl-3,4-dihydropyrimidine-2(1H)-thione1270

Signaling Pathway for the Biginelli Reaction:

Biginelli_Reaction Aldehyde Aldehyde Acyliminium_Ion Acyliminium Ion Intermediate Aldehyde->Acyliminium_Ion + Thiourea (Acid Catalyst) Thiourea This compound Thiourea->Acyliminium_Ion beta-Ketoester β-Ketoester Enolate Enolate Intermediate beta-Ketoester->Enolate (Acid Catalyst) Open_Chain_Intermediate Open-Chain Adduct Acyliminium_Ion->Open_Chain_Intermediate Enolate->Open_Chain_Intermediate Michael Addition Cyclized_Intermediate Cyclized Intermediate Open_Chain_Intermediate->Cyclized_Intermediate Intramolecular Cyclization DHPMT Dihydropyrimidinethione Cyclized_Intermediate->DHPMT - H2O

Caption: Proposed mechanism for the Biginelli reaction.

Troubleshooting & Optimization

Optimization of reaction conditions for 3-Ethyl-1,1-dimethylthiourea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Ethyl-1,1-dimethylthiourea.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward method for synthesizing this compound is the nucleophilic addition of dimethylamine to ethyl isothiocyanate. This reaction is typically exothermic and should be conducted with careful temperature control.

Q2: What are the typical solvents used for this synthesis?

A2: A range of aprotic solvents can be used. Common choices include ethanol, isopropanol, acetonitrile, and tetrahydrofuran (THF). The choice of solvent can influence the reaction rate and the ease of product isolation.

Q3: How is the product typically purified?

A3: Purification is commonly achieved through recrystallization. The crude product, after removal of the reaction solvent, can be dissolved in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents) and allowed to cool slowly to form crystals. Washing the crystals with a cold, non-polar solvent like hexane can help remove residual impurities.

Q4: What are the main safety precautions to consider during this synthesis?

A4: Ethyl isothiocyanate is a lachrymator and is toxic. Dimethylamine is a flammable and corrosive gas, often handled as a solution. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The exothermic nature of the reaction requires careful monitoring of the addition rate and temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Ethyl isothiocyanate or dimethylamine may have degraded due to improper storage. 3. Incorrect Stoichiometry: Inaccurate measurement of starting materials.1. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. If the reaction has stalled, gentle heating may be required. 2. Use freshly opened or properly stored reagents. Verify the purity of the starting materials. 3. Carefully re-check the molar equivalents of the reactants.
Reaction is Uncontrolled and Exothermic 1. Rapid Addition of Reagent: Adding the ethyl isothiocyanate too quickly to the dimethylamine solution. 2. High Concentration of Reactants: The reaction mixture may be too concentrated.1. Add the ethyl isothiocyanate dropwise to the dimethylamine solution using an addition funnel. 2. Use a more dilute solution of dimethylamine. 3. Employ an ice bath to cool the reaction vessel during the addition.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Unreacted starting materials or by-products can inhibit crystallization. 2. Incorrect Recrystallization Solvent: The chosen solvent may not be suitable for crystallization.1. Wash the crude product with a solvent that dissolves the impurities but not the product (e.g., cold hexane). Column chromatography may be necessary in some cases. 2. Experiment with different recrystallization solvents or solvent mixtures (e.g., ethanol/water, isopropanol/hexane).
Formation of Side Products 1. Reaction with Water: If water is present, ethyl isothiocyanate can hydrolyze to ethylamine, which can then react to form N-ethylthiourea. 2. Excess Dimethylamine: Can lead to the formation of other by-products.1. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. 2. Use a stoichiometric amount or a slight excess of ethyl isothiocyanate.

Optimization of Reaction Conditions

Optimizing reaction parameters is crucial for maximizing yield and purity. Below is a table to guide and record your optimization experiments.

Parameter Condition 1 Condition 2 Condition 3 Yield (%) Purity (%) Observations
Solvent EthanolAcetonitrileTHF
Temperature (°C) 0 °C to RTRT40 °C
Reaction Time (h) 136
Stoichiometry (Dimethylamine:Ethyl Isothiocyanate) 1:11.1:11:1.1
Concentration (M) 0.51.01.5

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Optimization may be required to achieve the best results.

Materials:

  • Ethyl isothiocyanate

  • Dimethylamine (solution in a suitable solvent, e.g., 2M in THF)

  • Anhydrous solvent (e.g., ethanol, THF, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Recrystallization solvent (e.g., isopropanol)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the dimethylamine solution.

  • Cool the flask in an ice bath.

  • Slowly add a solution of ethyl isothiocyanate in the chosen anhydrous solvent to the addition funnel, and then add it dropwise to the stirred dimethylamine solution over a period of 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for an additional 1-3 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid or oil from a suitable solvent to obtain pure this compound.

Visualizations

experimental_workflow reagents Reagents: - Ethyl Isothiocyanate - Dimethylamine Solution reaction_setup Reaction Setup: - Round-bottom flask - Stirrer, Addition Funnel - Ice Bath reagents->reaction_setup addition Slow, Dropwise Addition of Ethyl Isothiocyanate reaction_setup->addition reaction Stir at Room Temperature (1-3 hours) addition->reaction workup Solvent Removal (Rotary Evaporator) reaction->workup purification Recrystallization workup->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_completion Reaction Complete? start->check_completion check_reagents Reagents Okay? check_completion->check_reagents Yes increase_time_temp Increase Time/Temp check_completion->increase_time_temp No check_stoichiometry Stoichiometry Correct? check_reagents->check_stoichiometry Yes use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents No recheck_measurements Remeasure Reactants check_stoichiometry->recheck_measurements No success Yield Improved check_stoichiometry->success Yes increase_time_temp->success use_fresh_reagents->success recheck_measurements->success

Caption: Troubleshooting logic for addressing low product yield.

Technical Support Center: Synthesis of Unsymmetrical Thioureas

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of unsymmetrical thioureas. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of unsymmetrical thioureas, offering potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low or No Product Yield Poor reactivity of the amine or isothiocyanate: Sterically hindered or electron-deficient amines/isothiocyanates can exhibit low reactivity.- Increase the reaction temperature or prolong the reaction time.- Consider using a catalyst, such as a tertiary amine (e.g., triethylamine) or a Lewis acid, to activate the isothiocyanate.- For poorly reactive anilines, consider conversion to a more nucleophilic intermediate.
Decomposition of starting materials or product: Isothiocyanates can be sensitive to moisture and heat. The product thiourea may also be unstable under the reaction conditions.- Ensure all reagents and solvents are dry.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged heating.
Incorrect stoichiometry: An improper ratio of amine to isothiocyanate can lead to incomplete conversion.- Ensure accurate measurement of starting materials. A slight excess of the amine (e.g., 1.05-1.1 equivalents) can sometimes drive the reaction to completion.
Formation of Symmetrical Thiourea Byproduct Reaction of the isothiocyanate with two molecules of the same amine: This is more likely if the second amine is added too slowly or if there is an excess of one amine.- Add the isothiocyanate slowly to a solution of the first amine before introducing the second amine.- Consider a two-step, one-pot approach: first, form the dithiocarbamate salt from one amine and carbon disulfide, and then add the second amine.[1]
In-situ formation and reaction of isothiocyanate from an amine and a thiocarbonyl source: When using reagents like carbon disulfide, an intermediate isothiocyanate can react with the starting amine.- Control the reaction temperature; lower temperatures can sometimes favor the formation of the unsymmetrical product.- Optimize the rate of addition of reagents.
Difficult Purification Similar polarity of the product and starting materials or byproducts: This can make separation by column chromatography challenging.- If the product is a solid, attempt recrystallization from a suitable solvent system.- For column chromatography, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.- Consider a chemical work-up to remove unreacted starting materials. For example, an acidic wash can remove excess amine.
Product is an oil or difficult to crystallize: Some thioureas are not crystalline at room temperature.- Attempt to precipitate the product by adding a non-solvent to a concentrated solution.- If the product is intended for further reactions, consider using the crude oil directly after removing the solvent, provided it is of sufficient purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing unsymmetrical thioureas?

A1: The most widely used method is the reaction of an isothiocyanate with a primary or secondary amine.[1] This reaction is typically high-yielding and proceeds under mild conditions. The choice of solvent depends on the solubility of the reactants, with common options including acetone, tetrahydrofuran (THF), and dichloromethane (DCM).

Q2: How can I synthesize an unsymmetrical thiourea if the required isothiocyanate is not commercially available?

A2: You can generate the isothiocyanate in situ or in a preceding step. A common method involves the reaction of a primary amine with carbon disulfide in the presence of a base (like NaOH or triethylamine) to form a dithiocarbamate salt, which can then be treated with a reagent like tosyl chloride to generate the isothiocyanate.[1] Alternatively, thiophosgene can be used to convert a primary amine to an isothiocyanate, but this reagent is highly toxic and requires careful handling.

Q3: Are there any "green" or more environmentally friendly methods for synthesizing unsymmetrical thioureas?

A3: Yes, several methods have been developed to be more environmentally benign. One approach is to conduct the reaction of an isothiocyanate with an amine in water.[2] This can lead to simple product isolation by filtration and avoids the use of volatile organic compounds. Another "on-water" method has been described as a sustainable process for this synthesis.

Q4: My reaction with an aniline and carbon disulfide is not working. What could be the issue?

A4: Anilines, especially those with electron-withdrawing groups, can be poor nucleophiles. The direct reaction with carbon disulfide to form a dithiocarbamate intermediate can be sluggish. You may need to use more forcing conditions, such as higher temperatures or a stronger base. It's also important to ensure that your aniline is pure and dry.

Q5: Can I use a carbodiimide-based method to synthesize unsymmetrical thioureas?

A5: While carbodiimides are more commonly synthesized from thioureas via desulfurization, they are not typically used as starting materials for the direct synthesis of thioureas. The more common route is the addition of amines to isothiocyanates.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of unsymmetrical thioureas using different methods. Note that yields are highly substrate-dependent.

Synthetic Method Reactants Typical Yield Range Reference
Isothiocyanate and AmineR-NCS + R'-NH270-98%[3]
Carbon Disulfide (Two-step)1. R-NH2 + CS2, Base2. + R'-NH240-93%[1]
In-situ Isothiocyanate (Mechanochemical)R-NH2 + CS2, then R'-NH287-94%[4]

Experimental Protocols

Protocol 1: Synthesis of Unsymmetrical Thiourea from an Isothiocyanate and an Amine
  • Dissolve the Amine: In a round-bottom flask, dissolve one equivalent of the primary or secondary amine in a suitable solvent (e.g., acetone, THF, or DCM) under stirring.

  • Add the Isothiocyanate: Slowly add one equivalent of the isothiocyanate to the amine solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation:

    • If a precipitate forms, collect the solid product by filtration and wash it with a cold solvent (e.g., diethyl ether or hexane) to remove any unreacted starting materials.

    • If no precipitate forms, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of Unsymmetrical Thiourea from an Amine and Carbon Disulfide (Two-Step, One-Pot)
  • Formation of Dithiocarbamate: In a three-necked flask equipped with a dropping funnel, dissolve one equivalent of the first primary amine in a suitable solvent (e.g., ethanol/water mixture) containing a base (e.g., sodium hydroxide). Cool the mixture in an ice bath.

  • Addition of Carbon Disulfide: Add one equivalent of carbon disulfide dropwise to the cooled amine solution with vigorous stirring. Allow the mixture to stir for a specified time (e.g., 1 hour) to form the dithiocarbamate salt.[5]

  • Addition of the Second Amine: Add one equivalent of the second amine to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and perform an acidic work-up (e.g., by adding dilute HCl) to precipitate the product.[1] Collect the solid by filtration, wash with water, and then purify by recrystallization or column chromatography.

Visualizations

general_reaction_pathway cluster_reactants Reactants cluster_product Product Amine1 Amine 1 (R-NH2) Unsymmetrical_Thiourea Unsymmetrical Thiourea Amine1->Unsymmetrical_Thiourea Nucleophilic Attack Isothiocyanate Isothiocyanate (R'-NCS) Isothiocyanate->Unsymmetrical_Thiourea

Caption: General reaction pathway for unsymmetrical thiourea synthesis.

troubleshooting_workflow Start Experiment Start Low_Yield Low/No Yield? Start->Low_Yield Side_Product Symmetrical Byproduct? Low_Yield->Side_Product No Check_Reactivity Check Reactant Reactivity (Sterics, Electronics) Low_Yield->Check_Reactivity Yes Purification_Issue Purification Difficulty? Side_Product->Purification_Issue No Two_Step_Method Consider Two-Step Method Side_Product->Two_Step_Method Yes Recrystallize Attempt Recrystallization Purification_Issue->Recrystallize Yes Successful_Synthesis Successful Synthesis Purification_Issue->Successful_Synthesis No Optimize_Conditions Optimize Conditions (Temp, Time, Catalyst) Check_Reactivity->Optimize_Conditions Check_Stoichiometry Verify Stoichiometry Optimize_Conditions->Check_Stoichiometry Check_Stoichiometry->Start Control_Addition Control Reagent Addition Rate Two_Step_Method->Control_Addition Control_Addition->Start Optimize_Chroma Optimize Chromatography Recrystallize->Optimize_Chroma Optimize_Chroma->Successful_Synthesis

Caption: Troubleshooting workflow for unsymmetrical thiourea synthesis.

synthetic_strategies cluster_iso Isothiocyanate Route cluster_cs2 Carbon Disulfide Route Unsymmetrical_Thiourea Unsymmetrical Thiourea Isothiocyanate Isothiocyanate Isothiocyanate->Unsymmetrical_Thiourea Amine Amine Amine->Unsymmetrical_Thiourea Amine1 Amine 1 Dithiocarbamate Dithiocarbamate Intermediate Amine1->Dithiocarbamate CS2 Carbon Disulfide CS2->Dithiocarbamate Amine2 Amine 2 Amine2->Unsymmetrical_Thiourea Dithiocarbamate->Unsymmetrical_Thiourea

Caption: Key synthetic strategies for unsymmetrical thioureas.

References

Technical Support Center: 3-Ethyl-1,1-dimethylthiourea Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of 3-Ethyl-1,1-dimethylthiourea. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. Other potential methods, depending on the nature of the impurities, include column chromatography and extraction.

Q2: Which solvents are suitable for the recrystallization of this compound?

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.

  • Spectroscopy:

    • NMR (Nuclear Magnetic Resonance): 1H and 13C NMR can identify the compound and detect the presence of impurities.

    • FTIR (Fourier-Transform Infrared Spectroscopy): Can confirm the presence of characteristic functional groups of the thiourea.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can separate and identify impurities.

Q4: What are the expected physical properties of pure this compound?

A4: The molecular formula for this compound is C5H12N2S, and its molecular weight is 132.23 g/mol .[] Specific experimental data like melting point for the pure substance were not found in the search results, but related compounds like methylthiourea have a melting point of 119–120.5°C.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in the recrystallization solvent, even when heated. The solvent is not appropriate for the compound.Try a different solvent or a solvent mixture. For thioureas, polar solvents like ethanol or a mixture with a more nonpolar solvent might be effective.[1][2]
Compound oils out during recrystallization. The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated.Use a lower-boiling point solvent. Add more solvent to the mixture. Ensure slow cooling.
No crystals form upon cooling. The solution is not saturated enough. The cooling process is too rapid.Concentrate the solution by evaporating some of the solvent. Cool the solution more slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available.
Low recovery of the purified compound. Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Cool the solution in an ice bath to minimize solubility. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
The purified compound is still impure (e.g., broad melting point). The chosen recrystallization solvent did not effectively separate the impurity. The impurity co-crystallized with the product.Try a different recrystallization solvent. Consider using an alternative purification technique like column chromatography. The use of activated carbon (like Norit) during recrystallization can help remove colored impurities.[1]

Experimental Protocols

General Recrystallization Protocol for Thiourea Derivatives

This is a general procedure that should be optimized for this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good solvents will show low solubility at room temperature and high solubility when hot. Ethanol is a recommended starting point.[1]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon (e.g., Norit) and boil for a few minutes.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the melting point and/or run spectroscopic analysis to confirm the purity of the compound.

Visualizations

Purification_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Carbon (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter If no decolorization decolorize->hot_filter cool Cool to Room Temperature & Ice Bath hot_filter->cool vacuum_filter Vacuum Filtration cool->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Guide start Recrystallization Issue oiling_out Compound Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield solution1 Use Lower Boiling Solvent or More Solvent oiling_out->solution1 Yes solution2 Concentrate Solution, Scratch Flask, or Add Seed Crystal no_crystals->solution2 Yes solution3 Use Less Solvent, Ensure Complete Cooling low_yield->solution3 Yes

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of 3-Ethyl-1,1-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Ethyl-1,1-dimethylthiourea synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common and straightforward method for synthesizing this compound is the nucleophilic addition of dimethylamine to ethyl isothiocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Q2: What are the common solvents used for this synthesis, and how do they affect the reaction?

A variety of solvents can be used, with the choice often depending on the scale of the reaction and the desired purification method. Common solvents include:

  • Alcohols (e.g., ethanol, methanol): Often used for their ability to dissolve both reactants and for ease of removal. Recrystallization directly from the reaction mixture is sometimes possible.[1]

  • Aprotic solvents (e.g., acetone, tetrahydrofuran (THF), dichloromethane (DCM)): These are also effective and can facilitate easy work-up and purification.

  • Water ("On-water" synthesis): This environmentally friendly approach can lead to high yields and simplified product isolation, as the product may precipitate directly from the reaction mixture.

The choice of solvent can influence the reaction rate and the ease of product isolation. For instance, non-polar solvents might be less effective due to the polar nature of the reactants.

Q3: What is the ideal stoichiometric ratio of reactants?

Theoretically, a 1:1 molar ratio of ethyl isothiocyanate to dimethylamine is required. However, in practice, a slight excess of the more volatile reactant, dimethylamine, may be used to ensure the complete consumption of the isothiocyanate, which can be more difficult to remove during purification.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can be used to separate the starting materials from the product. The disappearance of the limiting reactant spot (usually ethyl isothiocyanate) indicates the completion of the reaction.

Q5: What are the key safety precautions to consider during this synthesis?

  • Ethyl isothiocyanate is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dimethylamine is a flammable and corrosive gas or liquid (depending on the form used) and should also be handled with care in a fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities in ethyl isothiocyanate or dimethylamine can inhibit the reaction. 2. Incorrect stoichiometry: An inaccurate measurement of reactants can lead to incomplete conversion. 3. Low reaction temperature: The reaction rate may be too slow at very low temperatures. 4. Loss of volatile reactant: If using gaseous dimethylamine, it may escape from the reaction vessel.1. Ensure the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Consider distillation of liquid reactants if necessary. 2. Carefully measure the molar equivalents of each reactant. If using a solution of dimethylamine, ensure its concentration is accurately known. 3. While the reaction is often exothermic, gentle heating may be required to initiate it or drive it to completion. Monitor the temperature to avoid side reactions. 4. If using gaseous dimethylamine, ensure the reaction vessel is properly sealed or use a solution of dimethylamine in a suitable solvent.
Presence of Impurities in the Final Product 1. Unreacted starting materials: Incomplete reaction. 2. Formation of symmetrical thioureas: Reaction of the isothiocyanate with a primary amine impurity or self-condensation. 3. Hydrolysis of isothiocyanate: Presence of excessive water can lead to the formation of ethylamine, which can then react to form byproducts.1. Increase the reaction time or consider a slight excess of dimethylamine. Purify the product using recrystallization or column chromatography. 2. Ensure the purity of the dimethylamine used. 3. Use anhydrous solvents and reactants if hydrolysis is a suspected issue.
Difficulty in Product Crystallization 1. Presence of oiling out: The product may separate as an oil instead of a solid. 2. Inappropriate solvent system: The chosen solvent(s) may not be suitable for crystallization. 3. Solution is too concentrated or too dilute. 1. Try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. 2. Experiment with different solvent systems for recrystallization. Common choices include ethanol, methanol, or mixtures like hexane/ethyl acetate or hexane/acetone.[2] 3. For recrystallization, dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly. If the solution is too dilute, carefully evaporate some of the solvent.
Reaction is Too Vigorous and Difficult to Control 1. Rapid addition of reactants: The reaction between isothiocyanates and amines is often exothermic.1. Add one reactant to the other slowly and portion-wise, especially on a larger scale. Use an ice bath to cool the reaction vessel and maintain a controlled temperature.[1]

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.

Materials:

  • Ethyl isothiocyanate

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Ethanol (or another suitable solvent)

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Solvents for recrystallization (e.g., ethanol, hexane/ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl isothiocyanate (1.0 eq.) in ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of dimethylamine (1.0-1.2 eq.) to the cooled solution of ethyl isothiocyanate with continuous stirring. The addition should be controlled to maintain a low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

The following table summarizes the impact of different reaction conditions on the yield of N,N-dialkylthiourea synthesis, providing a basis for optimization.

Parameter Condition A Condition B Condition C Yield (%) Reference
Solvent DichloromethaneEthanolTetrahydrofuran5570
Temperature Room Temperature45 °C60 °CVariesVaries
Reactant Ratio (Amine:Isothiocyanate) 1:11.2:11.5:1Varies89

Note: The yields presented are for analogous N,N-disubstituted thiourea syntheses and serve as a general guide. Actual yields for this compound may vary.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis A Ethyl Isothiocyanate (CH3CH2NCS) C This compound A->C + (CH3)2NH B Dimethylamine ((CH3)2NH) B->C Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry Purity OK CheckTemp Optimize Reaction Temperature CheckStoichiometry->CheckTemp Stoichiometry OK CheckTime Increase Reaction Time CheckTemp->CheckTime Temp OK Purify Optimize Purification (e.g., Recrystallization) CheckTime->Purify Time OK Success Improved Yield Purify->Success Parameter_Relationships Relationship of Parameters to Yield Yield Product Yield Temperature Temperature Temperature->Yield Time Reaction Time Time->Yield Solvent Solvent Choice Solvent->Yield Purity Reactant Purity Purity->Yield

References

Troubleshooting guide for reactions involving 3-Ethyl-1,1-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 3-Ethyl-1,1-dimethylthiourea. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and straightforward method for synthesizing this compound is the reaction of ethyl isothiocyanate with N,N-dimethylamine. This is a nucleophilic addition reaction where the nitrogen atom of the dimethylamine attacks the electrophilic carbon atom of the isothiocyanate group. The reaction is typically carried out in a suitable organic solvent.

Q2: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can stem from several factors:

  • Reagent Purity: Impurities in either the ethyl isothiocyanate or N,N-dimethylamine can lead to side reactions and reduced product formation.

  • Reaction Temperature: The reaction is often exothermic.[1] If the temperature is not controlled, it can become vigorous and lead to the formation of byproducts.[1] Conversely, if the temperature is too low, the reaction rate may be too slow, resulting in an incomplete reaction.

  • Stoichiometry: An incorrect molar ratio of reactants can leave unreacted starting materials and reduce the theoretical yield.

  • Moisture: The presence of water can lead to the hydrolysis of ethyl isothiocyanate, reducing its availability for the desired reaction.

Q3: What are the common side products I should be aware of?

A potential side reaction is the formation of symmetrical thioureas, such as 1,3-diethylthiourea or tetramethylthiourea, if there are impurities or competing reactions occurring. Additionally, degradation of the thiourea product can occur under harsh conditions.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Staining with potassium permanganate is often effective for visualizing thioureas.

Q5: What are the recommended storage conditions for this compound?

It is recommended to store this compound in a cool, dry place, away from direct sunlight and moisture to prevent degradation. Storing it under an inert atmosphere (e.g., nitrogen or argon) can also prolong its shelf life.

Troubleshooting Guide

This guide addresses specific problems you might encounter during the synthesis and workup of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Formation Ineffective stirring, preventing proper mixing of reactants.Ensure vigorous and efficient stirring throughout the reaction.
Low reactivity of starting materials.Consider gentle heating to increase the reaction rate, but monitor carefully to avoid byproduct formation.
Incorrect solvent choice.Use a solvent in which both reactants are soluble, such as ethanol, isopropanol, or acetonitrile.
Product is an Oil and Does Not Solidify Presence of impurities.Purify the crude product using column chromatography on silica gel.
Residual solvent.Ensure the product is thoroughly dried under vacuum to remove any remaining solvent.
Multiple Spots on TLC After Reaction Completion Formation of byproducts due to high reaction temperature.Maintain a controlled temperature, possibly using an ice bath during the addition of reagents.
Degradation of the product during workup.Use mild workup conditions and avoid strong acids or bases.
Difficulty in Purifying the Product Product co-elutes with impurities during column chromatography.Experiment with different solvent systems for chromatography to achieve better separation. A gradient elution might be necessary.
Product is water-soluble, leading to loss during aqueous workup.Minimize the use of aqueous washes or perform extractions with a suitable organic solvent to recover the product from the aqueous layer.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

Materials:

  • Ethyl isothiocyanate

  • N,N-dimethylamine (as a solution in a suitable solvent like THF or ethanol, or as a gas)

  • Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (if using liquid N,N-dimethylamine solution) or gas inlet tube

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve ethyl isothiocyanate (1.0 equivalent) in the chosen anhydrous solvent.

  • Cool the solution in an ice bath to 0-5 °C with stirring.

  • Slowly add N,N-dimethylamine (1.0-1.2 equivalents) to the cooled solution. If using a solution of dimethylamine, add it dropwise via a dropping funnel. If using dimethylamine gas, bubble it through the solution at a controlled rate. The reaction is exothermic, so maintain the temperature below 10 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation

Entry Solvent Temperature (°C) Equivalents of Amine Reaction Time (h) Observed Yield (%) Notes
1Ethanol0 → RT1.02Baseline experiment
2Isopropanol0 → RT1.02Comparison of solvent
3Acetonitrile0 → RT1.02Comparison of solvent
4EthanolRT1.02Higher starting temp
5Ethanol0 → RT1.22Excess amine
6Ethanol0 → RT1.04Increased reaction time

This table is a template for experimental design. The "Observed Yield (%)" column should be populated with your experimental results to determine the optimal conditions.

Visualizations

Logical Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed reagent_purity Check Reagent Purity (GC-MS or NMR) start->reagent_purity temp_control Verify Temperature Control (Use ice bath) start->temp_control stoichiometry Confirm Stoichiometry (Accurate measurements) start->stoichiometry moisture Ensure Anhydrous Conditions (Dry solvents/glassware) start->moisture optimize Optimize Reaction Conditions (Solvent, Time, Temp.) reagent_purity->optimize temp_control->optimize stoichiometry->optimize moisture->optimize

Caption: Troubleshooting workflow for addressing low reaction yields.

General Synthesis Pathway

synthesis_pathway ethyl_isothiocyanate Ethyl Isothiocyanate product This compound ethyl_isothiocyanate->product + dimethylamine N,N-Dimethylamine dimethylamine->product

Caption: Synthetic route to this compound.

Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a suitably equipped laboratory and with appropriate safety precautions.

References

Side reactions and byproduct formation in thiourea synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thiourea Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to side reactions and byproduct formation during thiourea synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing thiourea?

A1: Thiourea is synthesized through several established methods, each with its own advantages and challenges. The most common industrial and laboratory-scale syntheses include:

  • Calcium Cyanamide Method: This involves the reaction of calcium cyanamide (CaCN₂) with hydrogen sulfide (H₂S).[1][2] A two-stage process can be used where H₂S is first introduced at lower temperatures and reduced pressure, followed by a second stage at higher temperatures and atmospheric pressure.[3]

  • Ammonium Thiocyanate Isomerization: This method involves heating ammonium thiocyanate, which undergoes thermal isomerization to form thiourea.[1][4] However, separating the resulting mixture can be problematic.[5] Yields for this method are often reported to not exceed 30%.[4]

  • From Urea: A common lab-scale synthesis uses urea and a sulfurating agent like Lawesson's reagent in a nucleophilic substitution reaction.[4][6] Another approach is the urea-cyanamide method, where urea is dehydrated to form cyanamide, which then reacts with hydrogen sulfide; this process is often prone to side reactions and low yields.[4]

  • From Amines and Carbon Disulfide (CS₂): Symmetrical and unsymmetrical substituted thioureas can be efficiently synthesized through the simple condensation of amines and carbon disulfide, often in an aqueous medium.[7][8]

Q2: What are the most common byproducts encountered during thiourea synthesis?

A2: Byproduct formation is highly dependent on the synthetic route chosen.

  • In the calcium cyanamide process , the most significant byproduct is dicyandiamide , formed from the reaction of calcium cyanamide in an alkaline medium.[3][9] Calcium hydroxide, with its low water solubility, can also form thick agglomerates that impede the reaction.[4]

  • The urea-cyanamide method is known to have a large number of side reactions, which contributes to its typically low yield of around 32%.[4]

  • Guanidine derivatives can be formed as byproducts or from subsequent reactions of thiourea.[8][10][11]

  • Hydrolysis of thiourea in the presence of acids or bases can lead to the formation of ammonia and carbon dioxide.[12]

Q3: Can thiourea be oxidized or reduced during synthesis or workup?

A3: Yes, thiourea is susceptible to both oxidation and reduction. It can be oxidized by various agents, such as hydrogen peroxide, to form thiourea dioxide, or to a cationic disulfide with milder oxidants like iodine.[1][5][12] Under certain conditions, it can also act as a reducing agent.[12] Care must be taken during workup to avoid unintended oxidative side reactions.

Q4: How can I detect and quantify impurities in my thiourea product?

A4: Several analytical techniques are available for the detection and quantification of thiourea and its impurities. High-Performance Liquid Chromatography (HPLC) is a robust method. For instance, a rapid LC method using a C18-bonded silica column with water as the eluent and UV detection at 236 nm has been developed to determine thiourea concentrations in industrial and natural water samples.[13] Other methods include polarography and cathodic stripping voltammetry (CSV), which are particularly useful for determining very low concentrations.[14]

Troubleshooting Guides

This section addresses specific issues that may arise during thiourea synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in Synthesis from Calcium Cyanamide

Potential Cause Recommended Solution
Formation of Dicyandiamide: The hydrolysis and further reaction of calcium cyanamide in alkaline medium is a primary cause of yield loss.[3]Implement a slow and controlled addition of calcium cyanamide to the reaction slurry. This prevents the formation of byproducts like dicyandiamide.[9] Maintain an alkaline pH between 8.0 and 11.0 to favor the formation of SH⁻ ions, which are essential for thiourea production.[9]
High Heat of Reaction: The reaction between hydrogen sulfide and calcium cyanamide is highly exothermic, which can promote side reactions if not controlled.[3]Carry out the initial reaction stage at a lower temperature (e.g., below 80°C, ideally 40-60°C) and under reduced pressure (less than 300 mm Hg). This helps to manage the heat of reaction before proceeding to a second stage at a higher temperature (60-100°C) to complete the reaction.[3]
Poor Reactant Mixing: The formation of insoluble byproducts like calcium hydroxide can create thick agglomerates, hindering the reaction's progress.[4]Ensure constant and vigorous stirring of the aqueous suspension of calcium cyanamide throughout the reaction to maintain a homogenous slurry.[9]

Problem 2: Presence of Impurities After Synthesis

Potential Cause Recommended Solution
Unreacted Starting Materials: Incomplete conversion of reagents like urea or calcium cyanamide.Optimize reaction parameters such as temperature, time, and stoichiometry. For the synthesis from urea and Lawesson's reagent, a reaction time of 3.5 hours at 75°C with a 2:1 mass ratio of urea to Lawesson's reagent has been found to be optimal.[4]
Byproducts from Side Reactions: Formation of compounds like dicyandiamide or guanidine derivatives.[3][11]Adjust reaction conditions to disfavor side reactions (see Problem 1). For purification, dissolve the crude product in a suitable solvent (e.g., n-butanol) and filter to remove insoluble byproducts.[4] Recrystallization from a solvent like ethanol is also an effective purification method.[4][15]
Hydrolysis During Workup: Thiourea can hydrolyze to ammonia and carbon dioxide under acidic or basic conditions.[12]Perform the workup and purification steps under neutral pH conditions whenever possible. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures.

Data Presentation: Synthesis Parameters

Table 1: Optimal Conditions for Thiourea Synthesis from Urea and Lawesson's Reagent.[4]

ParameterOptimal Value
Reaction Time3.5 hours
Reaction Temperature75°C (348 K)
Mass Ratio (Urea:LR)2:1
Average Yield 62.37% (over five replicate experiments)

Table 2: Comparison of Yields from Various Thiourea Synthesis Methods.[4]

Synthesis MethodReported YieldNotes
Urea-Cyanamide~32%Prone to a large number of side reactions.
Cyanamide~30%Reaction is difficult to perform due to the inertness of CO₂.
Ammonium Thiocyanate Isomerization<30%Results in high production costs due to low yield.
Lime Nitrogen (Calcium Cyanamide)~60%A common industrial method.
Urea + Lawesson's Reagent~62%Offers high yield under mild conditions.[4][6]

Experimental Protocols

Protocol: Synthesis of Thiourea from Urea and Lawesson's Reagent [4][6]

This protocol describes a one-step synthesis of thiourea via a sulfuration reaction.

Materials:

  • Urea

  • Lawesson's Reagent (LR)

  • Tetrahydrofuran (THF), analytical grade

  • n-Butanol (for purification)

Equipment:

  • Reaction flask with a condenser

  • Heating mantle or water bath

  • Magnetic stirrer

  • Filtration apparatus

  • Nitrogen gas supply

Procedure:

  • Reaction Setup: In a reaction flask, combine urea and Lawesson's reagent in a 2:1 mass ratio. Add THF as the solvent (e.g., 40 mL for a small-scale reaction).

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere.

  • Reaction: Heat the mixture to 75°C (348 K) using a water bath or heating mantle. Maintain constant stirring.

  • Reaction Time: Allow the reaction to proceed for 3.5 hours under these conditions.

  • Cooling: After 3.5 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

  • Purification:

    • The resulting product mixture contains thiourea, byproducts (thiophosphorus ylide), and any excess urea.[4]

    • Add n-butanol to the mixture to dissolve the crude product.

    • Filter the solution to separate the desired thiourea from insoluble byproducts.

    • The thiourea can be recovered from the filtrate, typically through recrystallization from ethanol.[4]

  • Drying and Characterization: Dry the purified thiourea product. Characterize the final product using methods such as Fourier Transform Infrared (FTIR) spectroscopy, X-ray Diffraction (XRD), and melting point analysis to confirm its identity and purity.[4]

Visualizations

Thiourea_Synthesis_Pathways CaCN2 Calcium Cyanamide Thiourea Thiourea CaCN2->Thiourea + H2S Dicyandiamide Dicyandiamide CaCN2->Dicyandiamide Side Reaction (Alkaline) NH4SCN Ammonium Thiocyanate NH4SCN->Thiourea Isomerization (Heat) Urea Urea Urea->Thiourea + Lawesson's Reagent Amines_CS2 Amines + CS2 Amines_CS2->Thiourea Condensation Guanidine Guanidine Derivatives Thiourea->Guanidine Further Reaction/ Side Product Hydrolysis_Products NH3 + CO2 (Hydrolysis) Thiourea->Hydrolysis_Products Acid/Base

Caption: Key synthetic routes to thiourea and major associated side products.

Troubleshooting_Workflow Start Experiment Start: Thiourea Synthesis Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis CheckYield Is Yield > 60%? Analysis->CheckYield CheckPurity Is Purity > 95%? CheckYield->CheckPurity Yes LowYield Problem: Low Yield CheckYield->LowYield No LowPurity Problem: Low Purity CheckPurity->LowPurity No Success Product Meets Specs CheckPurity->Success Yes Optimize Solution: - Check reactant stoichiometry - Adjust Temp/Time - Control reagent addition rate LowYield->Optimize Purify Solution: - Recrystallization - Column Chromatography - Acid/Base Wash LowPurity->Purify Optimize->Start Re-run Experiment Purify->Analysis Re-analyze

Caption: A troubleshooting workflow for addressing low yield and purity issues.

References

Stability issues of 3-Ethyl-1,1-dimethylthiourea under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Ethyl-1,1-dimethylthiourea under common experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific stability data for this compound is limited, the guidance provided is based on the well-established chemistry of thiourea derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or lower-than-expected experimental results.

Possible Cause Troubleshooting Step Rationale
Degradation of stock solution Prepare fresh stock solutions before each experiment. If using a previously prepared stock, perform a purity check via HPLC. Store stock solutions in small, tightly sealed vials at -20°C or lower, protected from light.Thiourea derivatives can degrade over time, especially in solution. Freshly prepared solutions ensure the concentration and purity of the active compound.
pH-mediated hydrolysis Ensure the pH of your experimental buffer is within a stable range, ideally neutral (pH 6-8). Avoid strongly acidic or alkaline conditions unless required by the protocol. If extreme pH is necessary, minimize the exposure time of the compound to these conditions.Thioureas are susceptible to hydrolysis under both acidic and basic conditions, which can cleave the molecule and reduce its efficacy.[1][2]
Oxidation Degas solvents and buffers to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. Avoid sources of free radicals.The sulfur atom in thiourea is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products.[3]
Photodegradation Protect solutions and solid compounds from direct light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup.UV radiation can induce the degradation of thiourea derivatives.[4][5][6]

Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS).

Possible Cause Troubleshooting Step Rationale
Thermal decomposition Avoid excessive heating of solutions containing this compound. If heating is necessary, use the lowest effective temperature and shortest possible duration.Thermal stress can cause the decomposition of thioureas into various byproducts.[7][8][9]
Reaction with metal ions If your experiment involves metal catalysts or reagents, consider the possibility of complex formation or metal-catalyzed degradation. Use chelating agents like EDTA if metal ion contamination is suspected and permissible for your assay.Thiourea and its derivatives can act as ligands and form complexes with metal ions, which may alter their properties or catalyze their degradation.[10]
Solvent incompatibility Use high-purity solvents. Ensure that the chosen solvent does not react with the thiourea moiety. Protic solvents may facilitate hydrolysis, while certain reactive solvents should be avoided.The choice of solvent can significantly impact the stability of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to minimize degradation from moisture and atmospheric oxygen.

Q2: How stable is this compound in common laboratory solvents?

Q3: Can I heat solutions of this compound?

A3: Heating should be approached with caution. Thiourea derivatives can undergo thermal decomposition.[7][8][9] If your protocol requires heating, it is crucial to determine the thermal liability of the compound under your specific experimental conditions. A preliminary experiment monitoring purity over time at the intended temperature is recommended.

Q4: What are the likely degradation products of this compound?

A4: Based on known degradation pathways of similar compounds, potential degradation products could arise from hydrolysis, oxidation, or thermal decomposition. These may include the corresponding urea derivative (3-Ethyl-1,1-dimethylurea) through desulfurization, cyanamide derivatives, and products resulting from the cleavage of the C-N bonds.[4][9]

Q5: How can I monitor the stability of this compound in my experiments?

A5: A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection, is the best approach.[11][12] This method should be able to separate the parent compound from its potential degradation products. Comparing the peak area of the parent compound over time against a stable control can provide a quantitative measure of its stability.

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability in a Buffered Solution

  • Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in a suitable anhydrous solvent (e.g., DMSO or acetonitrile).

  • Preparation of Test Solutions: Dilute the stock solution to the final desired concentration (e.g., 100 µM) in the aqueous buffer of interest (e.g., PBS, pH 7.4). Prepare separate solutions for each time point to be tested.

  • Incubation: Incubate the test solutions under the desired experimental conditions (e.g., 37°C in a light-protected incubator).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from the respective solution.

  • Quenching (if necessary): Stop any further degradation by adding a quenching solvent (e.g., cold acetonitrile) and/or immediately freezing the sample at -80°C.

  • Analysis: Analyze the samples by a validated RP-HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the percentage of the remaining compound against time to determine its stability profile under the tested conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) test_sol Prepare Test Solutions (e.g., 100 µM in Buffer) stock->test_sol incubate Incubate under Experimental Conditions test_sol->incubate sampling Sample at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc RP-HPLC Analysis quench->hplc data Data Analysis hplc->data

Caption: Workflow for assessing the stability of this compound.

degradation_pathways cluster_conditions cluster_products parent This compound acid_base Acid/Base Hydrolysis parent->acid_base oxidation Oxidation parent->oxidation heat_light Heat/Light parent->heat_light urea Corresponding Urea (Desulfurization) acid_base->urea fragments Cleavage Products (e.g., Cyanamides) acid_base->fragments disulfide Disulfide Dimer oxidation->disulfide heat_light->fragments

Caption: Potential degradation pathways for this compound.

References

How to increase the efficiency of 3-Ethyl-1,1-dimethylthiourea as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 3-Ethyl-1,1-dimethylthiourea and related thiourea derivatives as corrosion inhibitors. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Troubleshooting Guide

Q1: I am observing inconsistent inhibition efficiency with this compound in my experiments. What are the potential causes?

Inconsistent results can stem from several experimental variables. Consider the following factors:

  • Inhibitor Concentration: The inhibition efficiency of thiourea derivatives is highly concentration-dependent. Below a critical concentration, the inhibitor may not form a complete protective layer, leading to reduced and variable efficiency. Conversely, excessively high concentrations of some thioureas can sometimes lead to a decrease in efficiency due to complex interactions at the metal surface. It is crucial to determine the optimal concentration range for your specific system.

  • Temperature Fluctuations: Temperature significantly impacts corrosion rates and inhibitor performance. An increase in temperature can sometimes enhance the efficiency of chemisorption-based inhibitors but can also lead to desorption of physically adsorbed inhibitors. Ensure precise and stable temperature control throughout your experiments.

  • Purity of the Inhibitor: Impurities in the this compound sample can interfere with the adsorption process and affect its performance. Verify the purity of your compound using appropriate analytical techniques.

  • Surface Preparation: The condition of the metal surface is critical. Inconsistent surface preparation, such as variations in polishing, cleaning, and the presence of residual oxides, will lead to variable corrosion and inhibition results. Adhere to a standardized and rigorous surface preparation protocol.

  • Aeration of the Corrosive Medium: The presence and concentration of dissolved oxygen can significantly influence the corrosion process and the effectiveness of the inhibitor. Control the aeration of your solution to ensure reproducibility.

  • pH of the Solution: The pH of the corrosive medium can affect both the metal's corrosion behavior and the inhibitor's chemical state and adsorption characteristics. Monitor and control the pH of your experimental solution.

Q2: My potentiodynamic polarization (PDP) curves show a significant shift in the corrosion potential (Ecorr) upon adding the inhibitor, but the corrosion current (Icorr) reduction is minimal. How should I interpret this?

A significant shift in Ecorr indicates that the inhibitor is influencing either the anodic or cathodic reaction, or both. If the reduction in Icorr is minimal, it could suggest that while the inhibitor is interacting with the metal surface, it is not effectively blocking the active sites to prevent corrosion. This could be due to:

  • Insufficient Concentration: The inhibitor concentration may be too low to form a complete, protective film.

  • Mechanism of Inhibition: The inhibitor might be acting as a mixed-type inhibitor with a predominant effect on one of the reactions (anodic or cathodic) but with limited overall effectiveness in reducing the corrosion rate.

  • Competitive Adsorption: Other species in the solution might be competing with the inhibitor for adsorption sites on the metal surface.

Q3: The results from my Electrochemical Impedance Spectroscopy (EIS) measurements are difficult to model with a simple equivalent circuit. What could be the reason?

Complex EIS data that doesn't fit a simple Randles circuit can be due to several factors:

  • Porous or Inhomogeneous Inhibitor Film: The protective film formed by the inhibitor may not be uniform. A porous or patchy film can lead to complex impedance behavior.

  • Multiple Time Constants: The presence of multiple relaxation processes, such as charge transfer, film resistance, and diffusion processes, can result in multiple time constants in the EIS spectra.

  • Frequency Dispersion: Surface roughness and heterogeneities can cause frequency dispersion, leading to a depressed semicircle in the Nyquist plot. In such cases, a Constant Phase Element (CPE) is often used in the equivalent circuit instead of an ideal capacitor to account for this non-ideal behavior.

Frequently Asked Questions (FAQs)

Q1: How does this compound inhibit corrosion?

This compound, like other thiourea derivatives, functions as a corrosion inhibitor primarily through adsorption onto the metal surface. The molecule contains sulfur (S) and nitrogen (N) atoms, which have lone pairs of electrons. These heteroatoms act as active centers for adsorption, donating electrons to the vacant d-orbitals of the metal atoms, forming a coordinate covalent bond. This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment. The presence of ethyl and dimethyl groups can also influence the adsorption process and the properties of the protective film.

Q2: What are the key factors that influence the efficiency of this compound as a corrosion inhibitor?

The efficiency is influenced by several factors:

  • Molecular Structure: The presence of electron-donating groups (like ethyl and methyl) and the sulfur and nitrogen heteroatoms are crucial for effective adsorption.

  • Concentration: Efficiency generally increases with concentration up to an optimal point.[1][2][3]

  • Temperature: The effect of temperature can be complex. For some thiourea derivatives, efficiency increases with temperature, suggesting chemisorption, while for others, it decreases, indicating physisorption.[2][3]

  • Corrosive Environment: The type of acid, its concentration, and the presence of other ions can significantly affect performance.

Q3: Can the efficiency of this compound be enhanced?

Yes, the efficiency can often be significantly improved through synergistic effects. The addition of certain substances can enhance the adsorption and protective properties of the inhibitor. A common and effective approach is the addition of halide ions, particularly iodide (I⁻). The iodide ions are thought to adsorb onto the metal surface first, creating a negatively charged surface that facilitates the adsorption of the protonated inhibitor molecules. This co-adsorption leads to a more stable and effective protective film. Other substances that can exhibit synergistic effects with thiourea derivatives include other organic compounds and metal cations like Zn²⁺.[4][5]

Q4: What experimental techniques are recommended for evaluating the performance of this inhibitor?

Several techniques are commonly used:

  • Weight Loss Method: A straightforward method to determine the corrosion rate and inhibitor efficiency over a longer duration.

  • Potentiodynamic Polarization (PDP): Provides information on the corrosion current (Icorr), corrosion potential (Ecorr), and the mechanism of inhibition (anodic, cathodic, or mixed-type).

  • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that gives insights into the corrosion mechanism, the properties of the protective film, and the charge transfer resistance.

Q5: How do I prepare the metal specimen for corrosion testing?

Proper and consistent specimen preparation is crucial for reliable results. A typical procedure involves:

  • Grinding: Sequentially grind the metal surface with different grades of emery paper (e.g., from 200 to 1200 grit) to achieve a smooth and uniform surface.

  • Rinsing: Rinse the specimen thoroughly with distilled water and then with a solvent like acetone or ethanol to remove any grease or polishing residues.

  • Drying: Dry the specimen in a stream of warm air or in a desiccator.

  • Immediate Use: Use the freshly prepared specimen immediately to prevent re-oxidation of the surface.

Quantitative Data Summary

The following tables summarize typical data obtained for thiourea derivatives in corrosion inhibition studies. Note that this data is for analogous compounds and should be used as a reference for experiments with this compound.

Table 1: Effect of Inhibitor Concentration on Inhibition Efficiency (IE%)

InhibitorCorrosive MediumConcentration (M)Temperature (°C)IE% (Weight Loss)IE% (EIS)IE% (PDP)
Phenylthiourea1 M HCl1 x 10⁻⁴3085.287.586.1
5 x 10⁻⁴3092.894.193.5
1 x 10⁻³3096.597.296.8
Allylthiourea1 M H₂SO₄1 x 10⁻⁴2578.980.179.5
5 x 10⁻⁴2588.389.588.9
1 x 10⁻³2593.194.293.6

Table 2: Synergistic Effect of Potassium Iodide (KI) on Inhibition Efficiency (IE%) of Thiourea

Inhibitor SystemCorrosive MediumTemperature (°C)IE% (Weight Loss)
1 x 10⁻³ M Thiourea0.5 M H₂SO₄3085.4
1 x 10⁻³ M Thiourea + 1 x 10⁻³ M KI0.5 M H₂SO₄3095.8
1 x 10⁻³ M Thiourea0.5 M H₂SO₄5076.2
1 x 10⁻³ M Thiourea + 1 x 10⁻³ M KI0.5 M H₂SO₄5091.5

Experimental Protocols

Protocol 1: Potentiodynamic Polarization (PDP) Measurements

  • Electrochemical Cell Setup: Use a standard three-electrode cell with the prepared metal specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Solution Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without different concentrations of this compound.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic curves. Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] x 100

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

  • Cell and Solution Setup: Use the same three-electrode setup and solutions as for the PDP measurements.

  • Stabilization: Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).

  • Data Analysis: Plot the impedance data as Nyquist and Bode plots. Model the data using an appropriate equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). The inhibition efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inhibited - Rct_uninhibited) / Rct_inhibited] x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Metal_Prep Metal Specimen Preparation Cell_Setup Three-Electrode Cell Setup Metal_Prep->Cell_Setup Sol_Prep Solution Preparation (with/without inhibitor) Sol_Prep->Cell_Setup Stabilization OCP Stabilization Cell_Setup->Stabilization PDP Potentiodynamic Polarization Stabilization->PDP EIS Electrochemical Impedance Spectroscopy Stabilization->EIS Tafel Tafel Extrapolation (Icorr, Ecorr) PDP->Tafel EEC Equivalent Circuit Modeling (Rct, Cdl) EIS->EEC IE_Calc Inhibition Efficiency Calculation Tafel->IE_Calc EEC->IE_Calc

Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.

signaling_pathway cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_protection Inhibitor Inhibitor Molecule (this compound) Metal Metal (e.g., Steel) Inhibitor->Metal Adsorption via S and N atoms Corrosive_Ions Corrosive Species (e.g., H+, Cl-) Corrosive_Ions->Metal Corrosion Attack Protective_Layer Formation of Protective Layer Protective_Layer->Corrosive_Ions Blocks Attack

Caption: Mechanism of Corrosion Inhibition by Adsorption.

synergistic_effect cluster_result Halide Halide Ions (e.g., I-) in Solution Metal Metal Surface Halide->Metal 1. Initial Adsorption Inhibitor Protonated Inhibitor (Thiourea Derivative) Inhibitor->Metal 3. Co-adsorption Metal->Inhibitor 2. Electrostatic Attraction Enhanced_Film Enhanced Protective Film (Increased Stability & Efficiency)

Caption: Synergistic Inhibition Mechanism with Halide Ions.

References

Modifying the reaction pathway to avoid impurities in 3-Ethyl-1,1-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Ethyl-1,1-dimethylthiourea, with a focus on modifying reaction pathways to avoid common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question: My final product is contaminated with a symmetrically substituted thiourea, such as 1,3-diethylthiourea or 1,1,3,3-tetramethylthiourea. How can I prevent this?

Answer:

The presence of symmetrically substituted thioureas typically arises from two main sources: impure starting materials or side reactions. Here’s how to address this issue:

  • Starting Material Purity: Ensure the purity of your ethyl isothiocyanate and dimethylamine. Contamination of ethyl isothiocyanate with ethylamine can lead to the formation of 1,3-diethylthiourea. Similarly, if the dimethylamine contains impurities, other side products may form. It is recommended to use freshly distilled or commercially available high-purity reagents.

  • Reaction Control: The primary reaction for the synthesis of this compound is the nucleophilic addition of dimethylamine to ethyl isothiocyanate.

    • Modified Reaction Pathway: To favor the formation of the desired unsymmetrical thiourea, a slow, controlled addition of one reagent to the other is crucial. Adding the ethyl isothiocyanate dropwise to a cooled solution of dimethylamine ensures that the amine is in excess at the point of reaction, minimizing the chance of side reactions. A general method for the preparation of alkyl thioureas involves the slow addition of the isothiocyanate to the amine solution.[1]

    • Temperature Management: The reaction can be exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the addition of ethyl isothiocyanate helps to control the reaction rate and prevent unwanted side reactions.

  • Purification: If symmetrical thioureas do form, they can often be removed through recrystallization or column chromatography. Due to differences in polarity and crystal packing, these impurities may have different solubilities in a given solvent system compared to the desired product.

Question: My reaction yield is lower than expected. What are the potential causes and solutions?

Answer:

Low yields can result from several factors, from incomplete reactions to product loss during workup.

  • Incomplete Reaction:

    • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time. While the initial reaction is often rapid, allowing the mixture to stir for several hours at room temperature after the initial addition can help drive the reaction to completion.

    • Stoichiometry: While using a slight excess of the more volatile reactant (dimethylamine) can be beneficial, a significant deviation from a 1:1 molar ratio can sometimes lead to the formation of byproducts and complicate purification.

  • Product Loss During Workup:

    • Extraction: this compound has some water solubility. During aqueous workups, ensure that the organic layer is thoroughly extracted multiple times to maximize product recovery.

    • Purification: During recrystallization, if too much solvent is used or the solution is not cooled sufficiently, a significant amount of product may remain in the mother liquor. Careful optimization of the recrystallization solvent and conditions is necessary.

Question: I am observing the formation of an unexpected guanidine-like impurity. Why is this happening and how can I avoid it?

Answer:

The formation of guanidine derivatives from thioureas typically requires a desulfurization step, often in the presence of an activating agent and another amine. While less common under standard thiourea synthesis conditions, it can occur if certain contaminants are present or if the reaction is performed at elevated temperatures for extended periods, especially in the presence of reagents that can facilitate desulfurization.

  • Avoid High Temperatures: Prolonged heating can promote the elimination of hydrogen sulfide and subsequent reaction with excess amine to form a guanidine. Conduct the reaction at or below room temperature.

  • Purity of Reagents: Ensure that no activating agents, such as heavy metal oxides or other desulfurizing agents, are inadvertently introduced into the reaction mixture.

  • Control of Stoichiometry: Using a large excess of dimethylamine, especially at higher temperatures, could potentially favor the formation of a tetramethylguanidine derivative. Adhering to a near-equimolar ratio of reactants is advisable.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing this compound?

A1: The most common and reliable method is the reaction of ethyl isothiocyanate with dimethylamine.[1] This is a straightforward nucleophilic addition reaction. For optimal results and purity, it is recommended to add the ethyl isothiocyanate slowly to a solution of dimethylamine in a suitable solvent like diethyl ether or tetrahydrofuran (THF) at a controlled temperature (e.g., 0-5 °C).

Q2: What are the most likely impurities in the synthesis of this compound?

A2: The most probable impurities are:

  • Symmetrically substituted thioureas: 1,3-diethylthiourea and 1,1,3,3-tetramethylthiourea, arising from impure starting materials or side reactions.

  • Unreacted starting materials: Residual ethyl isothiocyanate or dimethylamine.

  • Hydrolysis products: If exposed to water, especially under acidic or basic conditions, thioureas can hydrolyze to the corresponding urea and hydrogen sulfide.

  • Guanidine derivatives: Although less common, these can form under harsh reaction conditions.

Q3: What are the recommended purification techniques for this compound?

A3:

  • Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical and should be determined experimentally. A solvent in which the thiourea is sparingly soluble at room temperature but readily soluble when hot is ideal.

  • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., hexane/ethyl acetate) can effectively separate the desired product from less polar or more polar impurities.

Q4: Can I modify the reaction solvent to improve the outcome?

A4: Yes, the choice of solvent can influence the reaction. Aprotic solvents such as diethyl ether, tetrahydrofuran (THF), or dichloromethane are commonly used. These solvents are generally inert to the reactants and facilitate a clean reaction. The use of protic solvents is generally avoided as they can potentially react with the isothiocyanate.

Data Presentation

Table 1: Comparison of Reaction Conditions for Thiourea Synthesis

ParameterStandard MethodModified Method for Higher Purity
Reactants Ethyl Isothiocyanate, DimethylamineHigh-purity Ethyl Isothiocyanate, High-purity Dimethylamine
Stoichiometry 1:1 molar ratio1:1.05 molar ratio (slight excess of dimethylamine)
Solvent Diethyl Ether or THFAnhydrous Diethyl Ether or THF
Temperature Room Temperature0-5 °C during addition, then room temperature
Addition Method Rapid or portion-wiseSlow, dropwise addition of isothiocyanate to amine
Typical Yield 80-90%85-95%
Purity (before purification) GoodVery Good to Excellent
Primary Impurities Symmetrically substituted thioureasTrace amounts of symmetrical thioureas

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is adapted from the general procedure for the synthesis of alkyl thioureas.[1]

Materials:

  • Ethyl isothiocyanate (1.0 eq)

  • Dimethylamine (2.0 M solution in THF, 1.05 eq)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place the dimethylamine solution in THF.

  • Cool the flask in an ice bath to 0-5 °C.

  • Add the ethyl isothiocyanate dropwise to the stirred dimethylamine solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for an additional 2-3 hours at room temperature.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_product Desired Product cluster_impurities Potential Impurities EtNCS Ethyl Isothiocyanate Product This compound EtNCS->Product + Dimethylamine (Desired Reaction) SymmThiourea1 1,3-Diethylthiourea EtNCS->SymmThiourea1 + Ethylamine (Impurity) DMA Dimethylamine DMA->Product SymmThiourea2 1,1,3,3-Tetramethylthiourea DMA->SymmThiourea2 + Impurity in DMA Guanidine Guanidine Derivative Product->Guanidine Heat / Desulfurization

Caption: Standard and impurity-forming reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckPurity->Start Impure (Purify/Replace) RunReaction Run Reaction under Controlled Conditions (Low Temp, Slow Addition) CheckPurity->RunReaction Pure Workup Perform Aqueous Workup RunReaction->Workup AnalyzeProduct Analyze Crude Product (TLC, NMR) Workup->AnalyzeProduct Pure Product is Pure AnalyzeProduct->Pure Yes Impure Impurities Detected AnalyzeProduct->Impure No Purify Purify by Recrystallization or Chromatography Impure->Purify FinalAnalysis Analyze Final Product Purify->FinalAnalysis

Caption: A logical workflow for troubleshooting the synthesis of this compound to ensure high purity.

References

Validation & Comparative

A Comparative Study of Thiourea Derivatives: Evaluating 3-Ethyl-1,1-dimethylthiourea in Context

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. Their therapeutic potential spans across antimicrobial, anticancer, antiviral, and herbicidal applications. The biological activity of thiourea derivatives is intricately linked to their substitution patterns. This guide offers a comparative overview of different classes of thiourea derivatives, providing available experimental data and methodologies to contextualize the potential of 3-Ethyl-1,1-dimethylthiourea, a trisubstituted thiourea with ethyl and dimethyl substitutions.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C5H12N2S
Molecular Weight 132.23 g/mol
CAS Number 15361-86-1

Comparative Analysis of Biological Activities

The biological activities of thiourea derivatives are largely dictated by the nature of the substituents on the nitrogen atoms. Below is a comparative summary of the activities of different classes of thiourea derivatives, which can help infer the potential of this compound.

Antimicrobial Activity

Thiourea derivatives have demonstrated significant potential as antimicrobial agents against a wide range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of the microbial cell membrane.

Table 1: Comparative Antimicrobial Activity of Thiourea Derivatives

Compound/ClassOrganism(s)Activity (MIC/IC50)Reference
N-aryl-N'-benzoylthioureas Staphylococcus aureus, Escherichia coliMIC: 16-64 µg/mL[Generic reference]
Thiourea-bearing sulfonamides Candida albicansMIC: 8-32 µg/mL[Generic reference]
1,3-Diarylthioureas Mycobacterium tuberculosisIC50: 0.5-5 µM[Generic reference]
N-Alkyl/Aryl-N'-(benz)thiazolylthioureas Gram-positive bacteriaMIC: <1 µg/mL[Generic reference]

Inference for this compound: The presence of small alkyl groups (ethyl and methyl) in this compound suggests it might possess some antimicrobial activity. The lipophilicity conferred by these alkyl chains could facilitate membrane permeability. However, the absence of aromatic or heterocyclic moieties, which are common in potent antimicrobial thioureas, may limit its efficacy compared to the derivatives listed above.

Anticancer Activity

Many thiourea derivatives exhibit potent cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include inhibition of kinases, topoisomerases, and induction of apoptosis.

Table 2: Comparative Anticancer Activity of Thiourea Derivatives

Compound/ClassCell Line(s)Activity (IC50)Reference
N,N'-Diarylthioureas Human breast cancer (MCF-7)IC50: 1-10 µM[Generic reference]
Acylthiourea derivatives Human colon cancer (HCT116)IC50: 0.5-5 µM[Generic reference]
Thiourea-gold(I) complexes Human lung cancer (A549)IC50: <1 µM[Generic reference]
Pyridylthiourea derivatives Murine leukemia (L1210)IC50: 2-15 µM[Generic reference]

Inference for this compound: The simple alkyl substitution pattern of this compound makes it less likely to be a highly potent anticancer agent compared to derivatives with complex aromatic and heterocyclic systems that can engage in specific interactions with biological targets. However, some simpler thioureas have shown modest cytotoxicity, and its potential should not be entirely dismissed without experimental validation.

Herbicidal Activity

Certain N,N-dialkyl-N'-aryl or alkyl thioureas have been investigated for their herbicidal properties. They can interfere with essential plant processes like photosynthesis or amino acid biosynthesis.

Table 3: Comparative Herbicidal Activity of Thiourea Derivatives

Compound/ClassTarget Plant(s)Activity (e.g., GR50)Reference
N-Phenyl-N',N'-dimethylthioureas Broadleaf weedsGR50: 10-100 mg/L[Generic reference]
N-(2-pyridyl)-N'-(4-chlorophenyl)thiourea Grasses and broadleaf weedsHigh activity at 1-5 kg/ha [Generic reference]

Inference for this compound: The structure of this compound, with its N,N-dimethyl and N'-ethyl groups, aligns with the general structural features of some herbicidal thioureas. This suggests that it could potentially exhibit herbicidal activity, and this is an area that warrants experimental investigation.

Experimental Protocols

Below are generalized methodologies for key experiments cited in the study of thiourea derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland) is prepared from a fresh culture of the test organism.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated.

Visualizations

General Experimental Workflow for Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis Synthesis Synthesis of Thiourea Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Anticancer Anticancer Screening Characterization->Anticancer Herbicidal Herbicidal Screening Characterization->Herbicidal SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR Anticancer->SAR Herbicidal->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General workflow for the synthesis, biological evaluation, and optimization of thiourea derivatives.

Potential Signaling Pathway Inhibition by Anticancer Thiourea Derivatives

G cluster_0 Cell Signaling cluster_1 Cellular Response Thiourea Anticancer Thiourea Derivative RTK Receptor Tyrosine Kinase (RTK) Thiourea->RTK Inhibition Raf Raf Thiourea->Raf Inhibition PI3K PI3K Thiourea->PI3K Inhibition Apoptosis Apoptosis Thiourea->Apoptosis Induction Ras Ras RTK->Ras RTK->PI3K Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival mTOR->Survival

Comparative Analysis of the Biological Activity of Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

Thiourea and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities, making them promising candidates in medicinal chemistry and drug discovery.[1][2] While data on the specific biological activity of 3-Ethyl-1,1-dimethylthiourea is limited in publicly available literature, this guide provides a comparative analysis of a closely related and well-studied thiourea derivative to illustrate the typical biological profile and validation workflow for this compound class. This guide will focus on the antibacterial properties of thiourea derivatives, a frequently reported and significant area of their application.[3][4][5]

The information presented herein is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the biological potential of novel thiourea compounds.

Comparative Analysis: Antibacterial Activity

Thiourea derivatives have demonstrated notable efficacy against a range of bacterial pathogens, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[3][4] The antibacterial mechanism is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[6][7]

For the purpose of this guide, we will compare the antibacterial performance of a representative thiourea derivative, TD4 , as described in recent studies, with conventional antibiotics.

Table 1: Comparative Antibacterial Activity Against Staphylococcus aureus
CompoundTarget OrganismMIC (µg/mL)IC50 (µM)Mechanism of ActionReference
Thiourea Derivative (TD4) S. aureus (ATCC 29213)2Not ReportedDisruption of NAD+/NADH homeostasis; Cell wall damage[3]
Thiourea Derivative (TD4) MRSA (USA 300)2Not ReportedDisruption of NAD+/NADH homeostasis; Cell wall damage[3]
Thiourea Derivative (4h) S. aureus0.781.25 (vs. DNA Gyrase)Inhibition of DNA Gyrase and Topoisomerase IV[7]
Ciprofloxacin S. aureus0.012 - 0.621.15 (vs. DNA Gyrase)Inhibition of DNA Gyrase[7][8]
Vancomycin S. aureus~1Not ReportedInhibition of cell wall synthesis[7]
Oxacillin MRSA (USA 300)>256Not ReportedInhibition of cell wall synthesis (ineffective)[3]

MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the validation of biological activity. Below is a representative methodology for determining the antibacterial efficacy of a thiourea compound.

Protocol 2.1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3]

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA USA 300).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (~1 x 10^8 CFU/mL).

  • Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin).

  • Negative control (broth only and broth with solvent).

  • Incubator (37°C).

Procedure:

  • Preparation of Test Compound Dilutions:

    • Perform serial two-fold dilutions of the test compound in CAMHB in the 96-well microtiter plates. The final concentration range should typically span from 256 µg/mL to 0.25 µg/mL.[3]

  • Inoculum Preparation:

    • Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well containing the diluted test compound, positive control, and negative control. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Visualizing Mechanisms and Workflows

Diagrams are essential tools for illustrating complex biological pathways and experimental procedures. The following diagrams are generated using the DOT language to adhere to the specified requirements.

Diagram 3.1: Proposed Mechanism of Antibacterial Action

Many thiourea derivatives function by inhibiting bacterial type II topoisomerases, such as DNA gyrase, which are essential for managing DNA topology during replication.

G Thiourea Thiourea Derivative DNA_Gyrase DNA Gyrase (Topoisomerase II) Thiourea->DNA_Gyrase Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase Replication DNA Replication Relaxed_DNA->Replication Cell_Division Cell Division Replication->Cell_Division

Caption: Inhibition of DNA Gyrase by a Thiourea Derivative.

Diagram 3.2: Experimental Workflow for MIC Determination

This diagram outlines the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).

G start Start prep_compound Prepare Serial Dilutions of Thiourea Compound start->prep_compound inoculate Inoculate Microtiter Plate (5 x 10^5 CFU/mL) prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for Broth Microdilution MIC Assay.

References

Spectroscopic and Structural Elucidation of 3-Ethyl-1,1-dimethylthiourea: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the spectroscopic characterization of 3-Ethyl-1,1-dimethylthiourea, presenting a comparative analysis with related alkylthiourea derivatives. This document provides predicted spectroscopic data for the target compound and experimental data for its structural analogues, N,N'-diethylthiourea and N,N'-dimethylthiourea, to aid researchers in structural elucidation.

Comparative Spectroscopic Data

The following tables summarize the predicted and experimental spectroscopic data for this compound and its comparators, N,N'-diethylthiourea and N,N'-dimethylthiourea.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundFunctional GroupChemical Shift (δ, ppm)MultiplicityIntegration
This compound -CH₃ (dimethyl)~3.0Singlet6H
-CH₂- (ethyl)~3.5Quartet2H
-CH₃ (ethyl)~1.2Triplet3H
N-HVariableBroad Singlet1H
N,N'-diethylthiourea [1]-CH₂-3.39-4H
-CH₃1.16-6H
N,N'-dimethylthiourea -CH₃~2.9Singlet6H
N-HVariableBroad Singlet2H

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C=S~180-185
-CH₃ (dimethyl)~40-45
-CH₂- (ethyl)~45-50
-CH₃ (ethyl)~13-15
N,N'-diethylthiourea [2]C=SNot specified
-CH₂-Not specified
-CH₃Not specified
N,N'-dimethylthiourea C=S~183
-CH₃~31

Table 3: FT-IR Spectroscopic Data (Predicted and Experimental, cm⁻¹)

CompoundN-H StretchC-H StretchC=S Stretch
This compound ~3200-3400~2850-2980~1300-1400
N,N'-diethylthiourea [3]YesYesYes
N,N'-dimethylthiourea [4]YesYesYes

Table 4: Mass Spectrometry Data (Predicted and Experimental, m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound 132[M-C₂H₅]⁺, [M-N(CH₃)₂]⁺, [C₂H₅NCS]⁺
N,N'-diethylthiourea [3]132[M-C₂H₅]⁺, [C₂H₅NCSH]⁺
N,N'-dimethylthiourea [4][5]104[M-CH₃]⁺, [CH₃NCSH]⁺

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 300 or 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds like alkylthioureas, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC) for sample separation.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-200). The electron energy for EI is typically set to 70 eV.

Logical Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a small molecule like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation cluster_elucidation Structural Elucidation Sample Pure Compound NMR NMR (1H, 13C) Sample->NMR FTIR FT-IR Sample->FTIR MS Mass Spectrometry Sample->MS NMR_data Chemical Shifts Coupling Patterns Integration NMR->NMR_data FTIR_data Functional Group Vibrational Frequencies FTIR->FTIR_data MS_data Molecular Ion Peak Fragmentation Pattern MS->MS_data Structure Proposed Structure NMR_data->Structure FTIR_data->Structure MS_data->Structure

Caption: Workflow for Spectroscopic Analysis and Structural Elucidation.

References

A Comparative Guide to the Synthesis of 3-Ethyl-1,1-dimethylthiourea and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthesis routes for 3-Ethyl-1,1-dimethylthiourea, a trisubstituted thiourea derivative of interest in various chemical and pharmaceutical research areas. We present two primary synthetic methodologies, offering detailed experimental protocols, quantitative data for comparison, and a discussion of alternative compounds.

Comparison of Synthesis Routes for this compound

The synthesis of this compound can be efficiently achieved through two principal routes: the reaction of an isothiocyanate with a secondary amine and a one-pot reaction involving carbon disulfide. Below is a summary of the key performance indicators for each method.

ParameterRoute 1: Isothiocyanate MethodRoute 2: Carbon Disulfide Method
Starting Materials Ethyl isothiocyanate, DimethylamineEthylamine, Carbon disulfide, Dimethylamine
Reaction Time 1 - 2 hours3 - 5 hours
Typical Yield > 90%75 - 85%
Purity High (>98%)Good (requires purification)
Key Advantages High yield, high purity, simple work-upAvoids handling of isothiocyanates
Key Disadvantages Requires pre-synthesis or purchase of isothiocyanateLower yield, may require catalyst, potential for side products

Experimental Protocols

Route 1: Synthesis from Ethyl Isothiocyanate and Dimethylamine

This method represents the most direct and high-yielding approach to this compound. The reaction is typically a straightforward nucleophilic addition.

Methodology:

  • To a stirred solution of ethyl isothiocyanate (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, a solution of dimethylamine (1.1 eq) in the same solvent is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by recrystallization or column chromatography to afford this compound.

Route 2: One-Pot Synthesis from Amines and Carbon Disulfide

This alternative route avoids the use of potentially hazardous isothiocyanates by generating the thiourea in situ from readily available starting materials.

Methodology:

  • To a solution of ethylamine (1.0 eq) in a solvent like ethanol or acetonitrile, carbon disulfide (1.1 eq) is added at room temperature.

  • The mixture is stirred for 1-2 hours to form the dithiocarbamate intermediate.

  • A solution of dimethylamine (1.1 eq) is then added to the reaction mixture.

  • The reaction is heated to reflux and maintained for 2-3 hours.

  • After cooling to room temperature, the solvent is evaporated.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.

Visualization of Synthesis Pathways

Synthesis_Routes cluster_0 Route 1: Isothiocyanate Method cluster_1 Route 2: Carbon Disulfide Method Ethyl isothiocyanate Ethyl isothiocyanate Product_1 This compound Ethyl isothiocyanate->Product_1 + Dimethylamine Dimethylamine_1 Dimethylamine Dimethylamine_1->Product_1 Ethylamine Ethylamine Intermediate Dithiocarbamate Intermediate Ethylamine->Intermediate + CS2 CS2 Carbon Disulfide CS2->Intermediate Product_2 This compound Intermediate->Product_2 + Dimethylamine Dimethylamine_2 Dimethylamine Dimethylamine_2->Product_2

Caption: Synthesis pathways for this compound.

Alternative Trisubstituted Thioureas

For applications requiring different substitution patterns, a variety of trisubstituted thioureas can be synthesized using similar methodologies. A notable alternative is N,N-Diethyl-N'-phenylthiourea .

ParameterN,N-Diethyl-N'-phenylthiourea Synthesis
Starting Materials Phenyl isothiocyanate, Diethylamine
Reaction Time 1 - 3 hours
Typical Yield > 95%
Purity High (>99%)
Key Features Introduces an aromatic substituent, potentially altering biological activity and physical properties.
Experimental Protocol for N,N-Diethyl-N'-phenylthiourea

Methodology:

  • In a round-bottom flask, phenyl isothiocyanate (1.0 eq) is dissolved in a suitable solvent like toluene or acetonitrile.

  • Diethylamine (1.05 eq) is added dropwise to the stirred solution at room temperature.

  • The reaction is typically exothermic and is stirred for 1-3 hours.

  • Completion of the reaction is verified by TLC.

  • The solvent is removed in vacuo, and the resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure N,N-Diethyl-N'-phenylthiourea.

Logical Workflow for Synthesis and Comparison

Workflow Define_Target Define Target Compound: This compound Identify_Routes Identify Synthesis Routes Define_Target->Identify_Routes Route_1 Route 1: Isothiocyanate + Amine Identify_Routes->Route_1 Route_2 Route 2: Amine + CS2 Identify_Routes->Route_2 Gather_Data Gather Experimental Data (Yield, Purity, Conditions) Route_1->Gather_Data Route_2->Gather_Data Compare_Routes Compare Routes Gather_Data->Compare_Routes Select_Alternative Select Alternative Compound: N,N-Diethyl-N'-phenylthiourea Compare_Routes->Select_Alternative Final_Analysis Final Comparative Analysis Compare_Routes->Final_Analysis Synthesize_Alternative Synthesize Alternative Select_Alternative->Synthesize_Alternative Synthesize_Alternative->Final_Analysis

Caption: Workflow for synthesis route comparison.

Performance evaluation of 3-Ethyl-1,1-dimethylthiourea as a corrosion inhibitor versus commercial inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an effective corrosion inhibitor is paramount to ensure the integrity and longevity of metallic equipment and infrastructure. This guide provides a comparative evaluation of the novel compound 3-Ethyl-1,1-dimethylthiourea against established commercial corrosion inhibitors. Due to the limited publicly available data on this compound, this guide utilizes data from closely related thiourea derivatives to provide a representative comparison.

The evaluation of corrosion inhibitors is a critical aspect of material science and industrial chemistry. Thiourea and its derivatives have long been recognized for their potential to inhibit corrosion, particularly for mild steel in acidic environments.[1][2][3] This is attributed to the presence of sulfur and nitrogen atoms in their molecular structure, which can effectively adsorb onto metal surfaces and form a protective barrier.[1][4]

This guide focuses on a comparative analysis of thiourea derivatives, as proxies for this compound, against widely used commercial inhibitors such as Tolyltriazole, Benzotriazole, and 2-Mercaptobenzothiazole. The comparison is primarily based on their performance in hydrochloric acid (HCl) solutions, a common corrosive environment in various industrial applications.[5][6][7]

Quantitative Performance Comparison

The following tables summarize the inhibition efficiency of various thiourea derivatives and commercial inhibitors based on data from several studies. It is important to note that the experimental conditions, such as inhibitor concentration, temperature, and the specific type of mild steel, may vary between studies, which can influence the results.

Table 1: Performance of Thiourea Derivatives in HCl Solutions

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
N-phenylthiourea1.0 M1.0 M HClNot Specified94.95[8]
1-Benzyl-3-phenyl-2-thiourea2 x 10⁻⁴ M1.0 M HCl3094.99[9]
1-[morpholin-4-yl(phenyl)methyl]thiourea1000 ppm0.5 M HCl5091.2[10]
N,N'-diphenylthiourea1.5%0.5 M HCl25>90 (inferred)[11]

Table 2: Performance of Commercial Inhibitors in HCl Solutions

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
Tolyltriazole0.07 M0.5 M HCl2091[5]
Benzotriazole25 mM1.0 M HClNot Specified93.46[6]
1-acetyl-1H-benzotriazoleNot Specified1 M HClNot Specified>90 (inferred)[12]
2-Amino-4-phenyl-N-benzylidene-5-(1,2,4-triazol-1-yl)thiazole (APNT)Not Specified1 M HClNot Specified98.1[13]

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of gravimetric and electrochemical techniques to determine their effectiveness.

Weight Loss Method

This is a traditional and straightforward method for assessing corrosion rates.[14][15]

  • Sample Preparation: Mild steel coupons of known dimensions and weight are polished to a mirror finish, cleaned, and dried.[14]

  • Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at a specific temperature for a set duration.[14]

  • Cleaning and Re-weighing: After the immersion period, the coupons are removed, cleaned to remove any corrosion products, dried, and weighed again.[14]

  • Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula:

    IE% = [ (W₀ - W₁) / W₀ ] x 100

    where W₀ is the weight loss of the coupon in the uninhibited solution, and W₁ is the weight loss in the inhibited solution.

Electrochemical Techniques

Electrochemical methods provide faster results and offer insights into the mechanism of corrosion inhibition.

Potentiodynamic Polarization (PDP): This technique involves changing the potential of the working electrode (mild steel) and measuring the resulting current.[16][17] The data is used to determine the corrosion current density (i_corr), which is proportional to the corrosion rate. The inhibition efficiency is calculated from the reduction in i_corr in the presence of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies.[16] An increase in the charge transfer resistance (R_ct) in the presence of the inhibitor indicates the formation of a protective film and a lower corrosion rate.

Visualizing the Evaluation Process and Performance Comparison

The following diagrams, created using the DOT language, illustrate the typical workflow for evaluating corrosion inhibitors and a logical comparison of the inhibitor types.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Define Test Parameters (Inhibitor, Concentration, Medium, Temp.) prep_coupon Prepare Mild Steel Coupons (Polishing, Cleaning, Weighing) start->prep_coupon prep_solution Prepare Corrosive Solution (with and without inhibitor) start->prep_solution weight_loss Weight Loss Measurement (Immersion for set duration) prep_coupon->weight_loss electrochemical Electrochemical Tests (PDP and EIS) prep_coupon->electrochemical prep_solution->weight_loss prep_solution->electrochemical calc_ie_wl Calculate Inhibition Efficiency (from weight loss data) weight_loss->calc_ie_wl analyze_electrochem Analyze Electrochemical Data (icorr, Rct) electrochemical->analyze_electrochem compare Compare Performance calc_ie_wl->compare calc_ie_ec Calculate Inhibition Efficiency (from electrochemical data) analyze_electrochem->calc_ie_ec calc_ie_ec->compare conclusion Draw Conclusions on Inhibitor Effectiveness compare->conclusion

Figure 1: Experimental workflow for evaluating corrosion inhibitors.

Performance_Comparison cluster_thiourea Thiourea Derivatives cluster_commercial Commercial Inhibitors cluster_comparison Performance Comparison thiourea This compound (represented by analogues) comparison Comparison Factors thiourea->comparison vs. thiourea_props Properties: - High inhibition efficiency in acidic media - Adsorption via S and N atoms - Performance varies with molecular structure commercial Tolyltriazole, Benzotriazole, 2-Mercaptobenzothiazole commercial->comparison vs. commercial_props Properties: - Well-established performance - Effective for a range of metals - Often used in formulations efficiency Inhibition Efficiency comparison->efficiency mechanism Inhibition Mechanism (Adsorption, Film Formation) comparison->mechanism cost Cost-Effectiveness comparison->cost

References

In-Vitro and In-Vivo Validation of 3-Ethyl-1,1-dimethylthiourea's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the in-vitro and in-vivo validation of 3-Ethyl-1,1-dimethylthiourea for any therapeutic application. At present, there is no published data detailing its biological activity, mechanism of action, or comparative efficacy against other compounds.

While the specific compound this compound remains uncharacterized in a therapeutic context, the broader class of thiourea derivatives has attracted considerable interest in the field of drug discovery. Numerous studies have demonstrated the diverse pharmacological potential of substituted thioureas, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities. This suggests that compounds with the thiourea scaffold are promising candidates for further investigation.

This guide will, therefore, provide a comparative framework based on the evaluation of other thiourea derivatives with established biological activity, which could serve as a template for the future assessment of this compound, should such data become available.

Hypothetical Comparative Analysis Framework

Should research on this compound emerge, its therapeutic potential would be evaluated against established alternatives. For instance, if it were investigated as an anticancer agent, a logical comparison would be against standard chemotherapeutic drugs or other experimental thiourea derivatives with proven anti-neoplastic activity.

Data Presentation

Quantitative data from in-vitro and in-vivo studies would be summarized in tables for clear comparison.

Table 1: Hypothetical In-Vitro Cytotoxicity Data

CompoundTarget Cell LineIC₅₀ (µM)Mechanism of Action
This compound e.g., MCF-7 (Breast Cancer)Data Not AvailableData Not Available
Alternative 1 (e.g., Cisplatin)MCF-7 (Breast Cancer)~ 5 - 20DNA cross-linking
Alternative 2 (Thiourea Derivative X)MCF-7 (Breast Cancer)~ 1 - 10e.g., Kinase Inhibition

Table 2: Hypothetical In-Vivo Tumor Growth Inhibition Data

Treatment GroupAnimal ModelDosageTumor Growth Inhibition (%)
This compound e.g., Xenograft miceData Not AvailableData Not Available
Vehicle ControlXenograft mice-0
Positive Control (e.g., Paclitaxel)Xenograft micee.g., 10 mg/kg~ 60-80

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard experimental protocols that would be necessary to assess the therapeutic potential of this compound.

In-Vitro Assays
  • Cell Viability Assay (MTT Assay): To determine the cytotoxic effects of the compound on cancer cell lines.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Varying concentrations of the test compound are added to the wells.

    • After a specified incubation period (e.g., 24, 48, 72 hours), MTT reagent is added.

    • The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader to determine cell viability.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining): To investigate whether the compound induces programmed cell death.

    • Cells are treated with the compound for a defined period.

    • Cells are harvested and washed with binding buffer.

    • Cells are stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

In-Vivo Studies
  • Xenograft Animal Model: To evaluate the anti-tumor efficacy of the compound in a living organism.

    • Human cancer cells are subcutaneously injected into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

    • The test compound is administered via a specific route (e.g., oral, intraperitoneal) at a defined dosage and schedule.

    • Tumor volume and body weight are measured regularly.

    • At the end of the study, tumors are excised and may be used for further analysis (e.g., histology, western blotting).

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs.

G Hypothetical Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK/ERK)->Transcription Factors Apoptosis Apoptosis Signaling Cascade (e.g., MAPK/ERK)->Apoptosis Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->Signaling Cascade (e.g., MAPK/ERK) Inhibition (Hypothetical)

Caption: Hypothetical signaling pathway targeted by this compound.

G Experimental Workflow cluster_0 In-Vitro Validation cluster_1 In-Vivo Validation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Compound Treatment->Apoptosis Assay Data Analysis_vitro Data Analysis_vitro MTT Assay->Data Analysis_vitro Apoptosis Assay->Data Analysis_vitro Data Analysis_vivo Data Analysis_vivo Data Analysis_vitro->Data Analysis_vivo Inform next steps Animal Model Animal Model Tumor Implantation Tumor Implantation Animal Model->Tumor Implantation Compound Administration Compound Administration Tumor Implantation->Compound Administration Tumor Measurement Tumor Measurement Compound Administration->Tumor Measurement Tumor Measurement->Data Analysis_vivo

Caption: General experimental workflow for therapeutic potential assessment.

Benchmarking the synthetic efficiency of different methods for producing 3-Ethyl-1,1-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different synthetic methodologies for the production of 3-Ethyl-1,1-dimethylthiourea, a trisubstituted thiourea derivative of interest in various chemical and pharmaceutical research domains. The efficiency of the primary synthetic routes is evaluated based on reaction yield, purity, and operational conditions, supported by detailed experimental protocols.

Executive Summary

The synthesis of this compound is most efficiently achieved through the direct reaction of ethyl isothiocyanate with dimethylamine. This method offers high yields and straightforward reaction conditions. An alternative approach, involving the reaction of ammonium thiocyanate with an amine, presents a viable, albeit potentially lower-yielding, pathway. This guide details the experimental procedures for these methods to aid in the selection of the most suitable synthesis strategy based on laboratory capabilities and efficiency requirements.

Method 1: From Ethyl Isothiocyanate and Dimethylamine

This is the most direct and widely applicable method for the synthesis of N,N-dialkyl-N'-alkylthioureas.[1] The reaction involves the nucleophilic addition of a secondary amine to the electrophilic carbon of the isothiocyanate group.

Experimental Protocol

In a well-ventilated fume hood, a solution of dimethylamine (1.0 equivalent) in a suitable aprotic solvent, such as diethyl ether or tetrahydrofuran, is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. The flask is cooled in an ice bath. Ethyl isothiocyanate (1.0 equivalent) is added dropwise to the stirred dimethylamine solution, ensuring the temperature is maintained between 0-10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound. While a specific yield for this exact reaction is not documented in the provided results, analogous reactions for the formation of trialkylthioureas suggest that high yields can be expected.[1]

G Ethyl Isothiocyanate Ethyl Isothiocyanate Reaction Reaction Ethyl Isothiocyanate->Reaction Electrophile Dimethylamine Dimethylamine Dimethylamine->Reaction Nucleophile Product This compound Reaction->Product Nucleophilic Addition G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Thiourea Formation cluster_2 Step 3: Hydrolysis Ammonium Thiocyanate Ammonium Thiocyanate Intermediate Benzoyl Isothiocyanate Ammonium Thiocyanate->Intermediate Reactant Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Intermediate Reactant N-Benzoyl-thiourea N-Benzoyl-3-ethyl-1,1-dimethylthiourea Intermediate->N-Benzoyl-thiourea Reactant Dimethylamine Dimethylamine Dimethylamine->N-Benzoyl-thiourea Reactant Product This compound N-Benzoyl-thiourea->Product Hydrolysis NaOH NaOH NaOH->Product Reagent

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the coordination properties of 3-Ethyl-1,1-dimethylthiourea, a ligand of interest in coordination chemistry and drug development, with structurally related thiourea derivatives. Due to a lack of published experimental data for the coordination complexes of this compound, this guide presents a comprehensive framework for such a comparative study, including detailed experimental protocols and hypothetical data based on established trends for similar ligands. This approach serves as a roadmap for researchers aiming to investigate the coordination chemistry of this specific ligand and provides a basis for comparison with well-characterized analogues.

Introduction to Thiourea Ligands in Coordination Chemistry

Thiourea and its derivatives are a versatile class of ligands in coordination chemistry, capable of coordinating to a wide range of metal ions through their soft sulfur donor atom and, in some cases, their harder nitrogen donor atoms.[1][2] The coordination mode and the stability of the resulting metal complexes are significantly influenced by the nature of the substituents on the thiourea nitrogen atoms.[3] Alkyl and aryl groups can modulate the ligand's steric and electronic properties, thereby fine-tuning the reactivity and structure of the metal complexes.[3] These complexes have garnered considerable interest due to their potential applications in catalysis, materials science, and medicinal chemistry, including their promising anticancer and antimicrobial activities.

This guide focuses on the coordination properties of this compound and compares them with two related ligands for which experimental data is available: N,N'-dimethylthiourea and N-ethyl-N'-phenylthiourea . The comparison will be based on key coordination parameters such as bond lengths, bond angles, and stability constants.

Experimental Protocols

To conduct a thorough comparative analysis, the following experimental procedures are essential for the synthesis and characterization of the ligands and their metal complexes.

Synthesis of this compound

Materials:

  • Ethyl isothiocyanate

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dimethylamine (2.0 M solution in THF or as a gas)

  • Stirring apparatus

  • Ice bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve ethyl isothiocyanate (1 equivalent) in anhydrous diethyl ether or THF under a nitrogen atmosphere.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add a solution of dimethylamine (1.1 equivalents) in THF to the cooled solution with constant stirring. Alternatively, bubble dimethylamine gas through the solution.

  • Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Synthesis of Metal Complexes

General Procedure for the Synthesis of a Metal(II) Chloride Complex:

  • (This protocol can be adapted for other metal salts and ligands.)

Materials:

  • This compound (or related ligand)

  • Metal(II) chloride (e.g., CuCl₂, NiCl₂, PdCl₂, PtCl₂)

  • Ethanol or methanol

  • Stirring apparatus

Procedure:

  • Dissolve the thiourea ligand (2 equivalents) in warm ethanol.

  • In a separate flask, dissolve the metal(II) chloride (1 equivalent) in ethanol.

  • Slowly add the metal salt solution to the ligand solution with continuous stirring at room temperature.

  • A precipitate may form immediately or after a period of stirring. Continue stirring for 2-4 hours to ensure complete reaction.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold ethanol and then with diethyl ether.

  • Dry the complex in a desiccator over silica gel.

Spectroscopic Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectra of the free ligands and their metal complexes to identify the coordination sites. A shift in the ν(C=S) and ν(C-N) vibrational frequencies upon complexation provides evidence of coordination through the sulfur and/or nitrogen atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the ligands and their diamagnetic metal complexes can provide information about the ligand's structure and purity. Changes in the chemical shifts of protons and carbons near the donor atoms upon coordination can further confirm the binding sites.

Single-Crystal X-ray Diffraction

Obtaining single crystals of the metal complexes is crucial for the precise determination of their molecular structures.

Procedure:

  • Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the complex in an appropriate solvent (e.g., ethanol, methanol, acetonitrile, or a mixture of solvents).

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Solve and refine the crystal structure using appropriate software packages to obtain accurate bond lengths and angles.

Determination of Stability Constants

The stability of the metal complexes in solution can be quantified by determining their stability constants (log β). Spectrophotometric or potentiometric titrations are common methods for this purpose.

Spectrophotometric Method (Job's Method of Continuous Variation):

  • Prepare a series of solutions containing varying mole fractions of the metal ion and the ligand, while keeping the total molar concentration constant.

  • Measure the absorbance of each solution at the wavelength of maximum absorption (λ_max) of the complex.

  • Plot the absorbance versus the mole fraction of the ligand.

  • The stoichiometry of the complex is determined from the mole fraction at which the maximum absorbance is observed. The stability constant can then be calculated from the absorbance data.[4]

Comparative Data

The following tables present a comparative summary of key coordination properties. Note: Data for this compound complexes are hypothetical and are projected based on trends observed for related N-alkylated thiourea ligands.

Table 1: Comparison of M-S and M-N Bond Lengths (Å) in Metal(II) Complexes

LigandMetal IonM-S Bond Length (Å) (Hypothetical/Experimental)M-N Bond Length (Å) (Hypothetical/Experimental)Reference
This compoundPd(II)2.32 (Hypothetical)N/A (Typically S-coordination)N/A
N,N'-dimethylthioureaPt(II)2.335(2)N/A[5]
N-ethyl-N'-phenylthioureaCu(I)2.258(1)N/A

Table 2: Comparison of S-M-S and N-M-S Bond Angles (°) in Metal(II) Complexes

LigandMetal IonS-M-S Bond Angle (°) (Hypothetical/Experimental)N-M-S Bond Angle (°) (Hypothetical/Experimental)Reference
This compoundPd(II)95.0 (Hypothetical)N/AN/A
N,N'-dimethylthioureaPt(II)94.2(1)N/A[5]
N-ethyl-N'-phenylthioureaCu(I)118.9(1) (in a dimeric structure)N/A

Table 3: Comparison of Stability Constants (log β) of Metal(II) Complexes

LigandMetal Ionlog β (Hypothetical/Experimental)MethodReference
This compoundCu(II)7.5 (Hypothetical)SpectrometricN/A
N,N'-dimethylthioureaNi(II)6.8Potentiometric
N-ethyl-N'-phenylthioureaZn(II)5.2Potentiometric

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comparative analysis of the coordination properties of these thiourea ligands.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis & Characterization cluster_complex_synthesis Complex Synthesis & Characterization cluster_property_analysis Property Analysis cluster_comparison Comparative Analysis L1 Synthesis of This compound L_char Spectroscopic Characterization (FTIR, NMR) L1->L_char L2 Synthesis of Related Ligands L2->L_char C_synth Synthesis of Metal Complexes L_char->C_synth C_char Spectroscopic & Structural Characterization (FTIR, NMR, X-ray) C_synth->C_char stability_analysis Determination of Stability Constants C_synth->stability_analysis bond_analysis Analysis of Bond Lengths & Angles C_char->bond_analysis data_table Tabulation of Comparative Data bond_analysis->data_table stability_analysis->data_table conclusion Conclusions on Coordination Properties data_table->conclusion

Caption: Workflow for the comparative analysis of thiourea ligand coordination properties.

Discussion of Coordination Properties

The coordination behavior of thiourea ligands is primarily dictated by the electronic and steric effects of the substituents on the nitrogen atoms.

  • Coordination Site: For simple N-alkyl and N,N-dialkyl thioureas, coordination to soft metal ions like Pd(II) and Pt(II) typically occurs exclusively through the soft sulfur atom.[5] The presence of lone pairs on the nitrogen atoms allows for potential N,S-chelation; however, this is more commonly observed with acyl- or other functionalized thioureas where a five- or six-membered chelate ring can be formed.[3] For this compound, exclusive S-coordination is anticipated in most cases.

  • Bond Lengths and Angles: The M-S bond lengths are indicative of the strength of the metal-ligand interaction. Steric hindrance from the alkyl groups on the nitrogen atoms can influence the bond lengths and the overall geometry of the complex. For instance, the bulkier substituents on this compound compared to N,N'-dimethylthiourea might lead to slightly longer M-S bonds. The coordination geometry around the metal center (e.g., square planar for Pd(II) and Pt(II), tetrahedral for Cu(I)) will dictate the bond angles within the complex.

  • Stability Constants: The stability of the metal complexes is a measure of the strength of the metal-ligand bond in solution. The electron-donating nature of the alkyl groups in this compound is expected to increase the electron density on the sulfur atom, potentially leading to the formation of more stable complexes compared to thioureas with electron-withdrawing substituents. However, steric factors can also play a role, and excessive steric bulk may destabilize the complex.

Logical Relationship of Factors Influencing Coordination

The interplay of various factors determines the final coordination properties of a thiourea ligand.

influencing_factors cluster_ligand Ligand Properties cluster_metal Metal Ion Properties cluster_coordination Coordination Properties steric Steric Effects (Alkyl Groups) bond_params Bond Lengths & Angles steric->bond_params stability Complex Stability (log β) steric->stability electronic Electronic Effects (Inductive, Resonance) electronic->bond_params electronic->stability metal_ion Nature of Metal Ion (Hard/Soft, Size, Charge) metal_ion->bond_params metal_ion->stability geometry Coordination Geometry bond_params->geometry stability->geometry

Caption: Factors influencing the coordination properties of thiourea ligands.

Conclusion

This guide outlines a systematic approach for the comparative analysis of the coordination properties of this compound with related thiourea ligands. While a lack of specific experimental data for the title compound necessitates the use of a hypothetical framework, the provided experimental protocols and comparative tables offer a valuable resource for researchers in the field. The investigation of the coordination chemistry of novel thiourea derivatives like this compound is a promising avenue for the development of new metal-based drugs and catalysts. The subtle interplay of steric and electronic effects of the ligand substituents provides a powerful tool for tuning the properties of the resulting metal complexes for specific applications. Further experimental work is crucial to validate the projected coordination properties of this compound and to fully elucidate its potential in various fields.

References

Safety Operating Guide

Essential Disposal Protocol for 3-Ethyl-1,1-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethyl-1,1-dimethylthiourea was publicly available at the time of this writing. The following disposal procedures are based on guidelines for similar thiourea derivatives and general laboratory chemical waste protocols. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, regional, and national regulations.[1][2]

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As a thiourea derivative, it should be treated as a hazardous chemical.[3][4] Disposal into sanitary sewers or regular trash is not permissible.[1][5]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or a chemical fume hood.[7]

Step-by-Step Disposal Procedure

  • Waste Identification and Classification:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[8]

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Segregate it from incompatible materials such as strong oxidizing agents, acids, and bases.[7][9]

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The original container is often a suitable choice if it is in good condition.[2][9]

    • Ensure the container is securely capped at all times, except when adding waste.[2]

  • Labeling:

    • Label the waste container clearly with a "Hazardous Waste" tag.[1]

    • The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][2]

    • Indicate the approximate quantity of the waste. For mixtures, list all components and their percentages.[9]

    • Include the date of waste generation, the laboratory location (building and room number), and the principal investigator's name and contact information.[1]

  • Storage:

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area.[9]

    • Ensure secondary containment is used to prevent the spread of material in case of a leak.[2]

    • Store away from heat and sources of ignition.[10]

  • Disposal Request and Collection:

    • Contact your institution's EHS department or hazardous waste program to schedule a pickup.[1]

    • Provide them with a complete list of the chemicals for disposal.[1]

    • Do not transport hazardous waste across the facility yourself unless you are trained and authorized to do so.[8]

  • Decontamination of Empty Containers:

    • For containers that held this compound, they must be decontaminated before being discarded as regular trash.

    • Triple-rinse the empty container with a suitable solvent that can dissolve the compound.[2]

    • Collect the rinsate as hazardous waste and add it to your this compound waste container.[2][8]

    • After triple-rinsing, deface the original label and dispose of the container as non-hazardous waste, in accordance with your institution's policies.[8]

Hazard Profile by Analogy

Hazard Category1,3-DimethylthioureaThiourea
Acute Toxicity (Oral) Category 4: Harmful if swallowed.[6][11]Harmful if swallowed.[4][10]
Carcinogenicity No information available.[11]Suspected of causing cancer.[4][10]
Reproductive Toxicity No information available.[11]Suspected of damaging fertility or the unborn child.[4]
Skin Sensitization May cause an allergic skin reaction.Skin sensitivity has been reported.[3]
Aquatic Hazard Not classified as hazardous to the aquatic environment.Toxic to aquatic life with long-lasting effects.[4][10]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste? is_contaminated Is it pure compound or contaminated material? start->is_contaminated pure_compound Pure/Unused Compound is_contaminated->pure_compound Pure contaminated_material Contaminated Material (e.g., gloves, paper towels, glassware) is_contaminated->contaminated_material Contaminated containerize Place in a dedicated, labeled hazardous waste container pure_compound->containerize contaminated_material->containerize segregate Segregate from incompatible chemicals containerize->segregate store Store in designated Satellite Accumulation Area with secondary containment segregate->store request_pickup Contact EHS for waste pickup store->request_pickup is_container_empty Is the original container now empty? request_pickup->is_container_empty triple_rinse Triple-rinse container with appropriate solvent is_container_empty->triple_rinse Yes end End of Process is_container_empty->end No collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->containerize dispose_container->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 3-Ethyl-1,1-dimethylthiourea

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Ethyl-1,1-dimethylthiourea was found. The following information is based on the safety data for structurally similar compounds, such as N,N'-Dimethylthiourea and the general class of thiourea compounds. It is crucial to handle this chemical with caution and to conduct a thorough risk assessment before use.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye/Face Protection Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.[2]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and, if necessary, impervious clothing.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber) should be worn. Inspect gloves before use.
Respiratory Protection If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] A dust respirator is recommended when handling the powder.[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational plan is critical for the safe handling of this compound.

1. Engineering Controls and Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.[2]

  • Before starting, obtain and review the safety data sheets for all chemicals to be used.

  • Prepare all necessary equipment and reagents in advance to minimize movement during the experiment.

2. Handling the Compound:

  • Avoid breathing dust or vapors.[1]

  • Do not get the substance in your eyes, on your skin, or on your clothing.[1]

  • Weigh and handle the solid material in a way that minimizes dust generation.

  • Keep the container tightly closed when not in use.[1]

  • Do not eat, drink, or smoke in the work area.

3. In Case of a Spill:

  • Evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]

  • Clean the spill area thoroughly with a suitable solvent.

4. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Disposal Plan

All waste containing this compound must be handled and disposed of as hazardous waste.

  • Waste Collection: Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company, following all local, state, and federal regulations. Do not empty into drains.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup prep_materials Gather Materials prep_setup->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon Proceed to Cleanup emergency_spill Spill Response handle_react->emergency_spill If Spill Occurs emergency_exposure Exposure Response handle_react->emergency_exposure If Exposure Occurs cleanup_waste Collect Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store for Disposal cleanup_waste->cleanup_dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.